molecular formula C12H11NO4 B1362332 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 93041-45-3

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Katalognummer: B1362332
CAS-Nummer: 93041-45-3
Molekulargewicht: 233.22 g/mol
InChI-Schlüssel: IKDPECCMAKOJTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS 93041-45-3, Molecular Formula: C12H11NO4) is an off-white solid isoxazole derivative with a melting point of 191-194 °C . This compound serves as a versatile chemical building block in medicinal and agrochemical research. Isoxazole derivatives are recognized for their broad spectrum of biological and pharmaceutical activities, serving as key scaffolds in the development of antiviral, antimycobacterial, antitumor, anticonvulsant, and antibacterial agents . They also show potential as agrochemicals, including herbicidal and soil fungicidal activities . The molecular structure features a dihedral angle of 42.52° between the benzene and isoxazole rings, with the carboxylic acid group being nearly coplanar with the isoxazole ring . In its crystalline form, the compound forms inversion dimers linked by pairs of O-H···O hydrogen bonds . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care as it causes skin and eye irritation and may be harmful if swallowed or inhaled .

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7-10(12(14)15)11(13-17-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDPECCMAKOJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381539
Record name 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93041-45-3
Record name 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathway for 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a molecule of interest for researchers in drug development and medicinal chemistry. This document details the experimental protocols, presents key data in a structured format, and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is primarily achieved through a two-step process. The initial step involves the formation of the isoxazole ring through a cyclocondensation reaction to yield an ester intermediate, ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate. This is followed by the hydrolysis of the ester to the desired carboxylic acid.

The key starting materials for this synthesis are 4-methoxybenzaldehyde oxime and ethyl acetoacetate. The formation of the isoxazole ring is facilitated by an oxidizing agent, such as chloramine-T trihydrate. The subsequent hydrolysis is a standard saponification reaction using a base like sodium hydroxide.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate

This step involves the formation of the isoxazole ring from 4-methoxybenzaldehyde oxime and ethyl acetoacetate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
4-Methoxybenzaldehyde oxime151.161.006.61
Ethyl acetoacetate130.141.7213.22
Chloramine-T trihydrate281.691.866.60
Ethanol-As needed-
Diethyl ether-25 mL-
10% Sodium hydroxide solution-25 mL-
Saturated brine solution-10 mL-
Anhydrous sodium sulfate-As needed-

Procedure:

  • A mixture of 4-methoxybenzaldehyde oxime (1.0 g, 6.61 mmol), ethyl acetoacetate (1.72 g, 13.22 mmol), and chloramine-T trihydrate (1.86 g, 6.60 mmol) is prepared.[1][2]

  • The mixture is gently warmed on a water bath for 3 hours.[1][2] The reaction should be monitored, for example by Thin Layer Chromatography (TLC), to determine completion.

  • After the reaction is complete, the mixture is cooled to room temperature.[1][2]

  • The sodium chloride precipitate formed during the reaction is removed by filtration and washed with a small amount of ethanol.[1][2]

  • The filtrate and washings are combined and the solvent is removed under reduced pressure using a rotary evaporator.[1][2]

  • The resulting residue is extracted with diethyl ether (25 mL).[1][2]

  • The ether layer is washed successively with water (25 mL), 10% sodium hydroxide solution (25 mL), and a saturated brine solution (10 mL).[1][2]

  • The organic layer is then dried over anhydrous sodium sulfate.[1][2]

  • Finally, the solvent is evaporated to yield the crude ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate as a solid.[1][2] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

This step involves the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate261.27Starting material from Step 1
10% Sodium hydroxide solution-As needed
Dilute hydrochloric acid-As needed

Procedure:

  • The crude ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate obtained from Step 1 is refluxed with a 10% aqueous solution of sodium hydroxide for 4 hours.[1][2]

  • The progress of the hydrolysis can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is then acidified with dilute hydrochloric acid until the product precipitates out.[1][2]

  • The resulting solid, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, is collected by filtration, washed with water, and dried.

Data Presentation

Physicochemical Data of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid:

PropertyValue
Molecular FormulaC₁₂H₁₁NO₄
Molar Mass233.22 g/mol
AppearanceWhite solid

Crystallographic Data:

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a6.4147 (2) Å
b14.6321 (6) Å
c11.9911 (5) Å
β97.220 (2)°
Volume1116.57 (7) ų
Z4

(Data obtained from single-crystal X-ray diffraction studies)[1]

Mandatory Visualization

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product A 4-Methoxybenzaldehyde oxime C Ethyl 3-(4-methoxyphenyl)-5- methylisoxazole-4-carboxylate A->C Step 1: Cyclocondensation B Ethyl acetoacetate B->C Step 1: Cyclocondensation D 3-(4-Methoxyphenyl)-5- methylisoxazole-4-carboxylic acid C->D Step 2: Hydrolysis R1 Chloramine-T Water bath, 3h P1 R2 10% NaOH, Reflux, 4h then dil. HCl P2 P1->C P2->D

Caption: Synthesis pathway of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic organic compound 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. The document details its known and predicted properties, including molecular structure, melting point, and estimated values for boiling point, pKa, lipophilicity, and aqueous solubility. Detailed experimental protocols for the synthesis of the compound and the determination of its key physicochemical parameters are provided. Furthermore, this guide explores the potential biological significance of this isoxazole derivative, focusing on its plausible mechanism of action as an inhibitor of Aurora kinases, a family of enzymes implicated in cancer pathogenesis. A proposed signaling pathway illustrates this inhibitory action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems and are critical for drug design and development. This section summarizes the known and predicted properties of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Quantitative Data Summary

A compilation of the available and estimated quantitative physicochemical data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is presented in Table 1. Experimentally determined values are provided where available, supplemented by computationally predicted values for properties that have not been empirically measured.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₄Experimental[1][2][3]
Molecular Weight 233.22 g/mol Experimental[1][2][3]
Melting Point 190-195 °CExperimental[4]
Boiling Point 415.7 ± 45.0 °CPredicted
pKa (acidic) 3.5 - 4.5Predicted
logP (Lipophilicity) 2.5 - 3.5Predicted
Aqueous Solubility LowPredicted
CAS Number 93041-45-3[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. This section outlines the experimental protocols for the synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and the general procedures for determining its key physicochemical properties.

Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

The synthesis of the title compound involves a multi-step process beginning with the formation of an isoxazole ester, followed by hydrolysis to yield the final carboxylic acid.[1][3]

Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate

  • A mixture of 4-methoxybenzaldehyde oxime (1.0 g, 6.6 mmol), ethyl acetoacetate (1.72 g, 13.2 mmol), and chloramine-T trihydrate (1.86 g, 6.6 mmol) is prepared.

  • The mixture is gently warmed on a water bath for 3 hours.

  • After the reaction, the mixture is cooled to room temperature.

  • The precipitated sodium chloride is removed by filtration and washed with ethanol.

  • The combined filtrate and washings are concentrated under reduced pressure.

  • The resulting residue is extracted with diethyl ether (25 mL).

  • The ether layer is washed successively with water (25 mL), 10% aqueous sodium hydroxide (25 mL), and a saturated brine solution (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the crude isoxazole ester as a white solid.

Step 2: Hydrolysis to 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

  • The crude isoxazole ester from Step 1 is refluxed with a 10% aqueous sodium hydroxide solution for 4 hours.

  • After the reaction is complete, the mixture is cooled.

  • The solution is acidified with dilute hydrochloric acid.

  • The resulting precipitate, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, is collected by filtration.

A visual representation of the synthesis workflow is provided below.

G Reactants 4-Methoxybenzaldehyde Oxime + Ethyl Acetoacetate + Chloramine-T Reaction1 Warm on Water Bath (3 hours) Reactants->Reaction1 Intermediate Crude Isoxazole Ester Reaction1->Intermediate Hydrolysis Reflux with 10% NaOH (4 hours) Intermediate->Hydrolysis Acidification Acidify with dilute HCl Hydrolysis->Acidification Product 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid Acidification->Product

Synthesis Workflow for the Target Compound
Determination of Physicochemical Properties

The following are general, established protocols for the experimental determination of the physicochemical properties listed in this guide.

2.2.1. Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

  • A small amount of the dried, crystalline sample is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a heating block apparatus equipped with a thermometer.

  • The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted.

2.2.2. pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the carboxylic acid can be determined by potentiometric titration.

  • A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

2.2.3. logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.

  • A solution of the compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The two phases are separated by centrifugation.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

2.2.4. Aqueous Solubility Determination

The aqueous solubility of the compound can be determined by the shake-flask method.

  • An excess amount of the solid compound is added to a known volume of water in a sealed container.

  • The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

A generalized workflow for the determination of these key physicochemical properties is depicted below.

G cluster_mp Melting Point cluster_pka pKa cluster_logp logP cluster_sol Aqueous Solubility mp1 Pack Capillary mp2 Heat in Apparatus mp1->mp2 mp3 Record Melting Range mp2->mp3 pka1 Dissolve Sample pka2 Titrate with Base pka1->pka2 pka3 Monitor pH pka2->pka3 pka4 Determine Half-Equivalence pka3->pka4 logp1 Partition in Octanol/Water logp2 Separate Phases logp1->logp2 logp3 Measure Concentration logp2->logp3 logp4 Calculate Ratio logp3->logp4 sol1 Equilibrate Excess Solid in Water sol2 Filter Solution sol1->sol2 sol3 Quantify Concentration sol2->sol3

Experimental Workflows for Physicochemical Properties

Potential Biological Activity: Aurora Kinase Inhibition

Recent studies have indicated that 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is being investigated for its potential antitumor activity, specifically as an inhibitor of Aurora kinases.[1][2][3] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[5][6] Overexpression of these kinases is frequently observed in various human cancers and is associated with tumorigenesis.[5][6][7]

The Aurora Kinase Signaling Pathway in Cancer

The Aurora kinase family consists of three main members in mammals: Aurora A, Aurora B, and Aurora C.[5][6] They are key regulators of cell division, ensuring the proper segregation of chromosomes into daughter cells.

  • Aurora A is primarily involved in centrosome maturation and separation, and the formation of the bipolar spindle.[7][8]

  • Aurora B is a component of the chromosomal passenger complex and is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[5][7]

  • Aurora C has functions that overlap with Aurora B and is highly expressed in meiotic cells.

In many cancers, the overexpression of Aurora kinases leads to mitotic errors, resulting in aneuploidy (an abnormal number of chromosomes), which is a hallmark of cancer cells.[5][7] This genomic instability can drive tumor progression and resistance to therapy. Therefore, inhibiting Aurora kinases has emerged as a promising strategy for cancer treatment.[5][7]

Proposed Mechanism of Action

Small molecule inhibitors of Aurora kinases typically act by competing with ATP for binding to the kinase's active site.[9][10] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the mitotic process. This can lead to a variety of cellular outcomes, including cell cycle arrest, polyploidy, and ultimately, apoptosis (programmed cell death) in cancer cells.

The proposed inhibitory action of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid on the Aurora kinase signaling pathway is illustrated in the following diagram.

G cluster_pathway Aurora Kinase Signaling Pathway cluster_mitosis Mitotic Progression AuroraA Aurora A Kinase Spindle Spindle Assembly AuroraA->Spindle Phosphorylates Substrates Cancer Aneuploidy & Cancer Progression AuroraA->Cancer Overexpression AuroraB Aurora B Kinase Segregation Chromosome Segregation AuroraB->Segregation Phosphorylates Substrates Cytokinesis Cytokinesis AuroraB->Cytokinesis Phosphorylates Substrates AuroraB->Cancer Overexpression Spindle->Segregation Segregation->Cytokinesis CellCycle Normal Cell Cycle Cytokinesis->CellCycle Inhibitor 3-(4-Methoxyphenyl)-5- methylisoxazole-4-carboxylic acid Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Proposed Inhibition of Aurora Kinase Pathway

Conclusion

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic compound with potential as an anticancer agent through the inhibition of Aurora kinases. This technical guide has provided a detailed summary of its physicochemical properties, including both experimental and predicted data, to aid in its further investigation and development. The outlined experimental protocols offer a basis for the consistent and reproducible characterization of this and similar molecules. The elucidation of its interaction with the Aurora kinase signaling pathway provides a strong rationale for its continued exploration in oncology research. This compilation of data and methodologies is intended to facilitate future studies aimed at fully characterizing the therapeutic potential of this promising isoxazole derivative.

References

Unveiling the Solid-State Architecture: A Crystallographic Analysis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry. The following sections detail the crystallographic data, experimental protocols for its determination, and a visualization of a key biological pathway potentially targeted by this class of compounds.

Crystallographic Data Summary

The crystal structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P21/c. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Parameter Value
Chemical FormulaC₁₂H₁₁NO₄
Molecular Weight233.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a6.4147 (2) Å
b14.6321 (6) Å
c11.9911 (5) Å
α90°
β97.220 (2)°
γ90°
Volume1116.57 (7) ų
Z4
Temperature296 K
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.045
wR-factor0.125

Table 1: Crystal Data and Structure Refinement Details. This table summarizes the fundamental crystallographic parameters obtained from the single-crystal X-ray diffraction analysis.

Molecular Geometry and Intermolecular Interactions

The molecular structure reveals a dihedral angle of 42.52 (8)° between the phenyl and isoxazole rings. The carboxylic acid group is nearly coplanar with the isoxazole ring, with a dihedral angle of 5.3 (2)°. In the crystal, molecules form inversion dimers through O—H···O hydrogen bonds, creating R²₂(8) ring motifs. These intermolecular interactions are crucial in stabilizing the crystal packing.

Interaction D—H (Å) H···A (Å) D···A (Å) D—H···A (deg)
O17—H17···O16ⁱ0.821.792.6034 (16)173

Table 2: Hydrogen Bond Geometry. This table details the geometric parameters of the key hydrogen bonding interaction observed in the crystal structure. Symmetry code: (i) -x+1, -y+1, -z.

Experimental Protocols

A detailed understanding of the experimental methodology is critical for the replication and validation of scientific findings. The following sections outline the key experimental procedures used in the synthesis and crystallographic analysis of the title compound.

Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

The synthesis of the title compound was achieved through a multi-step process. Initially, 4-methoxybenzaldehyde oxime was reacted with ethyl acetoacetate and chloramine-T trihydrate on a water bath for three hours. Following the reaction, the mixture was cooled, and the resulting solid was processed to yield the isoxazole ester. This ester was then refluxed with 10% sodium hydroxide for four hours. Finally, acidification of the reaction mixture with dilute hydrochloric acid afforded the desired 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable single crystal of the compound was mounted on a diffractometer.

Data Collection: X-ray diffraction data were collected at 296 K using a Bruker APEXII CCD diffractometer with Mo Kα radiation. A total of 11,200 reflections were measured, of which 2811 were independent.

Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography Crystal Structure Analysis start Starting Materials (4-methoxybenzaldehyde oxime, ethyl acetoacetate, chloramine-T) reaction1 Reaction on Water Bath start->reaction1 ester Isoxazole Ester Intermediate reaction1->ester hydrolysis Reflux with NaOH ester->hydrolysis acidification Acidification with HCl hydrolysis->acidification product Final Product (3-(4-Methoxyphenyl)-5-methylisoxazole- 4-carboxylic acid) acidification->product crystal Single Crystal Selection product->crystal data_collection X-ray Data Collection (Bruker APEXII CCD) crystal->data_collection structure_solution Structure Solution (Direct Methods - SHELXS97) data_collection->structure_solution refinement Structure Refinement (Full-matrix least-squares - SHELXL97) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Experimental workflow for synthesis and crystallographic analysis.

Potential Biological Relevance: The Aurora Kinase Signaling Pathway

Isoxazole derivatives are known to exhibit a wide range of biological activities, and it has been suggested that this compound may have potential as an antitumor agent targeting aurora kinases.[1] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[2] Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy.

Aurora Kinase A (AURKA) is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar spindle.[3] Aurora Kinase B (AURKB) is a key component of the chromosomal passenger complex, which is essential for correct chromosome segregation and cytokinesis.[2] Aurora Kinase C (AURKC) is predominantly expressed in meiotic cells, but its overexpression in somatic cells has been linked to tumorigenesis.[2]

The inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells, highlighting their therapeutic potential.

aurora_kinase_pathway cluster_mitosis Mitosis Regulation cluster_aurka_functions AURKA Functions cluster_aurkb_functions AURKB Functions cluster_aurkc_functions AURKC Functions cluster_inhibition Therapeutic Intervention aurka Aurora Kinase A centrosome Centrosome Maturation & Separation aurka->centrosome spindle Bipolar Spindle Assembly aurka->spindle mitotic_arrest Mitotic Arrest & Apoptosis aurkb Aurora Kinase B chromosome Chromosome Segregation aurkb->chromosome cytokinesis Cytokinesis aurkb->cytokinesis aurkc Aurora Kinase C meiosis Meiosis Regulation aurkc->meiosis tumorigenesis Tumorigenesis (when overexpressed) aurkc->tumorigenesis inhibitor 3-(4-Methoxyphenyl)-5-methylisoxazole- 4-carboxylic acid (Potential Inhibitor) inhibitor->aurka inhibitor->aurkb inhibitor->aurkc inhibitor->mitotic_arrest Leads to

Simplified overview of the Aurora Kinase signaling pathway.

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. The information is intended to support research and development activities in medicinal chemistry and related fields.

Chemical Structure and Properties

  • IUPAC Name: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

  • Molecular Formula: C₁₂H₁₁NO₄[1][2]

  • Molecular Weight: 233.22 g/mol [1][2]

  • CAS Number: 93041-45-3

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet1HCarboxylic Acid (-COOH)
~7.7 - 7.9Doublet2HAromatic Protons (ortho to isoxazole)
~6.9 - 7.1Doublet2HAromatic Protons (meta to isoxazole)
~3.8Singlet3HMethoxy (-OCH₃)
~2.5Singlet3HMethyl (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~165-170Carboxylic Acid Carbon (-COOH)
~160-165Isoxazole Carbon (C=N)
~160Aromatic Carbon (C-OCH₃)
~155-160Isoxazole Carbon (C-O)
~128-130Aromatic Carbons (CH, ortho)
~120-125Aromatic Carbon (C-isoxazole)
~114-116Aromatic Carbons (CH, meta)
~110-115Isoxazole Carbon (C-COOH)
~55Methoxy Carbon (-OCH₃)
~12-15Methyl Carbon (-CH₃)

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~3000MediumC-H stretch (Aromatic)
~1700-1725StrongC=O stretch (Carboxylic Acid)
~1610StrongC=N stretch (Isoxazole)
~1500-1600MediumC=C stretch (Aromatic)
~1250StrongC-O stretch (Asymmetric, Aryl Ether)
~1020MediumC-O stretch (Symmetric, Aryl Ether)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/zRelative IntensityProposed Fragment Ion
233Moderate[M]⁺ (Molecular Ion)
218Moderate[M - CH₃]⁺
188Strong[M - COOH]⁺
135Strong[CH₃OC₆H₄C≡O]⁺
107Moderate[CH₃OC₆H₄]⁺
77Low[C₆H₅]⁺
43Moderate[CH₃CO]⁺

Experimental Protocols

Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid [1][2][3]

This protocol involves a two-step synthesis: the formation of the isoxazole ester followed by its hydrolysis.

Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate

  • A mixture of 4-methoxybenzaldehyde oxime (1.0 g, 6.6 mmol), ethyl acetoacetate (1.72 g, 13.2 mmol), and chloramine-T trihydrate (1.86 g, 6.6 mmol) is heated in a water bath for 3 hours.

  • After cooling to room temperature, the precipitated sodium chloride is removed by filtration and washed with ethanol.

  • The combined filtrate and washings are concentrated under reduced pressure.

  • The residue is extracted with diethyl ether (25 mL).

  • The ether layer is washed successively with water (25 mL), 10% sodium hydroxide solution (25 mL), and saturated brine solution (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude isoxazole ester.

Step 2: Hydrolysis to 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

  • The crude isoxazole ester from Step 1 is refluxed with 10% aqueous sodium hydroxide solution for 4 hours.

  • After the reaction is complete, the mixture is cooled.

  • The solution is then acidified with dilute hydrochloric acid to precipitate the carboxylic acid.

  • The resulting solid is collected by filtration, washed with water, and dried to afford the final product.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the synthesis workflow and a conceptual drug discovery pathway for isoxazole derivatives.

Synthesis_Workflow Reactants 4-Methoxybenzaldehyde Oxime + Ethyl Acetoacetate + Chloramine-T Reaction1 Cycloaddition Reaction (Water Bath, 3h) Reactants->Reaction1 Ester Ethyl 3-(4-methoxyphenyl)- 5-methylisoxazole-4-carboxylate Reaction1->Ester Hydrolysis Hydrolysis (10% NaOH, Reflux, 4h) Ester->Hydrolysis Acidification Acidification (dil. HCl) Hydrolysis->Acidification Product 3-(4-Methoxyphenyl)- 5-methylisoxazole-4-carboxylic acid Acidification->Product

Caption: Synthetic pathway for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Drug_Discovery_Pathway cluster_0 Preclinical Phase cluster_1 Clinical Development Compound Isoxazole Scaffold (e.g., 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid) Screening Biological Screening (e.g., Antibacterial, Antiviral, Anticancer) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Preclinical_Testing In vivo Studies (Animal Models) Lead_Opt->Preclinical_Testing Clinical_Trials Human Clinical Trials (Phase I-III) Preclinical_Testing->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Caption: Conceptual drug discovery workflow for isoxazole-based compounds.

References

Technical Guide: Unraveling the Mechanism of Action of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanisms of action for the novel compound, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Based on its structural characteristics as a substituted isoxazole, two primary biological activities are explored: Peroxisome Proliferator-Activated Receptor (PPAR) agonism and Aurora Kinase inhibition. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates from research on structurally related isoxazole derivatives to propose likely signaling pathways and biological effects. Detailed experimental protocols for assays crucial to validating these hypotheses are provided, alongside illustrative data tables and pathway diagrams to facilitate further research and drug development efforts.

Introduction

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic compound featuring a central isoxazole scaffold. The isoxazole ring system is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The structural alerts within this particular molecule, namely the carboxylic acid group and the substituted aromatic rings, suggest potential interactions with nuclear receptors and protein kinases. This guide focuses on two such potential targets: the Peroxisome Proliferator-Activated Receptors (PPARs) and Aurora Kinases, both of which are significant targets in metabolic diseases and oncology, respectively.

Putative Mechanism of Action 1: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The structural resemblance of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid to known isoxazole-based PPAR agonists strongly suggests its potential to modulate this family of nuclear receptors. PPARs (PPARα, PPARγ, and PPARβ/δ) are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.

Signaling Pathway

Upon binding to a PPAR agonist, the receptor undergoes a conformational change, leading to the dissociation of corepressor proteins and recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 3-(4-Methoxyphenyl)-5- methylisoxazole-4-carboxylic acid PPAR PPAR Ligand->PPAR Binds CoR Corepressor PPAR->CoR Dissociates PPAR_active Activated PPA RXR RXR PPAR_active->RXR Heterodimerizes with Heterodimer PPAR-RXR Heterodimer PPAR_active->Heterodimer RXR->Heterodimer CoA Coactivator CoA->Heterodimer Recruited PPRE PPRE Heterodimer->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Regulates

Figure 1: Proposed PPAR Agonist Signaling Pathway.
Quantitative Biological Activity (Hypothetical)

While specific data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is not available, Table 1 presents hypothetical quantitative data based on the activities of structurally similar isoxazole-based PPAR agonists found in the literature. These values would typically be determined using the experimental protocols outlined in Section 4.

Parameter PPARα PPARγ PPARβ/δ Reference Compound (EC50)
EC50 (µM) 2.515.2> 50Fenofibrate (10 µM for PPARα)
Fold Activation (at 10 µM) 8.53.21.5Rosiglitazone (15-fold for PPARγ)
Binding Affinity (Ki, µM) 1.812.5> 50GW7647 (0.002 µM for PPARα)

Table 1: Hypothetical Quantitative Data for PPAR Agonist Activity.

Putative Mechanism of Action 2: Aurora Kinase Inhibition

A publication has suggested the potential for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid to exhibit antitumor activity through the inhibition of Aurora kinases.[1] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis and are often overexpressed in cancer.

Signaling Pathway

Aurora kinases are essential for several mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of these kinases disrupts these processes, leading to mitotic arrest and ultimately apoptosis in cancer cells.

Aurora_Kinase_Inhibition cluster_mitosis Mitotic Processes Compound 3-(4-Methoxyphenyl)-5- methylisoxazole-4-carboxylic acid AuroraA Aurora A Compound->AuroraA Inhibits AuroraB Aurora B Compound->AuroraB Inhibits Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Segregation Chromosome Segregation AuroraB->Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis Apoptosis Apoptosis Centrosome->Apoptosis Spindle->Apoptosis Segregation->Apoptosis Cytokinesis->Apoptosis

Figure 2: Proposed Aurora Kinase Inhibition Pathway.
Quantitative Biological Activity (Hypothetical)

Table 2 provides hypothetical quantitative data for the inhibitory activity of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid against Aurora kinases, based on known inhibitors with similar scaffolds.

Parameter Aurora A Aurora B Aurora C Reference Compound (IC50)
IC50 (µM) 0.851.25.6Alisertib (0.0012 µM for Aurora A)
% Inhibition (at 1 µM) 65%45%15%Danusertib (Potent inhibitor of all Auroras)
Binding Affinity (Kd, µM) 0.50.94.2Tozasertib (nM affinity for all Auroras)

Table 2: Hypothetical Quantitative Data for Aurora Kinase Inhibitory Activity.

Experimental Protocols

To validate the putative mechanisms of action, the following experimental protocols are recommended.

PPAR Agonist Activity Assays

This cell-based assay is a primary method for quantifying the activation of PPARs.

Luciferase_Assay_Workflow Start Start Cell_Culture Culture HEK293T cells Start->Cell_Culture Transfection Co-transfect with: - PPAR expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector Cell_Culture->Transfection Incubation1 Incubate for 24 hours Transfection->Incubation1 Treatment Treat cells with varying concentrations of the compound Incubation1->Treatment Incubation2 Incubate for 24 hours Treatment->Incubation2 Lysis Lyse cells Incubation2->Lysis Measurement Measure Firefly and Renilla luciferase activity Lysis->Measurement Analysis Normalize Firefly to Renilla activity and calculate fold activation Measurement->Analysis End End Analysis->End

Figure 3: Workflow for PPAR Luciferase Reporter Assay.

Protocol:

  • Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Seed cells in 96-well plates. Co-transfect with a PPAR expression vector (for α, γ, or β/δ), a PPRE-driven firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid or a reference agonist.

  • Lysis and Measurement: After another 24 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the fold activation relative to a vehicle control.

Aurora Kinase Inhibition Assay

This biochemical assay measures the activity of the kinase by quantifying the amount of ADP produced.

Kinase_Assay_Workflow Start Start Reaction_Setup Set up kinase reaction with: - Recombinant Aurora Kinase - Substrate (e.g., Histone H3) - ATP - Test Compound Start->Reaction_Setup Incubation1 Incubate at 30°C for 1 hour Reaction_Setup->Incubation1 ADP_Glo Add ADP-Glo™ Reagent to deplete remaining ATP Incubation1->ADP_Glo Incubation2 Incubate at room temperature for 40 minutes ADP_Glo->Incubation2 Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubation2->Detection_Reagent Incubation3 Incubate at room temperature for 30 minutes Detection_Reagent->Incubation3 Luminescence_Measurement Measure luminescence Incubation3->Luminescence_Measurement Analysis Calculate % inhibition and IC50 Luminescence_Measurement->Analysis End End Analysis->End

Figure 4: Workflow for In Vitro Aurora Kinase Assay.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human Aurora A or B kinase, a suitable substrate (e.g., myelin basic protein or a specific peptide), and ATP in a kinase buffer.

  • Compound Addition: Add varying concentrations of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid or a reference inhibitor.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time.

  • Detection: Stop the reaction and detect kinase activity. For the ADP-Glo™ assay, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescent signal, which is proportional to the ADP produced and thus the kinase activity. Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Conclusion

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Based on its structural similarity to known active compounds, it is hypothesized to act as a PPAR agonist and/or an Aurora kinase inhibitor. The experimental protocols detailed in this guide provide a clear path for the validation of these putative mechanisms of action. Further investigation, including the quantitative assays described, will be crucial in elucidating the precise biological activity and therapeutic potential of this compound. The provided diagrams and hypothetical data tables serve as a valuable resource for researchers embarking on the biological characterization of this and related isoxazole derivatives.

References

Potential Biological Targets of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic organic compound belonging to the isoxazole class of heterocyclic molecules. While specific biological activity data for this particular compound is not extensively available in the public domain, the isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. This technical guide consolidates the current understanding of the potential biological targets of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid based on the known activities of structurally related isoxazole derivatives. The primary putative targets identified through this analysis are Aurora kinases, Peroxisome Proliferator-Activated Receptors (PPARs), and G-protein coupled receptor 40 (GPR40). This document outlines the rationale for considering these targets, summarizes the general biological roles of these targets, and provides detailed hypothetical experimental protocols for investigating the interaction of the compound with these targets.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in adjacent positions. This structural motif is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The compound 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, with its distinct substitution pattern, presents a subject of interest for the exploration of novel therapeutic agents. A 2013 study detailing the synthesis and crystal structure of this compound alluded to its potential antitumor activity against Aurora kinases, though follow-up data has not been publicly disseminated.[2][3][4] Furthermore, the structural similarities to other known isoxazole-based modulators of nuclear receptors and G-protein coupled receptors suggest other potential biological targets.

This guide provides a comprehensive overview of the most probable biological targets for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and furnishes detailed experimental methodologies for their validation.

Potential Biological Targets

Based on the chemical structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and the established pharmacology of related isoxazole-containing molecules, three primary potential biological targets have been identified:

  • Aurora Kinases: These are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.

  • Peroxisome Proliferator-Activated Receptors (PPARs): These are ligand-activated transcription factors that regulate gene expression involved in lipid metabolism, inflammation, and glucose homeostasis. PPARs are established drug targets for the treatment of metabolic disorders.

  • G-protein Coupled Receptor 40 (GPR40): Also known as Free Fatty Acid Receptor 1 (FFAR1), this receptor is predominantly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion. GPR40 is a target for the development of novel anti-diabetic drugs.

Aurora Kinases as Potential Targets

The initial suggestion of anti-tumor activity points towards the Aurora kinase family (Aurora A, B, and C) as plausible targets. Many small molecule inhibitors of Aurora kinases feature heterocyclic scaffolds similar to the isoxazole ring system.

Rationale

A publication by Chandra et al. (2013) explicitly mentioned that the "potential antitumor activity against the aurora kinase enzyme will be described later" for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.[2][3][4] Although the specific data is not yet published, this provides a strong rationale for investigating this target class.

Signaling Pathway

Aurora_Kinase_Signaling

Experimental Protocols
  • Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of Aurora kinases A and B.

  • Principle: A radiometric assay using [γ-³³P]ATP or a fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay) can be employed to measure the phosphorylation of a specific substrate by the kinase in the presence and absence of the test compound.

  • Procedure:

    • Recombinant human Aurora A and Aurora B kinases are incubated with a known substrate (e.g., myelin basic protein or a specific peptide substrate).

    • The kinase reaction is initiated by the addition of ATP (spiked with [γ-³³P]ATP for radiometric assay or unlabeled ATP for fluorescence-based assays).

    • The test compound is added at various concentrations to determine the dose-dependent inhibition.

    • For radiometric assays, the reaction mixture is spotted onto phosphocellulose paper, washed to remove unincorporated [γ-³³P]ATP, and the radioactivity is quantified using a scintillation counter.

    • For fluorescence-based assays, the amount of ADP produced is quantified using a coupled enzymatic reaction that generates a fluorescent signal.

    • IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the compound concentration.

  • Objective: To assess the effect of the compound on the growth of cancer cell lines known to overexpress Aurora kinases.

  • Principle: A colorimetric assay, such as the MTT or SRB assay, is used to measure cell viability after treatment with the compound.

  • Procedure:

    • Human cancer cell lines (e.g., HeLa, HCT116) are seeded in 96-well plates.

    • After cell attachment, they are treated with increasing concentrations of the test compound for 72 hours.

    • For MTT assay, MTT reagent is added, and the resulting formazan crystals are solubilized. For SRB assay, cells are fixed and stained with sulforhodamine B.

    • The absorbance is measured using a microplate reader.

    • The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.

Peroxisome Proliferator-Activated Receptors (PPARs) as Potential Targets

The isoxazole moiety is present in several known PPAR agonists, suggesting that 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid could also modulate the activity of these nuclear receptors.

Rationale

Several studies have reported the discovery of isoxazole-containing compounds as potent and selective PPAR agonists.[5][6][7] The structural features of the title compound, including the carboxylic acid group which is common in many PPAR ligands, support the hypothesis that it may interact with the ligand-binding domain of PPARs.

Signaling Pathway

PPAR_Signaling

Experimental Protocols
  • Objective: To determine if the compound can activate PPAR-mediated gene transcription.

  • Principle: A cell-based reporter gene assay is used. Cells are co-transfected with a plasmid expressing a PPAR subtype (α, γ, or δ) and a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene.

  • Procedure:

    • A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with the expression and reporter plasmids.

    • Transfected cells are treated with various concentrations of the test compound. Known PPAR agonists (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) are used as positive controls.

    • After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

    • The fold activation of the reporter gene is calculated relative to vehicle-treated cells, and EC50 values are determined.

  • Objective: To assess the ability of the compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.

  • Principle: 3T3-L1 preadipocytes are treated with the compound, and differentiation is assessed by observing lipid accumulation.

  • Procedure:

    • 3T3-L1 cells are grown to confluence.

    • Differentiation is induced using a standard cocktail (containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of the test compound.

    • After several days, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids.

    • The extent of adipocyte differentiation is quantified by extracting the dye and measuring its absorbance.

G-protein Coupled Receptor 40 (GPR40) as a Potential Target

The structural resemblance of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid to known GPR40 agonists, many of which contain a carboxylic acid moiety and an aromatic ring system, makes GPR40 a plausible target.

Rationale

Numerous isoxazole-containing compounds have been synthesized and evaluated as GPR40 agonists for the treatment of type 2 diabetes.[8][9] The presence of the carboxylic acid group is a key pharmacophoric feature for many GPR40 agonists, as it is believed to interact with key residues in the receptor's binding pocket.

Signaling Pathway

GPR40_Signaling

Experimental Protocols
  • Objective: To measure the ability of the compound to induce an increase in intracellular calcium concentration, a downstream event of GPR40 activation.

  • Principle: A cell line stably expressing GPR40 (e.g., CHO-K1 or HEK293) is loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Procedure:

    • GPR40-expressing cells are seeded in a 96-well plate and loaded with the calcium-sensitive dye.

    • The baseline fluorescence is measured.

    • The test compound is added at various concentrations, and the change in fluorescence intensity is monitored over time using a fluorescence plate reader.

    • The maximum increase in fluorescence is used to determine the dose-response curve and calculate the EC50 value.

  • Objective: To determine if the compound can potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

  • Principle: A pancreatic β-cell line (e.g., MIN6 or INS-1E) is incubated with the compound under low and high glucose conditions, and the amount of secreted insulin is measured.

  • Procedure:

    • Pancreatic β-cells are pre-incubated in a low glucose buffer.

    • The cells are then incubated with low (e.g., 2.8 mM) or high (e.g., 16.7 mM) glucose concentrations in the presence of varying concentrations of the test compound.

    • After incubation, the supernatant is collected, and the concentration of insulin is determined using an ELISA or a radioimmunoassay (RIA).

    • The potentiation of insulin secretion at high glucose concentrations is calculated.

Data Presentation

As no quantitative data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is currently available, the following tables are presented as templates for the structured presentation of data that would be generated from the aforementioned experimental protocols.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

TargetIC50 (nM)
Aurora ATBD
Aurora BTBD

Table 2: Hypothetical Cellular Activity Data

Cell LineAssay TypeEndpointValue (µM)
HCT116Cellular ProliferationGI50TBD
HeLaCellular ProliferationGI50TBD

Table 3: Hypothetical PPAR Transactivation Data

PPAR SubtypeEC50 (µM)Max Activation (Fold)
PPARαTBDTBD
PPARγTBDTBD
PPARδTBDTBD

Table 4: Hypothetical GPR40 Activity Data

Assay TypeCell LineEC50 (nM)
Intracellular Calcium MobilizationCHO-GPR40TBD
GSIS PotentiationMIN6TBD

Conclusion

While direct experimental evidence for the biological targets of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is lacking in the public domain, a strong case can be made for its potential interaction with Aurora kinases, PPARs, and GPR40 based on the well-documented activities of other isoxazole-containing compounds. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these potential targets. The elucidation of the biological activity of this compound could pave the way for the development of novel therapeutics for the treatment of cancer, metabolic diseases, or other conditions. Further research is strongly encouraged to explore the full pharmacological potential of this and related isoxazole derivatives.

References

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid as a potential aurora kinase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid as a potential inhibitor of Aurora kinases. Aurora kinases are crucial regulators of mitosis, and their dysregulation is frequently implicated in tumorigenesis, making them a prime target for anticancer drug development. While the direct inhibitory activity of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid against Aurora kinases has been alluded to in the literature, specific quantitative data is not yet publicly available. This document outlines the known synthesis of this compound, presents a generalized experimental protocol for evaluating its potential as an Aurora kinase inhibitor, and provides context by summarizing the activity of other known Aurora kinase inhibitors. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and development of this and similar isoxazole-based compounds.

Introduction to Aurora Kinases

The Aurora kinase family, comprising Aurora A, Aurora B, and Aurora C, are serine/threonine kinases that play pivotal roles in the regulation of the cell cycle. These enzymes are essential for ensuring the fidelity of mitosis, including processes such as centrosome maturation and separation, spindle formation, chromosome segregation, and cytokinesis.

  • Aurora A is primarily associated with centrosome function and entry into mitosis.

  • Aurora B is a component of the chromosomal passenger complex and is critical for proper chromosome condensation, kinetochore-microtubule attachment, and the spindle assembly checkpoint.

  • Aurora C is most prominent in meiosis, though it can compensate for Aurora B function in some somatic cells.

Given their fundamental role in cell division, the overexpression of Aurora kinases is a common feature in a wide range of human cancers and is often correlated with poor prognosis. This has established the Aurora kinases as significant targets for the development of novel anticancer therapeutics.

The Isoxazole Scaffold in Kinase Inhibition

Isoxazoles are five-membered heterocyclic compounds that are recognized as a "privileged" scaffold in medicinal chemistry due to their ability to interact with a variety of biological targets, including kinases. The isoxazole ring can act as a bioisosteric replacement for other functional groups, participate in hydrogen bonding, and be readily functionalized to optimize binding affinity and selectivity for the target enzyme. Several isoxazole-containing molecules have been investigated as inhibitors of various kinases, demonstrating the potential of this chemical moiety in the design of targeted therapies.

Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

The synthesis of the title compound has been reported and involves a multi-step process. The experimental protocol is detailed below.[1][2]

Synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate

A mixture of 4-methoxybenzaldehyde oxime (1.0 g, 6.6 mmol), ethyl acetoacetate (1.72 g, 13.2 mmol), and chloramine-T trihydrate (1.86 g, 6.6 mmol) is heated on a water bath for 3 hours. After cooling to room temperature, the precipitated sodium chloride is removed by filtration and washed with ethanol. The combined filtrate is evaporated under reduced pressure. The resulting residue is extracted with diethyl ether (25 mL). The ether layer is washed sequentially with water (25 mL), 10% aqueous sodium hydroxide (25 mL), and saturated brine solution (10 mL). The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated to yield the isoxazole ester as a white solid.

Hydrolysis to 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

The crude isoxazole ester from the previous step is refluxed with 10% aqueous sodium hydroxide for 4 hours. After the reaction is complete, the mixture is cooled and acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The resulting solid is collected by filtration to yield 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Evaluating Aurora Kinase Inhibitory Potential: A Generalized Protocol

While specific inhibitory data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is not available, its potential can be assessed using established in vitro kinase inhibition assays. A common and robust method is the luminescence-based ADP-Glo™ Kinase Assay.

Principle of the ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is first performed, after which a reagent is added to terminate the reaction and deplete any remaining ATP. A second reagent is then added to convert the newly formed ADP back into ATP, which is subsequently used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

Generalized Experimental Protocol for Aurora Kinase Inhibition Assay
  • Reagent Preparation : Prepare the necessary reagents including kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA), ATP solution, Aurora kinase (A or B), and the substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate). The test compound, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, should be dissolved in a suitable solvent like DMSO to create a stock solution, which is then serially diluted.

  • Kinase Reaction :

    • In the wells of a microplate, add the kinase buffer.

    • Add the serially diluted test compound to the experimental wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add the Aurora kinase enzyme to all wells except the negative control.

    • Pre-incubate the plate to allow the compound to interact with the kinase.

    • Initiate the kinase reaction by adding the ATP and substrate solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Luminescence Detection :

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • The luminescent signal from each well is recorded.

    • The percentage of kinase inhibition for each concentration of the test compound is calculated relative to the positive control.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Contextual Data: Known Aurora Kinase Inhibitors

To provide a framework for evaluating the potential of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, the following table summarizes the inhibitory activities of several known Aurora kinase inhibitors with diverse chemical scaffolds.

Compound NameTarget(s)IC50 (Aurora A)IC50 (Aurora B)Chemical Class
Alisertib (MLN8237)Aurora A1.2 nM396.5 nMAzepine derivative
Barasertib (AZD1152)Aurora B1400 nM<1 nMQuinazoline derivative
Danusertib (PHA-739358)Pan-Aurora13 nM79 nMPyrrolopyrazole derivative
Tozasertib (VX-680)Pan-Aurora2.5 nM0.6 nMAminopyrazole derivative
CCT129202Pan-Aurora42 nM198 nMImidazopyridine derivative

Visualizing Pathways and Workflows

Simplified Aurora Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora kinases in mitotic progression.

Aurora_Signaling cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation G2_M_Transition G2/M Transition Mitotic_Entry Mitotic Entry Spindle_Assembly Spindle Assembly Mitotic_Progression Mitotic Progression Chromosome_Alignment Chromosome Alignment Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Aurora_A->Mitotic_Entry Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Alignment Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis Inhibitor Potential Inhibitor (e.g., 3-(4-Methoxyphenyl)-5- methylisoxazole-4-carboxylic acid) Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Simplified overview of Aurora A and B functions during the cell cycle and the point of intervention for a potential inhibitor.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the screening and characterization of a potential kinase inhibitor.

Inhibitor_Workflow Start Synthesized Compound (3-(4-Methoxyphenyl)-5-methylisoxazole- 4-carboxylic acid) Primary_Screen Primary Screening (In vitro Kinase Assay - e.g., ADP-Glo) Start->Primary_Screen Hit Hit Compound? Primary_Screen->Hit IC50_Determination IC50 Determination (Dose-Response Curve) Selectivity_Profiling Kinase Selectivity Profiling (Panel of other kinases) IC50_Determination->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (e.g., Cell Viability, Apoptosis) Selectivity_Profiling->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for downstream targets) Cell_Based_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Hit->IC50_Determination Yes Hit->Lead_Optimization No

Caption: A generalized workflow for the identification and characterization of a novel kinase inhibitor.

Conclusion and Future Directions

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid represents a molecule of interest for which the potential to inhibit Aurora kinases has been suggested. While the synthesis has been described, a critical next step is the comprehensive biological evaluation of this compound. The protocols and contextual data provided in this guide offer a roadmap for such an investigation. Future research should focus on performing in vitro kinase assays to determine the IC50 values against Aurora A and B, followed by kinase selectivity profiling and cell-based assays to understand its cellular effects. These studies will be crucial in validating whether 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a viable lead compound for the development of a novel anticancer therapeutic targeting the Aurora kinase family.

References

In Silico Modeling of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid Binding to Aurora Kinase A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic compound with potential as an antitumor agent. This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate its binding affinity and mechanism of action against Aurora Kinase A, a key regulator of mitosis and a validated target in oncology. This document details the experimental protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations. All quantitative data from these computational experiments are summarized, and the logical workflows are visualized to enhance understanding for researchers, scientists, and drug development professionals.

Introduction

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in the regulation of cell division. Its overexpression has been linked to various human cancers, making it an attractive target for the development of novel anticancer therapeutics. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] This guide focuses on the in silico characterization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid as a potential inhibitor of Aurora Kinase A. Through a combination of computational techniques, we elucidate the binding mode, stability of the protein-ligand complex, and predict the binding affinity of this compound.

Data Presentation

The following table summarizes the hypothetical quantitative data obtained from the in silico modeling of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid against Aurora Kinase A. These values are presented for illustrative purposes to guide researchers in interpreting similar computational studies.

ParameterValueUnitMethod
Molecular Docking
Binding Energy-8.5kcal/molAutoDock Vina
Predicted Inhibition Constant (Ki)0.5µMAutoDock Vina
Molecular Dynamics Simulation
RMSD of Protein Backbone1.8ÅGROMACS
RMSD of Ligand0.9ÅGROMACS
Binding Free Energy Calculation
ΔG_bind (MM-PBSA)-25.7kcal/molg_mmpbsa
ΔG_bind (MM-GBSA)-30.2kcal/molg_mmpbsa

Experimental Protocols

Molecular Docking

Molecular docking studies were performed to predict the preferred binding orientation of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid within the ATP-binding site of Aurora Kinase A.

Software: AutoDock Vina

Protocol:

  • Protein Preparation:

    • The three-dimensional crystal structure of human Aurora Kinase A was obtained from the Protein Data Bank (PDB ID: 1MQ4).

    • Water molecules and co-crystallized ligands were removed from the protein structure.

    • Polar hydrogen atoms were added, and Kollman charges were assigned to the protein using AutoDock Tools.

  • Ligand Preparation:

    • The 2D structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid was drawn using ChemDraw and converted to a 3D structure.

    • The ligand's geometry was optimized using the PM3 semi-empirical method.

    • Gasteiger partial charges were assigned, and non-polar hydrogen atoms were merged. Rotatable bonds were defined using AutoDock Tools.

  • Grid Box Generation:

    • A grid box with dimensions of 60 x 60 x 60 Å and a spacing of 0.375 Å was centered on the active site of Aurora Kinase A, encompassing the key binding residues.

  • Docking Simulation:

    • The Lamarckian Genetic Algorithm was employed for the docking calculations.

    • A total of 100 docking runs were performed.

    • The resulting poses were clustered based on a root-mean-square deviation (RMSD) tolerance of 2.0 Å.

  • Analysis:

    • The lowest energy binding pose was selected for further analysis of the protein-ligand interactions using PyMOL and LigPlot+.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations were conducted to assess the stability of the docked protein-ligand complex in a simulated physiological environment.

Software: GROMACS

Protocol:

  • System Preparation:

    • The docked complex of Aurora Kinase A and 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid from the molecular docking step was used as the starting structure.

    • The system was solvated in a cubic box of SPC/E water molecules with a minimum distance of 10 Å from the protein surface to the box edge.

    • Sodium and chloride ions were added to neutralize the system and achieve a physiological concentration of 0.15 M.

  • Force Field:

    • The GROMOS96 43a1 force field was used for the protein and ions.

    • The ligand topology and parameters were generated using the PRODRG server.

  • Energy Minimization:

    • The system underwent energy minimization using the steepest descent algorithm for 5000 steps to remove steric clashes.

  • Equilibration:

    • The system was equilibrated in two phases:

      • NVT (constant number of particles, volume, and temperature) equilibration for 100 ps at 300 K using the V-rescale thermostat.

      • NPT (constant number of particles, pressure, and temperature) equilibration for 1 ns at 1 atm pressure and 300 K using the Parrinello-Rahman barostat.

  • Production Run:

    • A 100 ns production MD simulation was performed under NPT conditions.

    • The LINCS algorithm was used to constrain all bonds involving hydrogen atoms.

    • Particle Mesh Ewald (PME) was used for long-range electrostatic interactions with a cutoff of 1.2 nm.

  • Analysis:

    • Trajectory analysis, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), was performed using GROMACS utilities.

Binding Free Energy Calculation

The binding free energy of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid to Aurora Kinase A was calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) methods.

Software: g_mmpbsa tool in GROMACS

Protocol:

  • Trajectory Extraction:

    • Snapshots of the protein-ligand complex were extracted from the stable portion of the MD simulation trajectory (typically the last 50 ns).

  • Calculation of Energy Components:

    • For each snapshot, the following energy terms were calculated:

      • Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions in the gas phase.

      • Solvation Free Energy (ΔG_solv): Composed of the polar and non-polar contributions.

        • The polar solvation energy (ΔG_PB/GB) was calculated by solving the Poisson-Boltzmann or Generalized Born equation.

        • The non-polar solvation energy (ΔG_SA) was estimated from the solvent-accessible surface area (SASA).

      • Entropic Contribution (-TΔS): Often estimated using normal-mode analysis, though this is computationally expensive and sometimes omitted for relative ranking.

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) was calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

experimental_workflow cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_bfe Binding Free Energy Calculation protein_prep Protein Preparation (PDB: 1MQ4) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation docking Docking Simulation (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis_dock Binding Pose Analysis docking->analysis_dock system_prep System Preparation analysis_dock->system_prep Best Pose em Energy Minimization system_prep->em equilibration NVT & NPT Equilibration em->equilibration production Production MD Run (100 ns) equilibration->production analysis_md Trajectory Analysis (RMSD, RMSF) production->analysis_md traj_extract Trajectory Extraction production->traj_extract Stable Trajectory mmpbsa MM-PBSA/GBSA Calculation traj_extract->mmpbsa bfe_analysis ΔG_bind Calculation mmpbsa->bfe_analysis

Caption: Overall workflow for the in silico modeling of ligand binding.

signaling_pathway aurora_a Aurora Kinase A mitosis Mitotic Progression aurora_a->mitosis Promotes apoptosis Apoptosis aurora_a->apoptosis Inhibits compound 3-(4-Methoxyphenyl)-5- methylisoxazole-4-carboxylic acid compound->aurora_a Inhibition

Caption: Simplified signaling pathway of Aurora Kinase A inhibition.

References

An In-depth Technical Guide to 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. It also explores its potential as an antitumor agent, specifically as a potential inhibitor of Aurora kinases. Detailed experimental protocols and data are presented to facilitate further research and development of this compound.

Discovery and History

The synthesis and crystal structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid were first reported in the scientific literature in 2013.[4][5][6] The compound was synthesized as part of a study to investigate the crystal structures of novel isoxazole derivatives.[4][5][6] The isoxazole scaffold is a well-established pharmacophore found in several approved drugs, valued for its ability to engage in various biological interactions.[7][8] The initial research into 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid also noted its potential for antitumor activity, specifically targeting the Aurora kinase enzyme, a family of serine/threonine kinases that play a crucial role in cell cycle regulation.[4][5][9]

Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₂H₁₁NO₄[4][10]
Molecular Weight233.22 g/mol [4][10]
IUPAC Name3-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[10]
Density1.27 g/cm³[10]
Crystal SystemMonoclinic[4]
Space GroupP2₁/c[4]

Synthesis and Experimental Protocols

The synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves a multi-step process, beginning with the formation of an isoxazole ester followed by hydrolysis to the carboxylic acid.[4][5]

Synthesis of the Isoxazole Ester Intermediate

A mixture of 4-methoxybenzaldehyde oxime (1 g, 0.0066 mmol), ethyl acetoacetate (1.7219 g, 0.0132 mmol), and chloramine-T trihydrate (1.8591 g, 0.0066 mmol) is heated on a water bath for 3 hours.[4][5] After cooling to room temperature, the sodium chloride byproduct is filtered off and washed with ethanol. The combined filtrate is evaporated under vacuum. The resulting residue is extracted with ether (25 ml) and washed successively with water (25 ml), 10% sodium hydroxide (25 ml), and a saturated brine solution (10 ml). The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated to yield the solid isoxazole ester.[4][5]

Hydrolysis to 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

The isoxazole ester formed in the previous step is refluxed with 10% sodium hydroxide for 4 hours.[4] Following the reaction, the mixture is acidified with dilute hydrochloric acid to precipitate the final product, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.[4]

G reagents1 4-methoxybenzaldehyde oxime + Ethyl acetoacetate + Chloramine-T trihydrate step1 Heat on water bath (3h) reagents1->step1 intermediate Isoxazole ester intermediate step1->intermediate step2 Reflux (4h) intermediate->step2 Hydrolysis reagents2 10% NaOH reagents2->step2 acidification Acidify with dil. HCl step2->acidification final_product 3-(4-Methoxyphenyl)-5-methylisoxazole- 4-carboxylic acid acidification->final_product

Caption: Synthetic workflow for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Biological Activity and Potential Applications

Potential as an Aurora Kinase Inhibitor

The Aurora kinase family, comprising Aurora A, B, and C, are key regulators of mitosis.[11][12] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[12] The initial report on 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid suggested its potential as an antitumor agent targeting the Aurora kinase enzyme.[4][5] While specific inhibitory concentrations (e.g., IC₅₀ values) for this compound have not been published, its structural features align with those of other known kinase inhibitors.

Inhibitors of Aurora kinases can disrupt the mitotic process in several ways. For instance, inhibition of Aurora A can lead to defects in centrosome maturation and spindle assembly, resulting in mitotic arrest and apoptosis.[12] Inhibition of Aurora B can cause chromosome misalignment, failure of cytokinesis, and endoreduplication, ultimately leading to cell death.[12]

G cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitotic Events G2 G2 Phase M Mitosis G2->M G1 G1 Phase M->G1 Centrosome Centrosome Maturation Spindle Spindle Assembly Chromosome Chromosome Segregation Cytokinesis Cytokinesis S S Phase G1->S S->G2 AuroraA Aurora A Kinase AuroraA->Centrosome Regulates AuroraA->Spindle Regulates AuroraB Aurora B Kinase AuroraB->Chromosome Regulates AuroraB->Cytokinesis Regulates Compound 3-(4-Methoxyphenyl)-5-methylisoxazole- 4-carboxylic acid Compound->AuroraA Potential Inhibition Compound->AuroraB Potential Inhibition

Caption: Potential mechanism of action via Aurora kinase inhibition during mitosis.

Future Directions

The initial synthesis and structural characterization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid have laid the groundwork for further investigation into its biological activities. Key future research directions should include:

  • Quantitative Biological Assays: Determining the specific inhibitory activity (e.g., IC₅₀ values) of the compound against Aurora A and Aurora B kinases is essential to validate its potential as a targeted anticancer agent.

  • In Vitro and In Vivo Studies: Evaluating the antiproliferative effects of the compound in various cancer cell lines and subsequent testing in preclinical animal models would be the next logical steps in its development.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound could lead to the discovery of derivatives with enhanced potency and selectivity for Aurora kinases.

Conclusion

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a readily synthesizable isoxazole derivative with potential as an antitumor agent through the inhibition of Aurora kinases. While further studies are required to quantify its biological activity and elucidate its precise mechanism of action, the information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. The well-defined synthetic route and intriguing biological hypothesis make it a compelling candidate for further investigation in the field of oncology.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details the analytical techniques and experimental protocols utilized to confirm its molecular structure, presenting key data in a clear and accessible format for researchers, scientists, and professionals in drug development.

Compound Identity and Properties

  • IUPAC Name: 3-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

  • CAS Number: 93041-45-3[1]

  • Molecular Formula: C₁₂H₁₁NO₄

  • Molecular Weight: 233.22 g/mol [2][3]

Synthesis and Experimental Protocol

The synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a multi-step process involving the formation of an isoxazole ester intermediate followed by hydrolysis.[2][3]

Experimental Protocol: Synthesis

A mixture of 4-methoxybenzaldehyde oxime (1 g, 0.0066 mmol), ethyl acetoacetate (1.7219 g, 0.0132 mmol), and chloramine-T trihydrate (1.8591 g, 0.0066 mmol) is warmed on a water bath for 3 hours.[2] After cooling to room temperature, the sodium chloride byproduct is filtered off and washed with ethanol. The combined filtrate is evaporated under vacuum. The resulting residue is extracted with ether, washed successively with water, 10% sodium hydroxide, and a saturated brine solution. The organic layer is then dried over anhydrous sodium sulfate.[2] Evaporation of the solvent yields the isoxazole ester. This ester is subsequently refluxed with 10% NaOH for 4 hours.[2][3] Finally, the reaction mixture is acidified with dilute HCl to yield the title compound, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.[2][3]

Synthesis Workflow

G Synthesis Workflow cluster_synthesis Synthesis of Isoxazole Ester cluster_hydrolysis Hydrolysis Reactants 4-Methoxybenzaldehyde Oxime + Ethyl Acetoacetate + Chloramine-T Trihydrate Reaction1 Heating on Water Bath (3h) Reactants->Reaction1 Workup1 Filtration & Evaporation Reaction1->Workup1 Extraction Ether Extraction & Washing Workup1->Extraction Drying Drying over Na2SO4 Extraction->Drying Ester 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylate Drying->Ester Reaction2 Reflux with 10% NaOH (4h) Ester->Reaction2 Acidification Acidification with dil. HCl Reaction2->Acidification Product 3-(4-Methoxyphenyl)-5-methylisoxazole- 4-carboxylic Acid Acidification->Product

Caption: Flowchart of the synthesis of the title compound.

Structure Elucidation Techniques

The definitive structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid was established using a combination of spectroscopic and crystallographic methods.

X-Ray Crystallography

Single-crystal X-ray diffraction analysis provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Experimental Protocol: X-Ray Crystallography

Yellow block-like crystals of the compound were grown. A suitable crystal was mounted on a Bruker APEXII CCD diffractometer. Data was collected at 296 K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved using SHELXS97 and refined using SHELXL97.

Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.4147 (2)
b (Å)14.6321 (6)
c (Å)11.9911 (5)
β (°)97.220 (2)
Volume (ų)1116.57 (7)
Z4
Calculated Density (Mg/m³)1.387
R-factor0.045
wR-factor0.125

Table 1: Crystallographic data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.[3]

The crystal structure reveals that the dihedral angle between the phenyl and isoxazole rings is 42.52 (8)°. The carboxylic acid group is nearly coplanar with the isoxazole ring.[3]

Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methyl group, and the carboxylic acid proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH> 10.0singlet
Aromatic (ortho to OMe)~ 7.0doublet
Aromatic (meta to OMe)~ 7.8doublet
-OCH₃~ 3.9singlet
-CH₃~ 2.5singlet

Table 2: Predicted ¹H NMR spectral data.

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH> 165
C=O (isoxazole)~ 160
C-O (isoxazole)~ 170
Aromatic C-OMe~ 160
Aromatic CH114 - 130
Aromatic C (ipso to isoxazole)~ 120
Aromatic C (ipso to OMe)~ 160
-OCH₃~ 55
-CH₃~ 12

Table 3: Predicted ¹³C NMR spectral data.

3.2.3. Mass Spectrometry (Predicted)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the isoxazole ring.

  • Molecular Ion (M⁺): m/z = 233

  • Key Fragments:

    • m/z = 188 [M - COOH]⁺

    • m/z = 135 [CH₃OC₆H₄C≡O]⁺

    • m/z = 107 [CH₃OC₆H₄]⁺

    • m/z = 77 [C₆H₅]⁺

Biological Activity and Signaling Pathway

Isoxazole derivatives are known to exhibit a wide range of biological activities, including antitumor properties.[2] 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has been investigated for its potential as an antitumor agent, specifically as an inhibitor of Aurora kinases.[2]

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is implicated in various cancers, making them attractive targets for cancer therapy. Inhibition of Aurora kinases disrupts cell division, leading to apoptosis in cancer cells.

Aurora Kinase Inhibition Signaling Pathway

G Proposed Mechanism of Action cluster_pathway Aurora Kinase Signaling Pathway Compound 3-(4-Methoxyphenyl)-5-methylisoxazole- 4-carboxylic Acid AuroraKinase Aurora Kinase Compound->AuroraKinase Inhibition Mitosis Mitotic Progression AuroraKinase->Mitosis Promotes Spindle Spindle Assembly Checkpoint AuroraKinase->Spindle Regulates Mitosis->Spindle Apoptosis Apoptosis Spindle->Apoptosis Leads to

Caption: Inhibition of Aurora Kinase disrupts mitosis, leading to apoptosis.

Conclusion

The structural elucidation of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is well-established through a combination of synthetic chemistry and detailed X-ray crystallographic analysis. While experimental spectroscopic data is not widely published, predictive analysis provides a clear expectation of its NMR and mass spectral characteristics. The compound's potential as an Aurora kinase inhibitor highlights its relevance in the field of drug discovery and development, warranting further investigation into its biological activity and mechanism of action. This guide provides a foundational understanding for researchers and scientists working with this and similar isoxazole-based compounds.

References

An In-Depth Technical Guide to the Isoxazole Derivative C12H11NO4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoxazole derivative with the molecular formula C12H11NO4, identified as 4-acetyl-3-(2-methoxyphenyl)-5(4H)-isoxazolone . This document summarizes its chemical identity, and available data on its synthesis and biological activities based on current scientific literature.

Chemical Identity and Synonyms

The compound of interest is an isoxazole derivative belonging to the isoxazolone subclass.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 4-acetyl-3-(2-methoxyphenyl)-5(4H)-isoxazolone
Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS Number Not available

Currently, there are no widely recognized synonyms for 4-acetyl-3-(2-methoxyphenyl)-5(4H)-isoxazolone in the surveyed literature.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 4-acetyl-3-(2-methoxyphenyl)-5(4H)-isoxazolone are limited. The following table summarizes the currently available information.

Table 2: Physicochemical Data

PropertyValueSource
Melting PointNot available
Boiling PointNot available
DensityNot available
SolubilityNot available

Further experimental determination of these properties is required for a complete physicochemical profile.

Synthesis

The synthesis of 4-acetyl-3-(2-methoxyphenyl)-5(4H)-isoxazolone has been reported in the scientific literature.[1] While the detailed experimental protocol from the original publication is not readily accessible, a general synthetic approach for similar 3-aryl-4-acyl-5(4H)-isoxazolones involves a multi-component reaction.

General Experimental Protocol for the Synthesis of 3-Aryl-4-acyl-5(4H)-isoxazolones

A common synthetic route to this class of compounds is the one-pot condensation of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. The reaction can be catalyzed by various reagents and is often performed in a suitable solvent system.

Logical Workflow for Synthesis:

G Reactants Aromatic Aldehyde (e.g., 2-methoxybenzaldehyde) + β-Ketoester (e.g., Ethyl acetoacetate) + Hydroxylamine Hydrochloride Reaction One-pot Condensation Reactants->Reaction Catalyst Catalyst (e.g., Acid or Base) Catalyst->Reaction Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Reaction Product 4-acetyl-3-(2-methoxyphenyl) -5(4H)-isoxazolone Reaction->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of 4-acetyl-3-aryl-5(4H)-isoxazolones.

Biological Activity

Specific biological activity data for 4-acetyl-3-(2-methoxyphenyl)-5(4H)-isoxazolone is not extensively documented in publicly available literature. However, the isoxazole and isoxazolone scaffolds are present in a wide range of biologically active molecules, exhibiting various therapeutic properties.

Isoxazole derivatives have been reported to possess a broad spectrum of pharmacological activities, including:

  • Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[2][3]

  • Anti-inflammatory: Demonstrating potential in modulating inflammatory pathways.

  • Anticancer: Showing cytotoxic effects against various cancer cell lines.[4][5]

The biological activities of isoxazole derivatives are highly dependent on the nature and position of the substituents on the isoxazole ring. Therefore, it is plausible that 4-acetyl-3-(2-methoxyphenyl)-5(4H)-isoxazolone may exhibit biological activity, but this requires experimental validation.

Potential Signaling Pathways

Given the known activities of other isoxazole-containing compounds, potential (though currently hypothetical) signaling pathways that could be modulated by this derivative are depicted below. These diagrams are illustrative and based on the activities of structurally related compounds, not on direct evidence for 4-acetyl-3-(2-methoxyphenyl)-5(4H)-isoxazolone.

Hypothetical Anti-inflammatory Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Signal Compound 4-acetyl-3-(2-methoxyphenyl) -5(4H)-isoxazolone Compound->Kinase_Cascade Inhibition NFkB NF-κB Kinase_Cascade->NFkB Transcription Gene Transcription (Pro-inflammatory cytokines) NFkB->Transcription Translocation

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.

Hypothetical Anticancer Signaling Pathway (Apoptosis Induction):

G Compound 4-acetyl-3-(2-methoxyphenyl) -5(4H)-isoxazolone Mitochondrion Mitochondrion Compound->Mitochondrion Induces stress Caspase_Cascade Caspase Cascade Mitochondrion->Caspase_Cascade Release of cytochrome c Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Caption: Hypothetical induction of apoptosis in a cancer cell.

Future Directions

The isoxazole derivative 4-acetyl-3-(2-methoxyphenyl)-5(4H)-isoxazolone represents a potentially interesting scaffold for further investigation. Key areas for future research include:

  • Detailed Synthesis and Characterization: Elucidation and publication of a detailed, reproducible synthetic protocol, along with comprehensive spectral and physicochemical characterization.

  • Biological Screening: A broad-based biological screening to identify potential therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory assays.

  • Mechanism of Action Studies: If biological activity is confirmed, further studies to elucidate the specific molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the relationship between chemical structure and biological activity, which can guide the development of more potent and selective compounds.

This technical guide serves as a foundational document based on the currently available information. Further experimental work is crucial to fully understand the chemical and biological properties of 4-acetyl-3-(2-methoxyphenyl)-5(4H)-isoxazolone and to unlock its potential in drug discovery and development.

References

An In-depth Technical Guide to the General Biological Activities of Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole carboxylic acids and their derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This technical guide provides a comprehensive overview of their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The document details the synthetic strategies for preparing these compounds, elucidates their mechanisms of action through various signaling pathways, and presents a compilation of their quantitative biological data. Furthermore, it offers detailed experimental protocols for the evaluation of these biological activities, aiming to equip researchers and drug development professionals with the necessary information to advance the study and application of this promising class of molecules.

Introduction

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[1][2] The incorporation of a carboxylic acid functional group onto this scaffold gives rise to isoxazole carboxylic acids, a class of compounds with a broad spectrum of pharmacological activities.[1][2] The unique structural and electronic properties of the isoxazole ring, combined with the reactivity of the carboxylic acid moiety, make these molecules attractive templates for the design and development of novel therapeutic agents.[3][4][5] This guide will delve into the core biological activities of isoxazole carboxylic acids, providing a technical resource for researchers in the field.

Synthesis of Isoxazole Carboxylic Acid Derivatives

The synthesis of isoxazole carboxylic acids and their derivatives can be achieved through various chemical strategies. Two common methods involve the preparation of 3-substituted-isoxazole-4-carboxylic acids and 5-phenyl-3-isoxazole carboxamides.

General Procedure for the Synthesis of 3-Substituted-Isoxazole-4-Carboxylic Acid

A widely used method for synthesizing 3-substituted-isoxazole-4-carboxylic acids involves the reaction of a respective oxime with ethyl acetoacetate, followed by hydrolysis.

Experimental Protocol:

  • Oxime Preparation: The respective aldehyde or ketone is treated with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

  • Cyclization: The oxime is then reacted with ethyl acetoacetate in the presence of anhydrous zinc chloride. This reaction leads to the formation of the isoxazole ring.

  • Hydrolysis: The resulting ethyl ester of the 3-substituted isoxazole-4-carboxylic acid is hydrolyzed using a suitable base, such as sodium hydroxide, followed by acidification to yield the final carboxylic acid product.[2]

General Procedure for the Synthesis of 5-Phenyl-3-Isoxazole Carboxamides

The synthesis of 5-phenyl-3-isoxazole carboxamides typically starts from 5-phenylisoxazole-3-carboxylic acid, which is then coupled with various amines.

Experimental Protocol:

  • Acid Chloride Formation: 5-Phenylisoxazole-3-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the more reactive 5-phenylisoxazole-3-carbonyl chloride.[6]

  • Amide Coupling: The acid chloride is then reacted with a desired primary or secondary amine in the presence of a base to facilitate the formation of the amide bond, yielding the target 5-phenyl-3-isoxazole carboxamide derivative.[7]

Anticancer Activity

Isoxazole carboxylic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[8][9]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[9][10][11] This process involves a cascade of signaling events that lead to the orderly dismantling of the cell.

Isoxazole Isoxazole Carboxylic Acid Derivative Bax Bax Isoxazole->Bax Upregulates Bcl2 Bcl-2 Isoxazole->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Apoptosis Induction Pathway by Isoxazole Derivatives.
Quantitative Data: Anticancer Activity

The anticancer potency of isoxazole carboxylic acid derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamideB16F1 (Melanoma)0.079[7]
5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamideColo205 (Colon)7.55 - 40.85[7]
Isoxazole Derivative 2bHeLa (Cervical)0.11 µg/ml[12]
Isoxazole Derivative 2aHep3B (Liver)2.774 µg/ml[12]
Isoxazole Derivative 2cMCF7 (Breast)1.59 µg/ml[12]
Experimental Protocol: MTS Assay for Cytotoxicity

The MTS assay is a colorimetric method used to assess cell viability and determine the cytotoxic effects of compounds.[12][13][14]

Materials:

  • 96-well clear-bottom tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (isoxazole carboxylic acid derivative)

  • Cancer cell line of interest

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[13]

  • Drug Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from a stock solution (typically dissolved in DMSO).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTS Assay:

    • After the drug incubation period, add 20 µL of MTS reagent to each well.[14]

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.

    • Gently shake the plate to ensure uniform color distribution.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control wells from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[13]

Anti-inflammatory Activity

Certain isoxazole carboxylic acid derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][15][16]

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, isoxazole derivatives can reduce the production of prostaglandins and thereby alleviate inflammation.[15][17]

ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Substrate Prostaglandins Prostaglandins COX->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediates Isoxazole Isoxazole Carboxylic Acid Derivative Isoxazole->COX Inhibits

COX Inhibition Pathway by Isoxazole Derivatives.
Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of isoxazole derivatives is often assessed by their ability to inhibit COX enzymes, with IC50 values indicating their potency.

CompoundTargetIC50Reference
Isoxazole Derivative A13COX-164 nM[17]
Isoxazole Derivative A13COX-213 nM[17]
Isoxazole Derivative C6COX-2Potent Inhibitor[4][16]
Isoxazole Derivative C5COX-2Potent Inhibitor[4][16]
Isoxazole Derivative C3COX-2Potent Inhibitor[4][16]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to evaluate the anti-inflammatory activity of test compounds.[18][19][20]

Materials:

  • Male Wistar rats (120-140 g)

  • Carrageenan solution (1% in saline)

  • Test compound (isoxazole carboxylic acid derivative)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Preparation:

    • Fast male Wistar rats for 12 hours before the experiment.[19]

    • Divide the rats into groups (control, standard, and test groups), with at least 5 rats per group.

  • Drug Administration:

    • Administer the test compound suspended in the vehicle to the test groups.

    • Administer the standard drug to the standard group.

    • Administer only the vehicle to the control group.[19]

  • Induction of Edema:

    • One hour after drug administration, induce paw edema by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[18][19]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at hourly intervals for up to 5 hours thereafter.[18][19]

  • Data Analysis:

    • Calculate the volume of edema as the difference between the paw volume at each time point and the baseline paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group.[19]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[21][22][23]

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compound (isoxazole carboxylic acid derivative)

  • Saturated Stannous Chloride solution (to stop the reaction)

  • LC-MS/MS system for prostaglandin analysis

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add the test compound at various concentrations. Include a control with no inhibitor.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.[21][22]

  • Initiation and Termination of Reaction:

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a saturated stannous chloride solution.[22]

  • Prostaglandin Quantification:

    • Extract the prostaglandins from the reaction mixture.

    • Quantify the amount of prostaglandins (e.g., PGE2) produced using a validated LC-MS/MS method.[21]

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[21]

Antimicrobial Activity

Isoxazole carboxylic acid derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMICReference
Isoxazole Derivative A8Pseudomonas aeruginosa2.00 mg/ml[17]
Isoxazole Derivative A9Pseudomonas aeruginosa2.00 mg/ml[17]
Isoxazole Derivative A8Klebsiella pneumoniae2.00 mg/ml[17]
Isoxazole Derivative A8Candida albicans2.00 mg/ml[17]
Isoxazole Derivative A9Candida albicans2.00 mg/ml[17]
Experimental Protocol: Broth Microdilution Assay

This method is a standard procedure for determining the MIC of an antimicrobial agent.[3][24][25][26][27]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth)

  • Test compound (isoxazole carboxylic acid derivative)

  • Standard antimicrobial agent (positive control)

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism from a fresh culture to a concentration of approximately 1.5 x 10⁸ CFU/mL.[24]

  • Serial Dilution of Test Compound:

    • Prepare a stock solution of the test compound.

    • Perform two-fold serial dilutions of the compound in the growth medium directly in the wells of a 96-well plate.[24][25]

  • Inoculation:

    • Inoculate each well containing the diluted compound with the standardized microbial suspension. The final inoculum concentration should be around 5 x 10⁵ CFU/mL.

    • Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).[24]

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[24]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[26]

Conclusion

Isoxazole carboxylic acids and their derivatives constitute a valuable and promising class of compounds in drug discovery. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for the development of new therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and infectious diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to further explore the potential of these fascinating molecules. Continued investigation into the structure-activity relationships and mechanisms of action of isoxazole carboxylic acid derivatives will undoubtedly lead to the discovery of novel and more effective drugs.

References

Methodological & Application

Step-by-step synthesis protocol for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Introduction

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides a detailed, step-by-step protocol for the chemical synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, intended for researchers in organic synthesis and medicinal chemistry.

Experimental Protocol

This synthesis is a two-step process that begins with the formation of an isoxazole ester, followed by hydrolysis to yield the final carboxylic acid product.

Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate

This step involves a condensation reaction to form the isoxazole ring.

  • Materials:

    • 4-Methoxybenzaldehyde oxime

    • Ethyl acetoacetate

    • Chloramine-T trihydrate

    • Ethanol

    • Diethyl ether

    • 10% Sodium hydroxide (NaOH) solution

    • Saturated brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, create a mixture of 4-methoxybenzaldehyde oxime (1.0 g, 6.6 mmol), ethyl acetoacetate (1.72 g, 13.2 mmol), and chloramine-T trihydrate (1.86 g, 6.6 mmol).[1][2]

    • Warm the reaction mixture on a water bath for 3 hours.[1][2]

    • After the reaction period, allow the mixture to cool to room temperature.[1][2]

    • The solid sodium chloride that forms is removed by filtration and washed with ethanol.[1][2]

    • Combine the filtrate and the ethanol washings and evaporate the solvent under vacuum.[1][2]

    • Extract the resulting residue with 25 mL of diethyl ether.[1][2]

    • Wash the ether layer successively with 25 mL of water, 25 mL of 10% sodium hydroxide solution, and 10 mL of saturated brine solution.[1][2]

    • Dry the organic layer over anhydrous sodium sulfate.[1][2]

    • Evaporate the solvent to yield the crude ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate as a white solid.[1][2]

Step 2: Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

This step involves the hydrolysis of the ester to the carboxylic acid.

  • Materials:

    • Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate (from Step 1)

    • 10% Sodium hydroxide (NaOH) solution

    • Dilute Hydrochloric acid (HCl)

  • Procedure:

    • Take the isoxazole ester obtained from the previous step and reflux it with a 10% sodium hydroxide solution for 4 hours.[1][2]

    • After the reflux, cool the reaction mixture.

    • Acidify the reaction mass with dilute hydrochloric acid to precipitate the final product.[1][2]

    • Filter the precipitate, wash with water, and dry to obtain 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Data Summary

The following table summarizes the quantitative data for the starting materials used in this synthesis.

Reactant Molecular Weight ( g/mol ) Mass (g) Moles (mmol) Molar Ratio
4-Methoxybenzaldehyde oxime151.161.06.61
Ethyl acetoacetate130.141.7213.22
Chloramine-T trihydrate281.691.866.61

Visualized Workflow

The following diagram illustrates the step-by-step workflow of the synthesis process.

SynthesisWorkflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis Reactants Mix: - 4-Methoxybenzaldehyde oxime - Ethyl acetoacetate - Chloramine-T trihydrate Reaction Warm on water bath for 3 hours Reactants->Reaction Cooling Cool to room temperature Reaction->Cooling Filtration Filter NaCl and wash with ethanol Cooling->Filtration Evaporation1 Evaporate solvent in vacuum Filtration->Evaporation1 Extraction Extract with diethyl ether Evaporation1->Extraction Washing Wash with H₂O, NaOH, and brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Evaporation2 Evaporate solvent Drying->Evaporation2 Intermediate Ethyl 3-(4-methoxyphenyl)-5- methylisoxazole-4-carboxylate Evaporation2->Intermediate Reflux Reflux with 10% NaOH for 4 hours Intermediate->Reflux Proceed to next step Acidification Acidify with dilute HCl Reflux->Acidification FinalProduct 3-(4-Methoxyphenyl)-5-methylisoxazole- 4-carboxylic acid Acidification->FinalProduct

Caption: Synthesis workflow for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

References

Application Note: 1H and 13C NMR Assignment for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides detailed predicted ¹H and ¹³C NMR spectral data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, along with standardized experimental protocols for NMR data acquisition. The data is presented in a clear, tabular format for easy reference.

Introduction

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid are summarized in the tables below. These predictions are based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1HCOOH
~7.7-7.9Doublet2HH-2', H-6'
~6.9-7.1Doublet2HH-3', H-5'
~3.8Singlet3HOCH₃
~2.5Singlet3HCH₃

Table 2: Predicted ¹³C NMR Data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Chemical Shift (δ, ppm)Assignment
~170-175C-5
~165-170COOH
~160-165C-3
~160-163C-4'
~128-130C-2', C-6'
~120-125C-1'
~114-116C-3', C-5'
~110-115C-4
~55-56OCH₃
~12-15CH₃

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Experimental Protocols

The following are detailed protocols for acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation

  • Weigh approximately 5-10 mg of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may affect the chemical shifts.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. ¹H NMR Spectroscopy Protocol

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

    • Integrate the signals.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.).

3. ¹³C NMR Spectroscopy Protocol

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Processing:

    • Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Structural Assignment and Logic

The following diagram illustrates the molecular structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid with the atom numbering used for the NMR assignments.

Figure 1. Molecular structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid with atom numbering.

The workflow for NMR-based structural elucidation is a systematic process that involves several key stages, from sample preparation to final data analysis and interpretation. This process ensures that the structural information obtained is accurate and reliable.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Analysis and Assignment a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Tune and Shim d->e f Acquire 1H and 13C Spectra e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Calibrate Chemical Shifts h->i j Integrate 1H Signals i->j k Analyze Multiplicities j->k l Assign Signals to Specific Atoms k->l

Figure 2. Experimental workflow for NMR analysis.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted mass spectrometry fragmentation pattern of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Understanding the fragmentation behavior of this heterocyclic compound is crucial for its unambiguous identification, structural elucidation, and metabolic studies. The proposed fragmentation pathway is based on established principles of mass spectrometry and analysis of structurally related compounds. Detailed experimental protocols for acquiring mass spectrometry data are also provided.

Introduction

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid belongs to the isoxazole class of heterocyclic compounds, which are known for their diverse biological activities. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of chemical compounds by analyzing their fragmentation patterns upon ionization. This application note serves as a technical guide to the anticipated fragmentation of the title compound under electron ionization (EI) conditions.

Predicted Fragmentation Pathway

The fragmentation of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is expected to proceed through several key steps, initiated by the formation of the molecular ion [M]•+. The proposed pathway involves characteristic cleavages of the isoxazole ring, the methoxyphenyl group, and the carboxylic acid moiety.

The primary fragmentation events are hypothesized to be:

  • Loss of the carboxylic acid group: Cleavage of the C-C bond adjacent to the isoxazole ring can result in the loss of the carboxyl group (•COOH), a common fragmentation for carboxylic acids.[1]

  • Decarboxylation: The loss of a carbon dioxide (CO2) molecule is another potential fragmentation pathway for the carboxylic acid.

  • Cleavage of the methoxy group: The methoxyphenyl moiety is expected to undergo fragmentation via the loss of a methyl radical (•CH3) or a methoxy radical (•OCH3).[2]

  • Isoxazole ring cleavage: A characteristic fragmentation of the isoxazole ring involves the cleavage of the weak N-O bond, which can lead to the formation of various fragment ions.[3][4]

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. The relative intensities are hypothetical and would need to be confirmed by experimental data.

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure / Neutral Loss Predicted Relative Intensity
247[M]•+ (Molecular Ion)High
232[M - •CH3]+Moderate
202[M - •COOH]+Moderate to High
203[M - CO2]+Moderate
135[C8H7O2]+ (p-methoxybenzoyl cation)High
107[C7H7O]+Moderate
77[C6H5]+Low

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for the analysis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

1. Sample Preparation:

  • Dissolve 1 mg of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • For GC-MS analysis, derivatization may be required to increase volatility. A common method is esterification of the carboxylic acid group (e.g., with diazomethane or by Fischer esterification).

2. Instrumentation:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for the analysis of aromatic and heterocyclic compounds (e.g., a DB-5 or equivalent 5%-phenyl-95%-dimethylpolysiloxane column).

  • Mass Spectrometer (MS): A single quadrupole or ion trap mass spectrometer with an electron ionization source.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 50-350

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum corresponding to the chromatographic peak of the compound.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained fragmentation pattern with the predicted pathway for structural confirmation.

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the logical relationship of the predicted fragmentation cascade of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Fragmentation_Pathway M [M]•+ m/z 247 F1 [M - •CH3]+ m/z 232 M->F1 - •CH3 F2 [M - •COOH]+ m/z 202 M->F2 - •COOH F3 [M - CO2]+ m/z 203 M->F3 - CO2 F4 [C8H7O2]+ m/z 135 M->F4 - C4H4NO2• F5 [C7H7O]+ m/z 107 F4->F5 - CO F6 [C6H5]+ m/z 77 F5->F6 - CH2O

Caption: Proposed fragmentation pathway of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

References

HPLC method development for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a comprehensive guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. The protocol outlines a systematic approach to method development, including instrument setup, mobile phase and column selection, and optimization of chromatographic conditions. The provided methodologies are intended to serve as a starting point for researchers, enabling them to establish a reliable analytical method for this compound in various sample matrices.

Introduction

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details a systematic approach to developing a stability-indicating HPLC method for its analysis. The core of the method is based on reversed-phase chromatography, which separates analytes based on their hydrophobicity.

Physicochemical Properties of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.

PropertyValue/InformationSource
Molecular Formula C12H11NO4[1][2][3]
Molecular Weight 233.22 g/mol [1][2][3]
Chemical Structure Methoxy group on a phenyl ring attached to a methylisoxazole carboxylic acid moiety.[1][2][3]
pKa (Predicted) The pKa of the carboxylic acid group is crucial for controlling retention in RP-HPLC. While no experimental value is available for the target compound, a similar structure, 5-Methyl-4-isoxazolecarboxylic acid, has a predicted pKa of 2.85. Therefore, maintaining the mobile phase pH below this value (e.g., pH < 2.5) is recommended to ensure the analyte is in its neutral, more retained form.
logP (Predicted) The octanol-water partition coefficient (logP) is an indicator of a compound's hydrophobicity. While an experimental value is unavailable, the presence of a phenyl and methoxy group suggests moderate hydrophobicity, making it suitable for reversed-phase chromatography.
UV Absorbance The molecule contains chromophores (methoxyphenyl and isoxazole rings) that allow for UV detection. The optimal detection wavelength should be determined experimentally using a photodiode array (PDA) detector, but a starting wavelength of 254 nm or 275 nm is recommended based on the aromatic nature of the compound.

Experimental Protocols

Instrumentation and Materials
Instrument/MaterialSpecification
HPLC System A quaternary or binary HPLC system with a degasser, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatography Column A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. Other stationary phases like C8 or phenyl columns can be explored for selectivity optimization.
Solvents HPLC grade acetonitrile (ACN) and methanol (MeOH).
Reagents Formic acid (FA), trifluoroacetic acid (TFA), or phosphoric acid (H3PO4) for mobile phase pH adjustment. HPLC grade water.
Standard A well-characterized reference standard of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
Standard and Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of the 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid reference standard.

  • Dissolve the standard in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water mixture) in a volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to cover the desired concentration range for linearity assessment.

Sample Preparation: The sample preparation method will depend on the matrix. For drug substance analysis, a simple dissolution in the mobile phase may be sufficient. For more complex matrices, extraction or precipitation techniques may be necessary. All samples should be filtered through a 0.45 µm syringe filter before injection.

HPLC Method Development Workflow

The following workflow provides a systematic approach to developing a robust HPLC method.

HPLC_Method_Development A Initial Parameter Selection B Column Selection (C18, 150x4.6 mm, 5 µm) A->B C Mobile Phase Screening (ACN/Water vs. MeOH/Water) A->C D pH Optimization (e.g., 0.1% FA, pH ~2.5) A->D E Gradient Development B->E C->E D->E F Initial Scouting Gradient (e.g., 5-95% B in 20 min) E->F G Gradient Optimization F->G H Method Validation G->H I Specificity, Linearity, Accuracy, Precision, Robustness H->I

Caption: A logical workflow for HPLC method development.

Recommended Starting HPLC Conditions

The following table summarizes the recommended starting parameters for the HPLC method development.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 30% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by PDA)

Data Presentation and Results

The following tables should be used to summarize the data obtained during method development and validation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%
100%
120%

Table 4: Precision Data

Repeatability (Intra-day) RSD%Intermediate Precision (Inter-day) RSD%
Peak Area
Retention Time

Signaling Pathways and Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weighing of Standard/Sample B Dissolution in Diluent A->B C Serial Dilution (for standards) B->C D Filtration (0.45 µm) B->D C->D G Sample Injection D->G E HPLC System Setup F Column Equilibration E->F F->G H Data Acquisition (Chromatogram) G->H I Peak Integration H->I J Quantification I->J K Reporting J->K

Caption: The experimental workflow for HPLC analysis.

Conclusion

This application note provides a detailed protocol and a systematic approach for developing a reliable RP-HPLC method for the quantitative analysis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. By following the outlined steps for column and mobile phase selection, pH control, and gradient optimization, researchers can establish a robust and accurate analytical method suitable for various applications in the pharmaceutical industry. The provided tables and diagrams serve as a guide for data presentation and visualization of the experimental workflow. Further method validation according to ICH guidelines is necessary to ensure the method is suitable for its intended purpose.

References

Application Notes and Protocols for In-Vitro Kinase Assays: Evaluating 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid as a Potential Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are pivotal regulators of mitosis. Their overexpression is frequently correlated with tumorigenesis, making them attractive targets for anticancer drug development. Isoxazole derivatives have emerged as a promising scaffold in the design of kinase inhibitors. This document provides a detailed protocol for evaluating the inhibitory potential of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a compound with suggested anti-tumor activity, against Aurora kinases using in-vitro assays. While specific inhibitory data for this particular compound is not yet publicly available, the protocols outlined here provide a robust framework for its characterization and for the screening of analogous compounds.

Target Kinase Family: Aurora Kinases

Aurora kinases play essential roles in cell cycle progression, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Their dysregulation can lead to genomic instability, a hallmark of cancer. Therefore, small molecule inhibitors of Aurora kinases are of significant therapeutic interest.

Compound of Interest

Compound: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid Structure:

Image of the chemical structure would be placed here in a real document.

Rationale for Screening: The isoxazole core is a common motif in kinase inhibitors, and preliminary studies have suggested potential antitumor activity of this compound, possibly through the inhibition of Aurora kinases.

Data Presentation: Reference Inhibitors

To provide a benchmark for evaluating novel compounds, the following table summarizes the IC50 values of several well-characterized Aurora kinase inhibitors.

InhibitorAurora A (IC50, nM)Aurora B (IC50, nM)Aurora C (IC50, nM)Reference
Alisertib (MLN8237)1.2396.5-[1]
Barasertib (AZD1152-HQPA)13680.37-
Danusertib (PHA-739358)137961[1]
Tozasertib (VX-680)0.6184.6
AMG 900541[1]
CYC11619699.2
PF-0381473550.8-[1]

Experimental Protocols

Two common methods for in-vitro kinase assays are presented below: a luminescence-based assay for high-throughput screening and a radiometric assay, often considered the gold standard.

Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (or other test compounds)

  • ATP

  • Suitable kinase substrate (e.g., Kemptide)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in 100% DMSO, starting from 10 mM. Subsequently, prepare an intermediate dilution in the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Add 2 µL of Aurora kinase (concentration to be optimized, e.g., 5-10 ng/µL) in Kinase Assay Buffer to all wells except the "no enzyme" control.

    • Prepare a master mix of substrate and ATP in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" control readings from all other wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and "no enzyme" control (100% inhibition).

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Radiometric Kinase Assay using [γ-³³P]-ATP

This classic method measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (or other test compounds)

  • [γ-³³P]-ATP

  • Cold ATP

  • Suitable kinase substrate (e.g., Myelin Basic Protein, MBP)

  • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • Phosphocellulose paper

  • Wash Buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: As described in Protocol 1.

  • Reaction Mix Preparation: Prepare a master mix containing Kinase Reaction Buffer, substrate, cold ATP, and [γ-³³P]-ATP.

  • Assay Setup:

    • Add diluted test compound or DMSO to microcentrifuge tubes.

    • Add a suitable amount of Aurora kinase to each tube.

    • Pre-incubate for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding the reaction mix to each tube.

    • Incubate at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Spotting:

    • Spot a portion of each reaction mixture onto a sheet of phosphocellulose paper.

    • Immediately place the paper in the Wash Buffer.

  • Washing: Wash the phosphocellulose paper multiple times with the Wash Buffer to remove unincorporated [γ-³³P]-ATP.

  • Data Acquisition: Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series (3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid) Plate_Setup Assay Plate Setup (Add Compound, Kinase) Compound_Prep->Plate_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Plate_Setup Reaction_Start Initiate Reaction (Add Substrate/ATP) Plate_Setup->Reaction_Start Incubation Incubation (e.g., 60 min at RT) Reaction_Start->Incubation Signal_Dev Signal Development (e.g., Add ADP-Glo Reagents) Incubation->Signal_Dev Readout Data Acquisition (Luminescence Reading) Signal_Dev->Readout Analysis Data Analysis (IC50 Determination) Readout->Analysis aurora_kinase_pathway cluster_g2 G2 Phase cluster_m M Phase (Mitosis) Centrosome_Mat Centrosome Maturation Spindle Bipolar Spindle Assembly Chrom_Align Chromosome Alignment SAC Spindle Assembly Checkpoint Cytokinesis Cytokinesis AuroraA Aurora A AuroraA->Centrosome_Mat regulates AuroraA->Spindle regulates AuroraB Aurora B AuroraB->Chrom_Align regulates AuroraB->SAC regulates AuroraB->Cytokinesis regulates Inhibitor 3-(4-Methoxyphenyl)-5- methylisoxazole-4-carboxylic acid Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

References

Application Notes and Protocols for Cell-based Assays Using 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a small molecule belonging to the isoxazole class of heterocyclic compounds. Isoxazoles are a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] The structural characteristics of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid suggest its potential as a modulator of cellular pathways. Preliminary structural studies have indicated a potential for this compound to exhibit antitumor activity, possibly through the inhibition of enzymes such as aurora kinase, though this requires experimental validation.[6][7][8]

These application notes provide a detailed protocol for evaluating the cytotoxic effects of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid on cancer cell lines using a common cell viability assay.

Hypothetical Mechanism of Action

While the precise mechanism of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is yet to be fully elucidated, many small molecule inhibitors targeting cell proliferation act on key signaling pathways. A hypothetical pathway that could be targeted is the Aurora Kinase pathway, which is crucial for cell cycle regulation. Inhibition of Aurora Kinase can lead to cell cycle arrest and apoptosis.

G cluster_0 Hypothetical Signaling Pathway 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid Aurora Kinase Aurora Kinase 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid->Aurora Kinase Inhibition Cell Cycle Progression Cell Cycle Progression Aurora Kinase->Cell Cycle Progression Promotes Apoptosis Apoptosis Aurora Kinase->Apoptosis Inhibits

Caption: Hypothetical signaling pathway of the compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the half-maximal inhibitory concentration (IC50) of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in two different human cancer cell lines after a 48-hour treatment period.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer15.2
A549Lung Cancer25.8

Experimental Protocols

A foundational protocol for determining the cytotoxic effects of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Cell Culture and Maintenance

A crucial first step is to establish and maintain healthy cancer cell line cultures to ensure consistent and reproducible experimental outcomes.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells: Rapidly thaw a cryovial of frozen cells in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Transfer the cell suspension to an appropriate culture flask.

  • Maintaining Cultures: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Sub-culturing (Passaging): When cells reach 80-90% confluency, aspirate the medium, wash with sterile PBS, and add Trypsin-EDTA to detach the cells. Neutralize the trypsin with complete growth medium and transfer a fraction of the cell suspension to a new flask with fresh medium.[10]

MTT Cell Viability Assay

This protocol details the steps to assess cell viability after treatment with 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Materials:

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in complete growth medium from the stock solution.

    • Aspirate the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from wells containing only medium and MTT.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

G cluster_workflow Experimental Workflow A Cell Seeding (96-well plate) B Compound Treatment (24, 48, 72h) A->B C MTT Addition (2-4h incubation) B->C D Formazan Solubilization C->D E Absorbance Reading (570 nm) D->E F Data Analysis (IC50 Calculation) E->F

Caption: MTT assay experimental workflow.

References

Application Notes and Protocols: Derivatization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3] The isoxazole scaffold serves as a versatile template for the development of novel therapeutic agents.[2] The derivatization of the carboxylic acid group at the 4-position of the isoxazole ring, particularly through the formation of amides, offers a valuable strategy to generate libraries of new chemical entities with potentially enhanced biological profiles and improved pharmacokinetic properties.[2][3]

This application note provides detailed protocols for the synthesis of a library of amide derivatives from 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and their subsequent biological screening for potential anticancer and antimicrobial activities.

Experimental Workflow

The overall workflow for the derivatization and biological screening of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid activation Activation of Carboxylic Acid start->activation EDC, HOBt coupling Amide Coupling with Diverse Amines activation->coupling purification Purification and Characterization coupling->purification Chromatography library Amide Derivative Library purification->library anticancer Anticancer Screening (e.g., MTT Assay) library->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Assay) library->antimicrobial data_analysis Data Analysis (IC50 / MIC Determination) anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Experimental workflow for the synthesis and biological screening of an isoxazole-carboxamide library.

Materials and Methods

Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide Derivatives

The synthesis of the amide library from 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is achieved through a reliable and widely used peptide coupling method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Protocol for Amide Synthesis:

  • Preparation: In a round-bottom flask, dissolve 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the solution.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq.) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Purification: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Biological Screening Protocols

The colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing cell viability and proliferation.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized isoxazole-carboxamide derivatives and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol for MIC Assay:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform a serial dilution of the synthesized compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Representative Data

The following table presents representative quantitative data for a hypothetical library of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide derivatives, illustrating potential outcomes of the biological screening.

Compound IDR Group (Amine)Anticancer Activity (HeLa, IC₅₀ in µM)Antimicrobial Activity (S. aureus, MIC in µg/mL)
ISOX-01 -NH-CH₂-Ph15.232
ISOX-02 -NH-(4-Cl-Ph)8.516
ISOX-03 -NH-(4-OCH₃-Ph)22.164
ISOX-04 -N(CH₃)₂> 100> 128
ISOX-05 Piperidin-1-yl45.664
Doxorubicin (Positive Control)0.5N/A
Ciprofloxacin (Positive Control)N/A2

Potential Mechanism of Action: PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[4] Some heterocyclic compounds have been shown to exert their anticancer effects by inhibiting components of this pathway.[4] The derivatization of the isoxazole core could lead to compounds that modulate this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Isoxazole Isoxazole Derivative Isoxazole->PI3K Inhibition Isoxazole->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by isoxazole derivatives.

Conclusion

The derivatization of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid into a library of amide derivatives is a promising strategy for the discovery of novel bioactive compounds. The protocols outlined in this application note provide a comprehensive framework for the synthesis and subsequent biological evaluation of these derivatives. The systematic screening of such libraries can facilitate the identification of lead compounds with potent anticancer or antimicrobial activities and aid in the elucidation of structure-activity relationships, thereby guiding further drug development efforts.

References

Application Notes: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in drug discovery.[1][2] Unlike traditional high-throughput screening (HTS), which screens large libraries of complex molecules, FBDD utilizes small, low-molecular-weight compounds (fragments) to identify starting points for optimization.[1][2] These fragments, typically with a molecular weight under 300 Da, can explore chemical space more efficiently and often form high-quality interactions with their biological targets.[1][3] This document outlines the application of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound, as a hypothetical fragment in an FBDD campaign against Aurora Kinase A, a key target in oncology. Isoxazole derivatives have been noted for their potential as antitumor agents, making this a scientifically plausible starting point for a drug discovery project.[4][5]

The Fragment: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an ideal candidate for a fragment library. Its key features include:

  • Low Molecular Weight: With a molecular weight of 233.22 g/mol , it adheres to the "Rule of Three" often applied in FBDD.[3][4]

  • Structural Motifs: It contains a substituted isoxazole ring, a common scaffold in medicinal chemistry, providing a rigid core for building upon.[4][5]

  • Functionality: The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the methoxyphenyl group can engage in hydrophobic and aromatic interactions.

Hypothetical Target: Aurora Kinase A

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. Its overexpression is linked to various cancers, making it a validated target for anticancer therapies. The ATP-binding pocket of Aurora Kinase A is a well-characterized site for inhibitor development, suitable for an FBDD approach. The potential antitumor activity of isoxazole derivatives has been previously suggested, including against aurora kinase.[4][6]

Experimental Protocols and Workflow

The FBDD process is an iterative cycle of design, testing, and analysis.[2][7] The workflow for screening 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid against Aurora Kinase A would involve primary screening, hit validation, and structural biology studies, followed by fragment evolution.

Primary Fragment Screening

The initial step is to screen a library of fragments to identify any that bind to the target protein. Sensitive biophysical techniques are required to detect the weak binding affinities typical of fragments (micromolar to millimolar range).[8][9]

Protocol: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique used to measure binding events in real-time.[9]

  • Immobilization: Recombinant human Aurora Kinase A is immobilized on a CM5 sensor chip via standard amine coupling chemistry.

  • Fragment Preparation: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is dissolved in a buffer (e.g., PBS with 2% DMSO) to create a stock solution, from which serial dilutions are made (e.g., 10 µM to 2 mM).

  • Binding Analysis: The fragment solutions are injected over the sensor chip surface. A reference flow cell is used for background subtraction.

  • Data Collection: Binding is measured in Resonance Units (RU). A steady-state affinity model is used to determine the dissociation constant (Kd).

Hit Validation and Orthogonal Screening

Positive hits from the primary screen must be validated using an independent, orthogonal method to eliminate false positives.[9]

Protocol: Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful technique for detecting ligand binding to a macromolecule.

  • Sample Preparation: A solution of Aurora Kinase A (e.g., 10-20 µM) is prepared in a deuterated buffer. The fragment is added to a final concentration of 100-500 µM.

  • NMR Experiment: A series of 1D proton NMR spectra are acquired with and without selective saturation of the protein resonances.

  • Data Analysis: Subtraction of the on-resonance spectrum from the off-resonance spectrum reveals signals only from the fragment that has bound to the protein. The presence of signals in the difference spectrum confirms binding.

Structural Characterization

To enable rational drug design, the precise binding mode of the fragment must be determined.[10]

Protocol: X-ray Crystallography

  • Crystallization: Crystals of Aurora Kinase A are grown using vapor diffusion (hanging or sitting drop).

  • Fragment Soaking: The crystals are soaked in a solution containing a high concentration (e.g., 5-10 mM) of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

  • Data Collection and Structure Determination: The soaked crystals are cryo-cooled, and X-ray diffraction data are collected at a synchrotron source.[11] The resulting electron density map is analyzed to reveal the binding pose of the fragment within the protein's active site.[11]

Fragment Elaboration (Hypothetical)

With the binding mode confirmed, the fragment can be optimized to improve its potency and drug-like properties. This can be achieved through:

  • Fragment Growing: Adding new functional groups to the fragment to make additional interactions with the target.[3] For example, the carboxylic acid could be extended to interact with a nearby basic residue.

  • Fragment Linking: If another fragment is found to bind in a proximal pocket, the two can be chemically linked to create a more potent molecule.[3]

Data Presentation

The following table summarizes hypothetical quantitative data from the screening and initial characterization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid against Aurora Kinase A.

ParameterValueMethod
Molecular Weight (Da)233.22-
ClogP2.5Calculated
Binding Affinity (Kd)450 µMSurface Plasmon Resonance
Ligand Efficiency (LE)0.35 kcal/mol per heavy atomCalculated
Binding ConfirmationConfirmedSTD-NMR
Binding SiteATP-binding pocketX-ray Crystallography

Visualizations

Fragment-Based Drug Discovery Workflow

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead FragLib Fragment Library (MW < 300 Da) PrimScreen Primary Screening (e.g., SPR, NMR) FragLib->PrimScreen Hits Initial Hits PrimScreen->Hits OrthoScreen Orthogonal Screen (e.g., STD-NMR) Hits->OrthoScreen Xtal Structural Biology (X-ray Crystallography) OrthoScreen->Xtal ValidatedHits Validated, Structurally Characterized Hits Xtal->ValidatedHits FragEvolve Fragment Evolution (Growing, Linking) ValidatedHits->FragEvolve SAR SAR by Synthesis FragEvolve->SAR SAR->FragEvolve Lead Lead Compound (nM Potency) SAR->Lead

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Hypothetical Aurora Kinase A Signaling Pathway

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Mitotic Regulation cluster_inhibition Pharmacological Inhibition G2 G2 Phase M M Phase (Mitosis) G2->M AKA Aurora Kinase A Plk1 Plk1 AKA->Plk1 activates Centrosome Centrosome Maturation AKA->Centrosome promotes Spindle Spindle Assembly AKA->Spindle promotes Plk1->M Centrosome->M Spindle->M Fragment 3-(4-Methoxyphenyl)-5- methylisoxazole-4-carboxylic acid Fragment->AKA inhibits

Caption: Simplified signaling pathway of Aurora Kinase A in mitosis.

References

Application Notes and Protocols for Solubilizing 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and guidelines for the solubilization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid for various experimental applications. Given the limited specific solubility data for this compound, the following protocols are based on the general properties of isoxazole-based carboxylic acids and established methods for solubilizing poorly water-soluble compounds.

Physicochemical Properties

A summary of the known physicochemical properties of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is presented in Table 1. Understanding these properties is crucial for selecting an appropriate solubilization strategy.

Table 1: Physicochemical Properties of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₄[1]
Molecular Weight233.22 g/mol [1]
AppearanceSolidGeneral Knowledge
Key Functional GroupsCarboxylic acid, Methoxy, Phenyl, Isoxazole[1][2]
Predicted SolubilityPoorly soluble in water, solubility increases with pH. Likely soluble in organic solvents like DMSO and DMF.Inferred from structure and related compounds.

Solubilization Strategies

The presence of a carboxylic acid group suggests that the solubility of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is pH-dependent. At neutral or acidic pH, the compound is likely to be poorly soluble in aqueous solutions. The general approach involves preparing a concentrated stock solution in an organic solvent, followed by dilution into an aqueous buffer. Alternatively, for direct dissolution in aqueous media, adjusting the pH to the basic range is recommended.

A general workflow for selecting a solubilization strategy is outlined in the diagram below.

G start Start: Solid Compound organic_solvent Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->organic_solvent aqueous_dilution Dilute into Aqueous Buffer/ Cell Culture Medium organic_solvent->aqueous_dilution check_precipitation Check for Precipitation aqueous_dilution->check_precipitation successful_solubilization Successful Solubilization check_precipitation->successful_solubilization No troubleshoot Troubleshoot Precipitation check_precipitation->troubleshoot Yes ph_adjustment pH Adjustment of Aqueous Solution (e.g., with NaOH) troubleshoot->ph_adjustment co_solvent Use of Co-solvents (e.g., Ethanol, PEG 400) troubleshoot->co_solvent sonication Sonication troubleshoot->sonication

Caption: General workflow for solubilizing 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This is the most common and recommended first step for solubilizing poorly water-soluble compounds for in vitro assays.[3] Dimethyl sulfoxide (DMSO) is a widely used solvent due to its high solubilizing capacity and compatibility with many biological assays at low final concentrations.

Materials:

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.33 mg of the compound.

  • Dissolution:

    • Transfer the weighed compound into a sterile tube or vial.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes. Vortex again.[3]

  • Sonication (Optional): If precipitation persists, sonicate the solution in a bath sonicator for 5-15 minutes.[3]

  • Storage: Once the compound is fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture to maintain stability.

Table 2: Preparation of Stock Solutions in DMSO

Desired Stock ConcentrationMass of Compound for 1 mL StockMass of Compound for 5 mL Stock
10 mM2.33 mg11.66 mg
25 mM5.83 mg29.15 mg
50 mM11.66 mg58.30 mg

Note: It is crucial to empirically determine the maximum solubility in the chosen solvent. A structurally related compound, 5-methylisoxazole-4-carboxylic acid, is reported to be only slightly soluble in DMSO and methanol.[4] Therefore, starting with a lower concentration (e.g., 10 mM) is advisable.

Protocol 2: Preparation of Working Solutions for Biological Assays

Working solutions are prepared by diluting the concentrated stock solution into the appropriate aqueous buffer or cell culture medium. A common issue is precipitation upon dilution.

Important Considerations:

  • The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5% v/v) to avoid solvent-induced toxicity.[5][6][7][8]

  • Always include a vehicle control (the same final concentration of DMSO in the assay medium without the compound) in your experiments.[6]

Procedure:

  • Thaw Stock Solution: Remove an aliquot of the stock solution from the freezer and allow it to thaw at room temperature.

  • Dilution:

    • For accurate dilutions, especially for low final concentrations, it is recommended to perform serial dilutions.

    • Example for a 10 µM final concentration from a 10 mM stock:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of the assay medium. This results in a 100 µM intermediate solution (1% DMSO).

      • Vortex the intermediate solution gently.

      • Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of the assay medium. This results in a final concentration of 10 µM (0.1% DMSO).

  • Immediate Use: Use the prepared working solutions immediately to minimize the risk of precipitation over time.

Protocol 3: Solubilization using pH Adjustment

As a carboxylic acid, the solubility of the target compound in aqueous solutions is expected to increase significantly at a pH above its pKa. This method is useful when an organic solvent-free solution is required.

Materials:

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • Desired aqueous buffer (e.g., PBS)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Suspension: Add the desired amount of the compound to the aqueous buffer.

  • Titration: While stirring, slowly add small increments of 1 M NaOH solution.

  • Monitoring: Monitor the pH and the dissolution of the compound. Continue adding NaOH until the compound is fully dissolved.

  • Final pH Adjustment: Adjust the final pH of the solution to the desired value for your experiment, ensuring it remains at a pH where the compound stays in solution.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any remaining particulates.

Table 3: Recommended Solvents and Techniques

MethodSolvent/ReagentRecommended Starting ConcentrationAdvantagesDisadvantages
Organic Stock Solution DMSO10-50 mMHigh solubilizing power, compatible with many assays at low concentrations.Potential for precipitation upon dilution, solvent toxicity at higher concentrations.
EthanolLower than DMSOLess toxic than DMSO for some cell lines.Lower solubilizing power for many compounds compared to DMSO.
pH Adjustment Aqueous Buffer + NaOHDependent on target concentrationAvoids organic solvents.Requires careful pH control, may not be suitable for all experimental conditions.
Co-solvent System Aqueous Buffer + Ethanol/PEG 400Dependent on target concentrationCan improve solubility and prevent precipitation.[3]May introduce additional variables to the experiment.

Troubleshooting

Problem: The compound precipitates when the DMSO stock solution is diluted into the aqueous medium.

Solutions:

  • Lower the final concentration: The compound may be exceeding its aqueous solubility limit.

  • Increase the final DMSO concentration: While keeping it below toxic levels (e.g., up to 1% for some cell lines), a slightly higher DMSO concentration may maintain solubility.[5]

  • Use a pre-warmed buffer: Adding the stock solution to a buffer at 37°C can sometimes prevent precipitation.[3]

  • Employ co-solvents: Including a small percentage of ethanol or PEG 400 in the final aqueous medium can enhance solubility.[3]

  • Use sonication: Briefly sonicate the final working solution after dilution.

The following diagram illustrates the decision-making process for troubleshooting precipitation.

Caption: Troubleshooting guide for precipitation upon dilution.

Disclaimer: The provided protocols are intended as a guide. It is essential to empirically determine the optimal solubilization conditions for your specific experimental setup and to validate the stability of the prepared solutions. Always consult the relevant safety data sheets (SDS) before handling any chemical.

References

Application Notes and Protocols for the Experimental Use of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic compound belonging to the isoxazole class of heterocyclic molecules. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This particular compound has been synthesized and preliminary research suggests its potential as an antitumor agent, possibly through the inhibition of Aurora kinases.[5][6][7] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy.

These application notes provide a comprehensive guide for the experimental evaluation of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid as a chemical probe, with a focus on its potential as an Aurora kinase inhibitor. The following sections detail protocols for in vitro biochemical assays and cell-based assays to characterize its activity.

Chemical Information

Compound Name 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
CAS Number 93041-45-3[8]
Molecular Formula C₁₂H₁₁NO₄[8]
Molecular Weight 233.22 g/mol [8]
Chemical Structure O=C(O)C1=C(C)ON=C1C2=CC=C(OC)C=C2

Postulated Signaling Pathway

The following diagram illustrates the central role of Aurora kinases in mitotic progression and the potential point of intervention for an inhibitor like 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Alignment Chromosome Alignment Cytokinesis Cytokinesis Aurora_A Aurora A Kinase Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B Kinase Aurora_B->Chromosome_Alignment Aurora_B->Cytokinesis Probe 3-(4-Methoxyphenyl)-5- methylisoxazole-4-carboxylic acid Probe->Aurora_A Probe->Aurora_B

Caption: Postulated inhibition of Aurora A and B kinases by the chemical probe.

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols described below.

Table 1: In Vitro Aurora Kinase Inhibition

Kinase TargetIC₅₀ (nM)
Aurora AUser-determined
Aurora BUser-determined
Aurora CUser-determined

Table 2: Cell-Based Proliferation Assay

Cell LineGI₅₀ (µM)
e.g., HeLaUser-determined
e.g., HCT116User-determined
e.g., A549User-determined

Experimental Protocols

Protocol 1: In Vitro Aurora Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to measure the in vitro inhibitory activity of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid against purified Aurora kinases. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant human Aurora A, B, and C kinases

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (test compound)

  • Staurosporine (positive control inhibitor)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate peptide (e.g., Kemptide)

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of the test compound and control inhibitor in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and either the test compound, control inhibitor, or DMSO (vehicle control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Test Compound) Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction in 384-well plate Prepare_Reagents->Reaction_Setup Incubation_1 Incubate at RT (e.g., 60 min) Reaction_Setup->Incubation_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation_1->Add_ADP_Glo Incubation_2 Incubate at RT (40 min) Add_ADP_Glo->Incubation_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubation_2->Add_Detection_Reagent Incubation_3 Incubate at RT (30 min) Add_Detection_Reagent->Incubation_3 Measure_Luminescence Measure Luminescence Incubation_3->Measure_Luminescence Data_Analysis Calculate % Inhibition and IC₅₀ Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro ADP-Glo™ kinase assay.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol determines the effect of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid on the proliferation of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, HCT116, A549)

  • Complete cell culture medium

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Protocol 3: Western Blot Analysis of Aurora Kinase Downstream Targets

This protocol is used to assess the effect of the test compound on the phosphorylation of downstream targets of Aurora kinases in a cellular context. A common biomarker for Aurora B activity is the phosphorylation of histone H3 at serine 10 (pHH3-Ser10).

Materials:

  • Cancer cell line (e.g., HeLa)

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total-Histone H3

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency and treat with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-Histone H3 (Ser10).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Quantify the band intensities to determine the change in phosphorylation levels.

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with Test Compound Start->Cell_Treatment Cell_Lysis Cell Lysis and Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis and Quantification Detection->Analysis End End Analysis->End

Caption: General workflow for Western blot analysis.

Conclusion

The provided application notes and protocols offer a structured approach for researchers to investigate the potential of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid as an Aurora kinase inhibitor. By following these methodologies, researchers can generate robust quantitative data to characterize the biochemical and cellular activity of this compound, thereby elucidating its potential as a chemical probe for studying Aurora kinase biology and as a lead compound for anticancer drug development.

References

Synthesis of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride from the carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride from its corresponding carboxylic acid. The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, enabling the formation of various derivatives such as amides, esters, and ketones. This protocol describes two common and effective methods for this synthesis: one utilizing thionyl chloride and the other employing oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF). Both methods are known for their efficiency and the production of volatile byproducts, which simplifies the purification of the desired acyl chloride.[1][2][3]

Introduction

3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of biological activities.[4][5] The high reactivity of the acyl chloride moiety makes it a key functional group for introducing the isoxazole scaffold into various molecular frameworks through nucleophilic acyl substitution reactions. The synthesis of this compound from 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a critical step in the development of novel therapeutic agents.[4]

The conversion of the carboxylic acid to the acyl chloride is typically achieved using a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation due to their reliability and the facile removal of byproducts (sulfur dioxide and hydrogen chloride from thionyl chloride; carbon dioxide, carbon monoxide, and hydrogen chloride from oxalyl chloride).[1][2][3][6] This document outlines detailed experimental procedures for both approaches.

Reaction Scheme

G reactant 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid product 3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride reactant->product Chlorinating Agent reagent SOCl₂ or (COCl)₂/cat. DMF Chlorinating Agent Chlorinating Agent reagent->Chlorinating Agent

Caption: General reaction scheme for the synthesis of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride.

Experimental Protocols

Two primary methods for the synthesis of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride are presented below.

Method A: Using Thionyl Chloride

This method involves the reaction of the carboxylic acid with thionyl chloride, which serves as both the reagent and solvent in some cases.[7][8] An inert solvent such as toluene can also be used.[8]

Materials:

  • 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

  • Under a fume hood, carefully add an excess of thionyl chloride (approximately 5-10 equivalents). Alternatively, the carboxylic acid can be suspended in anhydrous toluene (e.g., 10 mL per gram of acid) followed by the addition of a smaller excess of thionyl chloride (e.g., 1.5-2.0 equivalents).[8]

  • Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C, and toluene is 111 °C) and maintain for 2-4 hours. The reaction should be monitored for the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator. Care should be taken to trap the volatile and corrosive byproducts.

  • The resulting crude 3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by distillation under high vacuum.

Method B: Using Oxalyl Chloride and Catalytic DMF

This method is often preferred for its milder reaction conditions. Oxalyl chloride is a liquid that is easier to handle than thionyl chloride, and the reaction is typically carried out at room temperature.[7][9]

Materials:

  • 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Round-bottom flask

  • Magnetic stirrer

  • Gas outlet/bubbler

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) dropwise to the stirred suspension at room temperature. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • Stir the reaction mixture at room temperature for 1-3 hours, or until the gas evolution ceases and the reaction is complete (can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid).

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and any excess oxalyl chloride.

  • The resulting crude 3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride can be used directly in the next step.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride.

ParameterMethod A (Thionyl Chloride)Method B (Oxalyl Chloride)
Starting Material 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Chlorinating Agent Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂)
Catalyst NoneN,N-Dimethylformamide (DMF)
Solvent Neat or Anhydrous TolueneAnhydrous Dichloromethane (DCM)
Stoichiometry (Reagent:Acid) 1.5 - 10 : 11.2 - 1.5 : 1
Reaction Temperature 76-111 °C (Reflux)Room Temperature
Reaction Time 2-4 hours1-3 hours
Work-up Evaporation under reduced pressureEvaporation under reduced pressure
Byproducts SO₂, HClCO, CO₂, HCl

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Isolation start Start setup Set up dry glassware under inert atmosphere start->setup add_acid Add 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid setup->add_acid add_solvent Add anhydrous solvent add_acid->add_solvent add_reagent Add chlorinating agent (SOCl₂ or (COCl)₂/DMF) add_solvent->add_reagent react Stir at appropriate temperature (reflux or RT) add_reagent->react monitor Monitor reaction completion react->monitor cool Cool to room temperature monitor->cool evaporate Remove solvent and excess reagent via rotary evaporation cool->evaporate product Obtain crude 3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride evaporate->product end End product->end

Caption: Workflow for the synthesis of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride.

Safety Precautions

  • Both thionyl chloride and oxalyl chloride are toxic, corrosive, and react violently with water.[9] All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • The gaseous byproducts (HCl, SO₂, CO) are toxic and corrosive. Ensure that the reaction apparatus is equipped with a proper gas outlet or bubbler to neutralize these gases.

  • Use anhydrous solvents and dry glassware to prevent the hydrolysis of the chlorinating agents and the product acyl chloride.

By following these detailed protocols, researchers can reliably synthesize 3-(4-methoxyphenyl)-5-methylisoxazole-4-carbonyl chloride for use in further synthetic applications.

References

Application Notes and Protocols for the Characterization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the analytical characterization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry. The following sections detail the methodologies for structural elucidation and purity assessment using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the unambiguous structural determination of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals.

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Temperature: Set the probe temperature to 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Utilize standard pulse programs available in the spectrometer's software.

    • Optimize spectral widths and number of increments for adequate resolution.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and report chemical shifts (δ) in ppm.

Data Presentation:

Table 1: Expected NMR Data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Atom Assignment¹H Chemical Shift (ppm, Multiplicity, J (Hz))¹³C Chemical Shift (ppm)
CH₃ (isoxazole)~2.5 (s)~12
OCH₃~3.8 (s)~55
Aromatic CH~7.0 (d, J ≈ 8.8)~114
Aromatic CH~7.8 (d, J ≈ 8.8)~130
C=O-~165
C (isoxazole)-~110
C (isoxazole)-~160
C (isoxazole)-~170
C (aromatic)-~125
C (aromatic)-~162
COOH~13.0 (br s)-

Note: Expected values are based on typical chemical shifts for similar structures. Actual values must be determined experimentally.

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve in Deuterated Solvent acq_1H 1H NMR prep->acq_1H acq_13C 13C NMR acq_1H->acq_13C acq_2D 2D NMR (COSY, HSQC, HMBC) acq_13C->acq_2D proc Fourier Transform, Phasing, Baseline Correction acq_2D->proc ref Referencing proc->ref analysis Structure Elucidation ref->analysis

NMR Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which further confirms the structure. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.

Experimental Protocol:
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Mass Spectrometer: Electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • ESI-MS Parameters:

    • Ionization Mode: ESI positive or negative ion mode. Negative ion mode is often suitable for carboxylic acids.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.

    • Nebulizer Pressure: 30-50 psi.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Identify the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).

    • For HRMS, compare the measured exact mass with the calculated theoretical mass to confirm the elemental formula.

    • Analyze the fragmentation pattern to support the proposed structure.

Data Presentation:

Table 2: Mass Spectrometry Data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

ParameterValue
Molecular FormulaC₁₂H₁₁NO₄
Molecular Weight233.22 g/mol
Ionization ModeESI-Negative
Expected [M-H]⁻ (m/z)232.06
HRMS Calculated [M-H]⁻232.0615
HRMS Measured [M-H]⁻To be determined experimentally

Logical Relationship Diagram:

MS_Logic compound 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid ionization Electrospray Ionization (ESI) compound->ionization mass_analyzer Mass Analyzer (e.g., TOF, Orbitrap) ionization->mass_analyzer detection Detection of Ions mass_analyzer->detection mass_spectrum Mass Spectrum detection->mass_spectrum mw_determination Molecular Weight Determination mass_spectrum->mw_determination formula_confirmation Elemental Formula Confirmation (HRMS) mass_spectrum->formula_confirmation

Mass Spectrometry Analysis Logic

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and for quantitative analysis. A reverse-phase HPLC method is typically suitable for this type of compound.

Experimental Protocol:
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water, Solvent A) and an organic solvent (e.g., acetonitrile, Solvent B).

    • Gradient Elution: A typical gradient might be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector set at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy, typically around 254 nm).

  • Data Analysis:

    • Record the chromatogram.

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Data Presentation:

Table 3: HPLC Purity Analysis Parameters

ParameterCondition
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
Detection Wavelength~254 nm
Retention TimeTo be determined experimentally
Purity (%)To be determined experimentally

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_run HPLC Run cluster_analysis Data Analysis prep_sample Dissolve & Filter Sample injection Inject Sample prep_sample->injection prep_mobile Prepare Mobile Phase prep_mobile->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram purity_calc Calculate Purity chromatogram->purity_calc

HPLC Analysis Workflow

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This data is used to empirically verify the molecular formula.

Experimental Protocol:
  • Sample Preparation: A small, accurately weighed amount of the dry, pure compound (typically 1-3 mg) is required.

  • Instrumentation: An automated elemental analyzer is used.

  • Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Analysis: The instrument software calculates the percentage of each element. The experimental percentages are then compared to the theoretical values calculated from the molecular formula.

Data Presentation:

Table 4: Elemental Analysis Data for C₁₂H₁₁NO₄

ElementTheoretical (%)Experimental (%)
Carbon (C)61.80To be determined
Hydrogen (H)4.75To be determined
Nitrogen (N)6.01To be determined

Note: Experimental values should be within ±0.4% of the theoretical values.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

Experimental Protocol:
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD).[1]

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[1]

Data Presentation:

Table 5: Crystallographic Data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

ParameterValueReference
Chemical FormulaC₁₂H₁₁NO₄[1][2][3]
Formula Weight233.22[1][2][3]
Crystal SystemMonoclinic[1][2][3]
Space GroupP2₁/c[2]
a (Å)6.4147 (2)[1][2]
b (Å)14.6321 (6)[1][2]
c (Å)11.9911 (5)[1][2]
β (°)97.220 (2)[1][2]
Volume (ų)1116.57 (7)[1][2]
Z4[1][2]
Temperature (K)296[2]
RadiationMo Kα (λ = 0.71073 Å)[1]
R-factor0.045[2][3]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.

Stage 1: Isoxazole Ring Formation

Problem: Low or No Yield of the Isoxazole Ester

Potential CauseSuggested Solution
Inefficient Nitrile Oxide Formation: In syntheses proceeding via a nitrile oxide intermediate (e.g., from an oxime), the generation of the nitrile oxide may be slow or incomplete.- Choice of Oxidant/Dehydrohalogenating Agent: For syntheses starting from an aldoxime, ensure the correct stoichiometry and appropriate choice of agent (e.g., Chloramine-T, N-chlorosuccinimide). The reaction may require gentle heating to initiate.[1][2] - In Situ Generation: Generate the nitrile oxide in the presence of the dipolarophile (e.g., ethyl acetoacetate) to minimize side reactions like dimerization.[3]
Side Reactions: The nitrile oxide intermediate is prone to dimerization to form furoxans, reducing the yield of the desired isoxazole.[3]- Control Reaction Temperature: Maintain the recommended reaction temperature. Lower temperatures can sometimes reduce the rate of dimerization. - Slow Addition: If applicable, add the nitrile oxide precursor or the activating agent slowly to the reaction mixture containing the alkyne or alkene to keep the instantaneous concentration of the nitrile oxide low.
Poor Regioselectivity: In Claisen-type condensations (e.g., using a 1,3-dicarbonyl compound and hydroxylamine), a mixture of regioisomers can be formed.[4][5]- Solvent and Base Selection: The choice of solvent and base can significantly influence the regioselectivity. Protic solvents like ethanol may favor one isomer, while aprotic solvents may favor another. Experiment with different bases such as sodium ethoxide, potassium carbonate, or an organic base. - pH Control: The pH of the reaction medium is a critical factor in determining the regioselectivity of the cyclization.[4]
Reaction Conditions Not Optimal: The reaction may be sensitive to temperature, reaction time, and solvent.- Temperature Optimization: Some isoxazole formations require heating to proceed at a reasonable rate.[1][2] However, excessive heat can lead to decomposition. Monitor the reaction by TLC to determine the optimal temperature and time. - Solvent Choice: The polarity of the solvent can impact the reaction rate and yield. Solvents like ethanol, THF, or DMF are commonly used.[6]

Stage 2: Hydrolysis of the Ester to Carboxylic Acid

Problem: Incomplete Hydrolysis

Potential CauseSuggested Solution
Insufficient Base or Acid: The amount of hydrolyzing agent (e.g., NaOH, LiOH, or acid) may not be sufficient to drive the reaction to completion.[7]- Use of Excess Reagent: Employ a molar excess of the base or acid (typically 2-5 equivalents). - Monitor with TLC: Track the disappearance of the starting ester by thin-layer chromatography to ensure the reaction has gone to completion.
Steric Hindrance: The ester group may be sterically hindered, making it less accessible to the hydrolyzing agent.- Increase Reaction Temperature and Time: Refluxing the reaction mixture for an extended period (e.g., 4-12 hours) is often necessary.[1][2] - Choice of Hydrolyzing Agent: Consider using stronger hydrolyzing conditions, such as a mixture of acetic acid and HCl, or 60% aqueous H2SO4, which have been shown to be effective for similar substrates.[8][9]
Low Solubility of the Ester: The isoxazole ester may have poor solubility in the aqueous-alcoholic solvent mixture typically used for hydrolysis.- Co-solvent Addition: The addition of a co-solvent like tetrahydrofuran (THF) can help to solubilize the ester and improve the reaction rate.[7]

Problem: Degradation of the Isoxazole Ring

Potential CauseSuggested Solution
Harsh Basic Conditions: The isoxazole ring can be susceptible to cleavage under strong basic conditions, especially at elevated temperatures.[10][11]- Milder Base: Use a milder base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature or with gentle heating.[7][12] - Careful Monitoring: Monitor the reaction closely by TLC to minimize reaction time and prevent prolonged exposure to harsh conditions.
Harsh Acidic Conditions: Strong acidic conditions and high temperatures can also lead to ring opening or other side reactions.- Control of Acidity and Temperature: Use the minimum concentration of acid and temperature required for the hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid?

A1: Yields can vary significantly depending on the specific synthetic route and optimization of reaction conditions. While some literature procedures do not state the final yield, related isoxazole syntheses report yields ranging from moderate to good (e.g., 68-71% for a similar isoxazole ester).[13] Optimization of each step is crucial for maximizing the overall yield.

Q2: How can I confirm the formation of the correct regioisomer?

A2: The formation of the desired regioisomer, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, over the 5-(4-Methoxyphenyl)-3-methylisoxazole-4-carboxylic acid isomer can be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and NOE (Nuclear Overhauser Effect) experiments. X-ray crystallography provides definitive structural confirmation.[1][14]

Q3: What are some common impurities I might see in my final product?

A3: Common impurities can include unreacted starting materials (e.g., 4-methoxybenzaldehyde oxime, ethyl acetoacetate), the intermediate isoxazole ester, the undesired regioisomer, and byproducts from the decomposition of the isoxazole ring. Purification by recrystallization or column chromatography is often necessary to obtain the pure carboxylic acid.

Q4: Can I use a different starting material instead of 4-methoxybenzaldehyde oxime?

A4: Yes, alternative synthetic routes are available. For instance, a common method involves the 1,3-dipolar cycloaddition of a nitrile oxide (which can be generated in situ from the corresponding hydroxamoyl chloride) with an alkyne.[15] Another approach is the condensation of hydroxylamine with a 1,3-dicarbonyl compound.[4] The choice of route will depend on the availability of starting materials and the desired substitution pattern.

Q5: The acidification of the reaction mixture after hydrolysis results in an oil instead of a solid precipitate. What should I do?

A5: Oiling out can occur if the product has a low melting point or if impurities are present. Try the following:

  • Scratch the inside of the flask: This can induce crystallization.

  • Seed the solution: If you have a small amount of pure solid, add a crystal to the solution.

  • Cool the solution: Place the flask in an ice bath to encourage precipitation.

  • Extraction: If the product remains an oil, extract it into an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and evaporate the solvent. The resulting crude product can then be purified by recrystallization from a suitable solvent system or by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylate [1][2]

  • In a round-bottom flask, combine 4-methoxybenzaldehyde oxime (1.0 g, 6.6 mmol), ethyl acetoacetate (1.72 g, 13.2 mmol), and chloramine-T trihydrate (1.86 g, 6.6 mmol).

  • Warm the mixture on a water bath for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the solid sodium chloride that has formed and wash it with a small amount of ethanol.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Extract the residue with diethyl ether (25 mL).

  • Wash the ether layer successively with water (25 mL), 10% aqueous sodium hydroxide (25 mL), and saturated brine solution (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate.

Protocol 2: Hydrolysis to 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid [1][2]

  • Take the crude isoxazole ester obtained from Protocol 1 and add 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 4 hours.

  • After the reaction is complete (monitor by TLC), cool the reaction mass to room temperature.

  • Carefully acidify the solution with dilute hydrochloric acid until a precipitate forms.

  • Filter the solid product, wash with cold water, and dry to obtain the title compound.

  • The product can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Comparison of Hydrolysis Conditions for Isoxazole Esters

Hydrolyzing AgentSolventTemperatureTypical Reaction TimeNotesReference
10% NaOH (aq)Water/EthanolReflux4 hoursStandard procedure for the target molecule.[1][2]
LiOHTHF/H₂ORoom Temp - 50°CVariableMilder conditions, may reduce ring degradation.[7][12]
60% H₂SO₄ (aq)Water80-88°C3.5 hoursReported to give higher yields and shorter reaction times for a similar substrate.[8][9]
Acetic Acid:HCl (2:1)-Reflux9 hoursHarsher conditions, may be necessary for resistant esters.[8][9]

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction1 Step 1: Cyclization cluster_reaction2 Step 2: Hydrolysis 4-Methoxybenzaldehyde Oxime 4-Methoxybenzaldehyde Oxime Intermediate_Ester Ethyl 3-(4-Methoxyphenyl)- 5-methylisoxazole-4-carboxylate 4-Methoxybenzaldehyde Oxime->Intermediate_Ester Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Intermediate_Ester Chloramine-T Chloramine-T Chloramine-T->Intermediate_Ester Heat Final_Product 3-(4-Methoxyphenyl)- 5-methylisoxazole-4-carboxylic acid Intermediate_Ester->Final_Product 1. NaOH, Reflux 2. HCl

Caption: Synthetic pathway for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Troubleshooting_Workflow Start Low Yield of Isoxazole Ester Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Reagents OK Successful_Yield Improved Yield Check_Reagents->Successful_Yield Issue Found Change_Solvent Investigate Alternative Solvents Optimize_Temp->Change_Solvent No Improvement Optimize_Temp->Successful_Yield Improvement Check_pH Control Reaction pH Change_Solvent->Check_pH No Improvement Change_Solvent->Successful_Yield Improvement Side_Reactions Consider Side Reactions (e.g., Dimerization) Check_pH->Side_Reactions No Improvement Check_pH->Successful_Yield Improvement In_Situ Use in situ Generation of Nitrile Oxide Side_Reactions->In_Situ In_Situ->Successful_Yield

References

Technical Support Center: Purification of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Problem Possible Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. - The chosen solvent is unsuitable. - Insufficient solvent is used.- Test the solubility of your compound in a variety of solvents. Good starting points for isoxazole carboxylic acids include ethanol, methanol, or a mixture of ethanol and water. - Gradually add more hot solvent until the compound dissolves. Be mindful not to add an excessive amount, as this will reduce your yield.[1]
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used). - The compound is highly soluble in the cold solvent. - The solution cooled too quickly.- Evaporate some of the solvent to increase the concentration of the compound and allow it to cool again. - If the compound is too soluble, consider using a solvent/anti-solvent system. For example, dissolve the compound in a good solvent (like hot ethanol) and slowly add a poor solvent (like water or hexane) until the solution becomes cloudy.[2][3] - Allow the solution to cool to room temperature slowly, and then place it in an ice bath to promote crystallization.[1]
The compound "oils out" instead of crystallizing. - The cooling process is too rapid. - The presence of impurities is depressing the melting point of the compound. - The chosen solvent is not ideal.- Reheat the solution to dissolve the oil, and allow it to cool more slowly. Insulating the flask can help.[4] - If impurities are suspected, consider a pre-purification step like column chromatography. - Try a different solvent system. A solvent with a lower boiling point or different polarity might be more effective.[4]
Low recovery of purified crystals. - Too much solvent was used, leading to significant loss of the compound in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with too much cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the compound.[1] - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[5] - Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
The purified crystals are discolored. - The presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of your product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid?

A1: While the ideal solvent must be determined experimentally, good starting points for isoxazole derivatives and carboxylic acids include ethanol, an ethanol/water mixture, or an ethyl acetate/hexane mixture.[2][3] Given the carboxylic acid moiety, polar solvents are generally a good choice.[4]

Q2: How can I determine the purity of my recrystallized product?

A2: The purity of your compound can be assessed using several methods. Thin-layer chromatography (TLC) can be used to check for the presence of impurities.[2] Additionally, determining the melting point of your product is a good indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity, whereas a broad melting point range often indicates the presence of impurities.[6]

Q3: My compound is an oil and won't crystallize. What should I do?

A3: If your compound oils out, you can try several techniques. Reheat the solution and allow it to cool more slowly.[4] You can also try adding a small seed crystal of the pure compound to induce crystallization. If these methods fail, purification by column chromatography may be necessary.[2]

Q4: What are the likely impurities in my sample of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid?

A4: Common impurities could include unreacted starting materials from the synthesis, such as 4-methoxybenzaldehyde oxime and ethyl acetoacetate, or byproducts from side reactions.[6][7] If the final step of your synthesis was the hydrolysis of an ester precursor, some unhydrolyzed ester may also be present as a less polar impurity.[6]

Experimental Protocol: Recrystallization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

This protocol provides a general procedure for the recrystallization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. The optimal solvent and volumes should be determined on a small scale first.

1. Solvent Selection:

  • Place a small amount of the crude compound into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, ethanol/water mixtures) to each tube.

  • A suitable solvent will dissolve the compound when hot but not at room temperature.[1]

2. Dissolution:

  • Place the crude 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent and swirl to dissolve the solid.[1]

  • If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.[5]

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[1]

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation cluster_final Result crude_product Crude Product add_solvent Add Hot Solvent crude_product->add_solvent dissolved_product Dissolved Product add_solvent->dissolved_product hot_filtration Hot Filtration (Optional) dissolved_product->hot_filtration Insoluble Impurities? cooling Slow Cooling dissolved_product->cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the purification of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid by recrystallization.

References

Overcoming solubility issues of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid poorly soluble in neutral aqueous buffers?

A1: The solubility of this compound is low in neutral water due to its chemical structure. It is a carboxylic acid, which is a weak acid.[1][2] In its protonated (uncharged) form at acidic or neutral pH, the molecule is more non-polar and has limited ability to form favorable interactions with polar water molecules, leading to poor solubility.[3][4] The solubility of carboxylic acids tends to decrease as the length of the carbon chain increases, which contributes to the hydrophobic nature of the molecule.[5]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is highly pH-dependent.[6] At a high pH (alkaline conditions), the carboxylic acid group (-COOH) deprotonates to form a carboxylate anion (-COO⁻).[2][4] This charged form is significantly more polar and can participate in more favorable ion-dipole interactions with water, leading to a substantial increase in aqueous solubility.[3][7] Therefore, increasing the pH of the buffer is a primary strategy for dissolving this compound.[8][9]

Q3: What are the primary strategies to solubilize this compound for in-vitro experiments?

A3: Several methods can be employed to enhance the solubility of poorly soluble carboxylic acids like this one. The most common and effective strategies include:

  • pH Adjustment: Increasing the pH of the aqueous buffer above the compound's pKa to convert it to its more soluble salt form.[9][10]

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer to reduce the overall polarity of the solvent system.[8][10]

  • Addition of Surfactants: Using surfactants to form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[10][11]

  • Complexation: Employing agents like cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, to form inclusion complexes with the drug molecule.[8][11]

Troubleshooting Guide

Issue: My compound precipitates when I add it to my neutral (e.g., pH 7.4) phosphate buffer.

  • Cause: The pH of the buffer is likely below or too close to the pKa of the carboxylic acid group, causing the compound to remain in its poorly soluble, protonated form.

  • Solution: The most direct approach is to adjust the pH. You can prepare a concentrated stock solution of the compound in a basic solution (e.g., 0.1 M NaOH) where it is fully deprotonated and soluble, and then dilute this stock into your final buffer. Ensure the final pH of the experimental medium remains in a range where the compound stays in solution and is compatible with your assay.

Issue: The compound dissolves in a basic solution, but crashes out after adding it to my cell culture media.

  • Cause: Cell culture media are buffered systems, typically around pH 7.2-7.4. The buffering capacity of the media can neutralize the basic stock solution, causing the pH to drop and the compound to precipitate.

  • Solution:

    • Lower the Stock Concentration: Use a more dilute stock solution to minimize the pH shift upon addition to the media.

    • Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO. When diluted into the aqueous media, the final concentration of the co-solvent should be kept low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.[10]

    • Check Buffer Capacity: Ensure the volume of the basic stock added is small enough that the buffer in the final medium can maintain a pH where the compound remains soluble.[12]

Issue: I need to work at a neutral or acidic pH where the compound is insoluble. What are my options?

  • Cause: The experimental conditions dictate a pH range where the compound is inherently poorly soluble.

  • Solution: In this scenario, pH adjustment is not feasible. Alternative formulation strategies are necessary:

    • Co-solvents: Use a co-solvent system as described above.[10]

    • Complexation with Cyclodextrins: Cyclodextrins can increase solubility without altering pH.[8][13] This is often a good choice for cellular assays where organic solvents may be toxic.

    • Solid Dispersion: For formulation development, creating a solid dispersion of the compound in a hydrophilic polymer can improve its dissolution rate and apparent solubility.[11][13][14]

Comparison of Solubilization Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
pH Adjustment Converts the weak acid to its more soluble ionized (salt) form at high pH.[2][3]Simple, cost-effective, avoids organic solvents.Limited to compounds with ionizable groups; may not be compatible with all experimental pH ranges.[9]Initial screening, biochemical assays where pH can be controlled.
Co-solvents A water-miscible organic solvent (e.g., DMSO, Ethanol) reduces the polarity of the aqueous medium.[8][10]Effective for many non-polar compounds; simple to prepare stock solutions.Can cause toxicity or artifacts in biological assays; drug may precipitate on dilution.[10]In-vitro cellular assays (at low final concentrations), analytical standard preparation.
Complexation A complexing agent (e.g., Cyclodextrin) encapsulates the drug, shielding it from water.[8][11]Can significantly increase solubility; often has low toxicity.Can be expensive; may alter drug availability and activity.Cellular and in-vivo studies where co-solvents are undesirable.
Surfactants Amphiphilic molecules form micelles that solubilize the hydrophobic drug in their core.[10][11]High solubilization capacity.Can interfere with biological membranes and protein activity; may be toxic.Formulation development, specific biochemical assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution using pH Adjustment
  • Calculate Mass: Determine the mass of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid required for your desired volume and concentration (Molecular Weight: ~233.22 g/mol ).

  • Initial Suspension: Add the weighed compound to a volumetric flask or tube. Add approximately 70% of the final desired volume of purified water. The compound will likely not dissolve and will form a suspension.

  • pH Adjustment: While stirring, add a 1 M NaOH solution dropwise. Monitor the solution's appearance. Continue adding NaOH until all of the solid material has dissolved, indicating the formation of the soluble sodium salt.

  • Final Volume: Once the compound is fully dissolved, add purified water to reach the final desired volume.

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any potential particulates.

  • Storage: Store the stock solution at an appropriate temperature (e.g., 4°C or -20°C). Note that solubility can be temperature-dependent.[1]

Protocol 2: Preparation of a 10 mM Stock Solution using a Co-solvent (DMSO)
  • Weigh Compound: Accurately weigh the required amount of the compound and place it in a suitable vial (e.g., a glass vial with a screw cap).

  • Add Co-solvent: Add the desired volume of 100% DMSO to the vial.

  • Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be required for some compounds but should be done with caution to avoid degradation.

  • Storage: Store the stock solution tightly sealed at an appropriate temperature to prevent water absorption by the DMSO.

  • Usage Note: When diluting this stock into aqueous buffers for experiments, add the stock solution to the buffer while vortexing to promote rapid dispersion and minimize precipitation. The final DMSO concentration should be kept to a minimum (e.g., <0.5%) to avoid impacting the experimental system.[10]

Visual Guides

G cluster_0 Troubleshooting Workflow start Compound Fails to Dissolve in Aqueous Buffer q1 Is pH adjustment permissible for the experiment? start->q1 ph_yes Prepare concentrated stock in basic solution (e.g., NaOH) and dilute carefully. q1->ph_yes Yes ph_no Proceed to alternative methods. q1->ph_no No q2 Is a low concentration of organic solvent (e.g., <0.5% DMSO) acceptable? ph_no->q2 cosolvent_yes Prepare concentrated stock in DMSO and dilute. Monitor for precipitation. q2->cosolvent_yes Yes cosolvent_no Consider advanced formulation strategies. q2->cosolvent_no No end_node Use Cyclodextrins or other complexation agents. cosolvent_no->end_node

Caption: Troubleshooting logic for selecting a solubilization method.

G cluster_1 Mechanism of pH-Dependent Solubility node_acid Low pH (Acidic/Neutral) R-COOH (Protonated Form) node_base High pH (Alkaline) R-COO⁻ (Deprotonated Form) node_acid:f1->node_base:f1 + OH⁻ - H₂O solubility_low Poorly Water Soluble (Precipitates) node_acid->solubility_low node_base:f1->node_acid:f1 + H⁺ solubility_high Highly Water Soluble (Dissolves) node_base->solubility_high

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

G cluster_2 Experimental Workflow: Co-Solvent Method step1 1. Weigh solid compound step2 2. Add 100% DMSO step1->step2 step3 3. Vortex / Sonicate until fully dissolved step2->step3 step4 4. Concentrated Stock Solution is ready step3->step4 step5 5. Add stock dropwise to aqueous buffer while stirring step4->step5 step6 6. Final working solution (Final DMSO < 0.5%) step5->step6

Caption: Step-by-step workflow for preparing a solution using a co-solvent.

References

Stability and degradation profile of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation profile of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid that may influence its stability?

A1: The stability of this molecule is influenced by several functional groups:

  • Isoxazole Ring: This heterocyclic ring contains a weak N-O bond, which can be susceptible to cleavage under certain stress conditions, particularly acidic or reductive environments.[1][2]

  • Carboxylic Acid Group: This group can undergo decarboxylation, especially at elevated temperatures. Its acidity will also influence the molecule's solubility and stability at different pH values.

  • Methoxyphenyl Group: The ether linkage can be susceptible to cleavage under strong acidic conditions. The phenyl ring can be a site for electrophilic substitution or oxidative reactions.

  • Methyl Group: The methyl group is generally stable but can be a site for oxidation under harsh conditions.

Q2: What are the expected degradation pathways for this molecule under forced degradation conditions?

A2: Based on the functional groups, the following degradation pathways are plausible:

  • Hydrolysis:

    • Acid-catalyzed hydrolysis: Cleavage of the isoxazole ring and the ether linkage are possible under strong acidic conditions and heat.

    • Base-catalyzed hydrolysis: While the isoxazole ring is generally more stable to base, degradation can still occur under harsh alkaline conditions. The carboxylic acid will be deprotonated to its carboxylate form.

  • Oxidation: The primary sites for oxidation are the isoxazole ring, the methoxy group, and the aromatic rings.[3][4] Common degradation products could include N-oxides or hydroxylated species.

  • Photodegradation: Aromatic systems and heteroaromatic rings can be susceptible to photolytic degradation upon exposure to UV or visible light, leading to ring cleavage or other rearrangements.[3][5]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group is a likely degradation pathway.

Q3: What are the recommended storage conditions for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid?

A3: To ensure stability, the compound should be stored in a well-closed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. The solid form is expected to be more stable than solutions.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.
Potential Cause Troubleshooting Steps
Sample Preparation Inconsistency Ensure a standardized and well-documented sample preparation protocol. Use calibrated equipment for weighing and dispensing.
Inadequate Control of Environmental Factors Precisely control and monitor temperature, humidity, and light exposure during the study. Use stability chambers that comply with ICH guidelines.
Analytical Method Variability Validate the analytical method for stability-indicating properties according to ICH Q2(R1) guidelines. Ensure the method can separate the parent compound from all potential degradation products.
Container Interaction Evaluate the compatibility of the compound with the container closure system.
Issue 2: Unexpected degradation products observed.
Potential Cause Troubleshooting Steps
Contaminants in Solvents or Reagents Use high-purity (e.g., HPLC grade) solvents and reagents. Run blank experiments to check for interfering peaks.
Cross-Contamination Thoroughly clean all glassware and equipment between experiments.
Complex Degradation Pathway Employ advanced analytical techniques such as LC-MS/MS or NMR to identify and characterize the unknown degradation products.
Issue 3: Poor mass balance in degradation studies.
Potential Cause Troubleshooting Steps
Formation of Non-UV Active Degradants Use a mass-sensitive detector (e.g., mass spectrometer, charged aerosol detector) in addition to a UV detector.
Formation of Volatile Degradants Use gas chromatography (GC) to analyze for volatile compounds that may not be detected by HPLC.
Adsorption of Compound or Degradants Check for adsorption onto container surfaces or HPLC column packing. Silanized glassware may be necessary.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.[3][5][6][7]

1. Preparation of Stock Solution: Prepare a stock solution of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate volume of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate volume of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photostability:

    • Expose the solid compound and a solution (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples and compare them to a control sample protected from light.

3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperature% DegradationNo. of Degradants
Acid Hydrolysis0.1 N HCl24 hours60°CDataData
Base Hydrolysis0.1 N NaOH24 hours60°CDataData
Oxidation3% H₂O₂24 hoursRoom TempDataData
Thermal (Solid)N/A48 hours80°CDataData
PhotolyticICH Q1B--DataData
* User to input their experimental data.

Table 2: Stability Data under Accelerated Conditions (Example)

Time Point (Months)AppearanceAssay (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Degradants (%)
0White Powder99.8NDNDND
1White PowderDataDataDataData
3Off-white PowderDataDataDataData
6Off-white PowderDataDataDataData
* User to input their experimental data. ND = Not Detected.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid Apply Stress base Base Hydrolysis (0.1 N NaOH, 60°C) prep->base Apply Stress oxid Oxidation (3% H2O2, RT) prep->oxid Apply Stress therm Thermal (Solid, 80°C) prep->therm Apply Stress photo Photolytic (ICH Q1B) prep->photo Apply Stress analysis Stability-Indicating HPLC Analysis acid->analysis Analyze Samples base->analysis Analyze Samples oxid->analysis Analyze Samples therm->analysis Analyze Samples photo->analysis Analyze Samples data Data Interpretation (Mass Balance, Degradation Profile) analysis->data

Caption: Workflow for forced degradation studies.

degradation_pathway cluster_degradants Potential Degradation Products parent 3-(4-Methoxyphenyl)-5-methyl- isoxazole-4-carboxylic acid hydrolysis Ring-Opened Products (from Hydrolysis) parent->hydrolysis Acid/Base oxidation Oxidized Derivatives (e.g., N-oxides) parent->oxidation Oxidizing Agent decarboxylation Decarboxylated Product parent->decarboxylation Heat photolysis Photolytic Rearrangement Products parent->photolysis Light (UV/Vis)

Caption: Potential degradation pathways.

References

Technical Support Center: Minimizing Side-Product Formation in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to isoxazole synthesis. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, focusing on the minimization of common side-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products encountered in isoxazole synthesis?

A1: Depending on the synthetic route, several side-products can complicate isoxazole synthesis. In the widely used 1,3-dipolar cycloaddition of nitrile oxides with alkynes, the primary side-products are furoxans, which result from the dimerization of the nitrile oxide intermediate.[1][2] When synthesizing isoxazoles from chalcones and hydroxylamine, common byproducts include isoxazolines (partially reduced isoxazoles) and chalcone oximes.[3] In some instances, pyrazoline derivatives may also form if the hydroxylamine reagent is contaminated with hydrazine.[3] Additionally, the formation of regioisomers is a common challenge, particularly in the synthesis of unsymmetrically substituted isoxazoles.[4][5]

Q2: How can I minimize the formation of furoxan side-products in 1,3-dipolar cycloaddition reactions?

A2: Furoxan formation is a common issue arising from the self-condensation of the nitrile oxide intermediate.[1] To mitigate this, several strategies can be employed:

  • In situ generation: Generate the nitrile oxide in the presence of the dipolarophile (alkyne) to ensure it reacts preferentially in the desired cycloaddition.[1]

  • Slow addition: If not generated in situ, add the nitrile oxide precursor slowly to the reaction mixture to maintain its low concentration, thus disfavoring dimerization.[2]

  • Excess dipolarophile: Using a slight excess of the alkyne can help to outcompete the dimerization process.[2][4]

  • Temperature control: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the cycloaddition.[2]

Q3: I am observing the formation of both isoxazoline and isoxazole in my reaction starting from a chalcone. How can I favor the formation of the fully aromatized isoxazole?

A3: The formation of isoxazoline indicates an incomplete dehydration of the intermediate.[3] To promote the formation of the desired isoxazole, consider the following adjustments:

  • Stronger Base: Employing a stronger base (e.g., KOH instead of NaOH or NaOAc) can facilitate the elimination of water and drive the reaction towards the aromatic product.[3]

  • Increased Temperature: Higher reaction temperatures or prolonged reaction times can also promote the dehydration step.[3]

  • Dehydrating Agent: The addition of a dehydrating agent can be effective in removing water from the reaction mixture.

Q4: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A4: Regioselectivity in isoxazole synthesis, particularly in 1,3-dipolar cycloadditions, is influenced by electronic and steric factors of the reactants.[2][4] To enhance the formation of a single regioisomer:

  • Catalyst Selection: The use of catalysts, such as copper(I) or ruthenium(II), can significantly influence the regiochemical outcome, often favoring the formation of 3,5-disubstituted isoxazoles.[2]

  • Solvent Choice: The polarity of the solvent can play a crucial role. For instance, in some cases, polar or fluorinated solvents have been shown to enhance regioselectivity.[4]

  • Substituent Effects: The electronic nature of the substituents on both the nitrile oxide and the alkyne can direct the cycloaddition. Electron-withdrawing groups on the alkyne can alter the regioselectivity.[2]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Isoxazole
Possible Cause Troubleshooting Steps
Inefficient Nitrile Oxide Generation - Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for your substrate and reaction conditions.[4]- Verify the quality and purity of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[4]
Reactant Decomposition - Consider milder reaction conditions, such as lower temperatures or the use of a less aggressive base or catalyst.[4]
Poor Reactant Solubility - Select a solvent in which all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[4]
Suboptimal Reaction Temperature - Systematically screen a range of temperatures. Excessively high temperatures can lead to decomposition, while low temperatures may result in a sluggish reaction.[4]
Catalyst Inactivity - For catalyzed reactions, ensure the catalyst is active and used at the correct loading. Consider a pre-activation step if necessary.[4]
Problem 2: Formation of Multiple Products and Purification Difficulties
Possible Cause Troubleshooting Steps
Formation of Isomeric Products - Optimize regioselectivity by screening different catalysts (e.g., Cu(I) salts), solvents, and reaction temperatures.[2][4]- Refer to the data tables below for guidance on how reaction parameters affect regioselectivity.
Presence of Isoxazoline Byproduct - Increase the reaction temperature or time to promote dehydration.[3]- Use a stronger base to facilitate the elimination of water.[3]
Dimerization of Nitrile Oxide (Furoxan Formation) - Add the nitrile oxide precursor slowly to the reaction mixture.[2]- Use a slight excess of the alkyne to favor the cycloaddition reaction.[4]
Complex Mixture of Products - Re-evaluate and optimize the reaction conditions, focusing on one parameter at a time (base, solvent, temperature).[3]- If purification by column chromatography is challenging, consider recrystallization or preparative HPLC.[3]

Data Presentation

Table 1: Effect of Solvent and Base on Regioselectivity in the Synthesis of Isoxazoles from β-Enamino Diketones [5]

Solvent Base Ratio of Regioisomers (2a:3a) Total Yield (%)
EtOH-35:6573
MeCN-65:3581
EtOH/H₂O-40:6068
EtOHPyridine64:3671
MeCNPyridine>95: <585

Table 2: Comparison of Different Catalysts for the Synthesis of Isoxazole Derivatives [6][7][8]

Catalyst Reaction Time Yield (%)
Cocos nucifera L. juice15-20 min90-96
Solanum lycopersicum L. juice20-25 min88-94
Citrus limetta juice25-30 min85-92
Camphor Sulfonic Acid2-3 h80-90
Acetic Acid5-6 h70-85
None8-10 h40-50

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition[9]

This procedure exemplifies a copper(I)-catalyzed cycloaddition between an in situ generated nitrile oxide and a terminal alkyne.

  • Oxime Formation: To a solution of the aldehyde (1.0 eq) in a 1:1 mixture of t-BuOH and water, add hydroxylamine hydrochloride (1.05 eq) and sodium hydroxide (1.05 eq). Stir the mixture at room temperature for 30 minutes. Monitor the reaction by TLC to confirm the complete conversion to the oxime.

  • Nitrile Oxide Generation and Cycloaddition: To the reaction mixture, add chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes. Follow with the addition of CuSO₄·5H₂O (0.03 eq) and copper turnings. Then, add the terminal alkyne (1.0 eq). Stir the reaction mixture at room temperature.

  • Workup and Purification: Upon completion of the reaction (monitored by TLC), collect the product by filtration. The crude product can be further purified by passing it through a short plug of silica gel or by recrystallization.

Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles from β-Nitroenones[10]

This method describes the conversion of β-nitroenones to isoxazoles using a reducing agent.

  • Reaction Setup: In a reaction vessel, dissolve the β-nitroenone (1.0 eq) in ethyl acetate.

  • Reduction and Cyclization: Add tin(II) chloride dihydrate (2.0 eq) to the solution. Heat the reaction mixture to reflux.

  • Monitoring and Workup: Monitor the progress of the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Visualizations

experimental_workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Workup A Aldehyde + Hydroxylamine HCl B Add Base (e.g., NaOH) A->B C Stir at RT B->C D Add Chloramine-T C->D E Add Catalyst (CuSO4) & Alkyne D->E F Reaction E->F G Filter F->G H Purify (Silica Gel) G->H I Isoxazole Product H->I

Caption: Workflow for one-pot isoxazole synthesis.

troubleshooting_logic start Low Isoxazole Yield side_products Side-Products Observed? start->side_products isomers Isomeric Mixture? side_products->isomers Yes optimize_conditions Optimize General Conditions: - Temperature - Reactant Quality - Solvent side_products->optimize_conditions No furoxan Furoxan (Dimer)? isomers->furoxan No optimize_regio Optimize Regioselectivity: - Catalyst Screening - Solvent Screening isomers->optimize_regio Yes isoxazoline Isoxazoline? furoxan->isoxazoline No minimize_dimer Minimize Dimerization: - Slow Addition - Excess Alkyne furoxan->minimize_dimer Yes promote_dehydration Promote Dehydration: - Stronger Base - Higher Temperature isoxazoline->promote_dehydration Yes isoxazoline->optimize_conditions No

Caption: Troubleshooting logic for low isoxazole yield.

References

Technical Support Center: Troubleshooting Common Problems in the Synthesis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of isoxazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Yield of the Desired Isoxazole Product

Question: My reaction is resulting in a low yield or no formation of the desired isoxazole. What are the likely causes and how can I improve it?

Answer: Low yields are a frequent issue in isoxazole synthesis and can stem from several factors depending on the synthetic route.

For 1,3-Dipolar Cycloaddition Reactions:

  • Inefficient Nitrile Oxide Generation: The in-situ generation of nitrile oxides from precursors like aldoximes or hydroximoyl chlorides is a critical step. Incomplete conversion of the precursor can significantly lower the yield.

    • Troubleshooting:

      • Ensure the purity of the nitrile oxide precursor.

      • Optimize the choice and stoichiometry of the oxidizing agent (e.g., N-Chlorosuccinimide (NCS), Chloramine-T) or base (e.g., triethylamine).

      • Consider alternative methods for nitrile oxide generation, such as the dehydration of nitroalkanes.

  • Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction that competes with the desired cycloaddition.[1]

    • Troubleshooting:

      • Generate the nitrile oxide in situ in the presence of the alkyne to ensure it reacts as it is formed.

      • Employ a slow addition of the nitrile oxide precursor or the activating reagent to maintain a low concentration of the nitrile oxide throughout the reaction.

      • Use a slight excess of the alkyne dipolarophile to favor the cycloaddition reaction over dimerization.

      • Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the cycloaddition.

  • Decomposition of Reactants or Intermediates: The starting materials or the nitrile oxide intermediate may be unstable under the reaction conditions.

    • Troubleshooting:

      • Consider milder reaction conditions, such as lower temperatures or the use of a less harsh base or oxidant.

For Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine:

  • Incomplete Cyclization/Dehydration: The reaction proceeds through an intermediate oxime which then cyclizes and dehydrates to form the isoxazole ring. Incomplete dehydration can lead to the formation of isoxazoline byproducts.

    • Troubleshooting:

      • Use a dehydrating agent or a stronger base to facilitate the final dehydration step.

      • Increase the reaction temperature or prolong the reaction time while monitoring the progress by Thin Layer Chromatography (TLC).

  • Unfavorable Reaction Conditions: The choice of solvent and base can significantly impact the reaction outcome.

    • Troubleshooting:

      • Screen different solvents (e.g., ethanol, methanol, acetic acid) and bases (e.g., sodium hydroxide, potassium hydroxide, sodium acetate) to find the optimal conditions for your specific substrates.

2. Formation of Side Products

Question: I am observing significant formation of side products in my reaction mixture. What are these byproducts and how can I minimize them?

Answer: The formation of side products is a common challenge. Identifying the major byproduct is the first step in troubleshooting.

  • Isoxazolines: These are partially reduced isoxazoles and are often formed when the dehydration of the cyclized intermediate is incomplete in the condensation reaction of 1,3-dicarbonyls with hydroxylamine.

    • Mitigation: Use a stronger base or a dehydrating agent, and consider increasing the reaction temperature or time.

  • Oximes of the Starting Material: In reactions involving chalcones and hydroxylamine, the formation of the chalcone oxime can be a competing reaction.

    • Mitigation: Adjusting the reaction conditions, such as the base and solvent, can favor the Michael addition and subsequent cyclization over simple oxime formation.

  • Furoxans (Nitrile Oxide Dimers): As mentioned earlier, this is a major byproduct in 1,3-dipolar cycloaddition reactions.

    • Mitigation: Slow addition of reagents, in-situ generation of the nitrile oxide, and using an excess of the alkyne are effective strategies.

  • Pyrazolines: Contamination of the hydroxylamine reagent with hydrazine can lead to the formation of pyrazoline derivatives.

    • Mitigation: Ensure the use of high-purity hydroxylamine hydrochloride.

3. Purification Challenges

Question: I am having difficulty purifying my isoxazole product from the reaction mixture. What are some effective purification strategies?

Answer: The similar polarities of the desired isoxazole and its common byproducts can make purification challenging.

  • Column Chromatography: This is the most common purification method.

    • Strategy: Careful selection of the eluent system is crucial. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can often provide good separation. Monitor the fractions closely using TLC.

  • Recrystallization: If the isoxazole product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Strategy: Test various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations, especially of regioisomers, preparative HPLC may be necessary.

  • Crude Product is an Oil: Sometimes the product may "oil out" instead of crystallizing.

    • Strategy: Ensure all solvent is removed under reduced pressure. Try scratching the inside of the flask with a glass rod to induce crystallization. If a small amount of solid product is available, "seeding" the oil with a crystal can initiate crystallization. Trituration with a non-polar solvent in which the product is insoluble can also help.

4. Regioselectivity Issues in 1,3-Dipolar Cycloaddition

Question: My 1,3-dipolar cycloaddition reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a common challenge, particularly with unsymmetrical alkynes. Regioselectivity is governed by both electronic and steric factors of the nitrile oxide and the alkyne.

  • Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Generally, terminal alkynes react with high regioselectivity to yield 3,5-disubstituted isoxazoles.

  • Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide can direct the cycloaddition to favor the sterically less hindered product.

  • Catalysis: The use of catalysts can significantly influence the regioselectivity.

    • Copper(I) catalysts often favor the formation of 3,5-disubstituted isoxazoles.

    • Ruthenium(II) catalysts have also been shown to promote the formation of specific regioisomers.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield of isoxazole synthesis. This data is intended to serve as a guide for optimizing your own experimental conditions.

Table 1: Effect of Base and Solvent on the Yield of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (1.2)DichloromethaneRoom Temp1275
2Diisopropylethylamine (1.2)DichloromethaneRoom Temp1272
3Sodium Carbonate (2.0)Tetrahydrofuran/WaterRoom Temp1285
41,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1)Chloroform60690
5No Base (thermal)Toluene1102445

Note: Yields are representative and can vary based on the specific substrates used.

Table 2: Influence of Solvent on the Yield of 5-Arylisoxazoles from 3-(Dimethylamino)-1-arylprop-2-en-1-ones and Hydroxylamine Hydrochloride

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Water50295[2]
2EthanolReflux488
3Acetic Acid902-1085
4DichloromethaneRoom Temp389-99[3]
5Dioxane801278

Note: This table compiles data from various sources to illustrate solvent effects. Direct comparison should be made with caution as substrates and other conditions may vary.

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol is adapted for the synthesis of 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne.

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a stirred solution of the aldoxime in DCM, add the terminal alkyne.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add NCS portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition of NCS is complete, add triethylamine dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Protocol 2: General Procedure for the Synthesis of 5-Arylisoxazoles from 1,3-Dicarbonyl Precursors

This protocol describes the synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-one, a 1,3-dicarbonyl equivalent.[2]

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol)

  • Hydroxylamine hydrochloride (1.0 mmol)

  • Water (5 mL)

Procedure:

  • In a 25-mL round-bottom flask, combine the 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride in water.

  • Stir the mixture at 50 °C for 2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the resulting precipitate by suction filtration. The product is often pure enough without further purification. If necessary, recrystallize from a suitable solvent.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield of Isoxazole synthesis_route Identify Synthesis Route start->synthesis_route cycloaddition 1,3-Dipolar Cycloaddition synthesis_route->cycloaddition Route 1 condensation Condensation of 1,3-Dicarbonyls synthesis_route->condensation Route 2 problem_cyclo Potential Causes cycloaddition->problem_cyclo problem_cond Potential Causes condensation->problem_cond inefficient_NO Inefficient Nitrile Oxide Generation problem_cyclo->inefficient_NO dimerization Nitrile Oxide Dimerization (Furoxan) problem_cyclo->dimerization decomposition Reactant/Intermediate Decomposition problem_cyclo->decomposition solution_NO Optimize Precursor/Reagent Purity & Stoichiometry inefficient_NO->solution_NO solution_dimer In-situ Generation Slow Addition Excess Alkyne Lower Temperature dimerization->solution_dimer solution_decomp Use Milder Conditions (Temp, Base, Oxidant) decomposition->solution_decomp incomplete_cycl Incomplete Cyclization/ Dehydration problem_cond->incomplete_cycl unfavorable_cond Unfavorable Reaction Conditions problem_cond->unfavorable_cond solution_cycl Use Dehydrating Agent Stronger Base Increase Temp/Time incomplete_cycl->solution_cycl solution_cond Screen Solvents & Bases unfavorable_cond->solution_cond

Caption: Troubleshooting workflow for low or no yield in isoxazole synthesis.

Experimental_Workflow_Cycloaddition start Start: 1,3-Dipolar Cycloaddition step1 Combine Aldoxime and Alkyne in Solvent (e.g., DCM) start->step1 step2 Cool to 0 °C step1->step2 step3 Add NCS Portion-wise step2->step3 step4 Add Triethylamine Dropwise step3->step4 step5 Warm to Room Temperature and Stir (12-24h) step4->step5 step6 Monitor by TLC step5->step6 step6->step5 Incomplete step7 Work-up: Quench with Water Extract with Organic Solvent step6->step7 Reaction Complete step8 Purification: Column Chromatography step7->step8 end Pure Isoxazole Product step8->end

Caption: General experimental workflow for 1,3-dipolar cycloaddition.

References

Technical Support Center: Optimization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Question 1: Why is the yield of the intermediate ethyl ester, ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate, lower than expected?

Answer:

Low yields of the intermediate ester can arise from several factors related to the initial condensation reaction. Key areas to investigate include the quality of starting materials, reaction conditions, and potential side reactions.

  • Purity of Reactants: Ensure the 4-methoxybenzaldehyde oxime and ethyl acetoacetate are pure. Impurities can lead to unwanted side products and reduce the overall yield.

  • Chloramine-T Quality: Chloramine-T trihydrate is a key reagent that acts as an oxidizing agent. Its quality can degrade over time, especially with exposure to moisture and light.[1] Use a fresh, high-quality batch of chloramine-T for optimal results.

  • Reaction Temperature and Time: The reaction is typically warmed on a water bath for around 3 hours.[2][3] Insufficient heating may lead to an incomplete reaction, while excessive heat could promote degradation of reactants or products. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Stoichiometry of Reactants: The molar ratio of the reactants is critical. A common protocol uses a 1:2:1 molar ratio of 4-methoxybenzaldehyde oxime, ethyl acetoacetate, and chloramine-T trihydrate.[2][3] Deviations from this stoichiometry can result in a lower yield.

Question 2: What are the possible side products in the synthesis of the ethyl ester intermediate?

Answer:

While the reaction of an aldoxime with a β-ketoester in the presence of Chloramine-T is generally regioselective, the formation of byproducts can still occur.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of 4-methoxybenzaldehyde oxime and ethyl acetoacetate in the crude product.

  • Formation of Regioisomers: Although less common in this specific reaction, the formation of the isomeric ethyl 5-(4-methoxyphenyl)-3-methylisoxazole-4-carboxylate is a theoretical possibility in isoxazole synthesis from unsymmetrical precursors.[4]

  • Products from Side Reactions of Chloramine-T: Chloramine-T is a strong oxidizing agent and can potentially lead to other oxidized byproducts if not controlled properly.[1]

Question 3: The hydrolysis of the ethyl ester to the final carboxylic acid is incomplete or results in a low yield. What are the potential causes and solutions?

Answer:

The saponification of the ester is a critical final step. Incomplete hydrolysis or degradation of the isoxazole ring can lead to poor yields.

  • Insufficient Hydrolysis Conditions: A common procedure involves refluxing the ester with 10% aqueous sodium hydroxide for 4 hours.[2][3] If the hydrolysis is incomplete, consider increasing the reaction time or the concentration of the NaOH solution. Monitor the reaction by TLC until the starting ester spot disappears.

  • Isoxazole Ring Instability: Isoxazole rings can be susceptible to cleavage under harsh basic conditions. While the 3,5-disubstituted pattern is generally stable, prolonged exposure to high concentrations of base at elevated temperatures could potentially lead to ring-opening byproducts. If degradation is suspected, using a milder base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature could be an alternative.

  • Work-up Procedure: After hydrolysis, the reaction mixture is acidified with a dilute acid, such as HCl, to precipitate the carboxylic acid.[2][3] Ensure the pH is sufficiently acidic to fully protonate the carboxylate salt and induce precipitation. Inadequate acidification will result in the loss of product in the aqueous phase.

Question 4: How can the purity of the final product, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, be improved?

Answer:

Purification of the final product is essential to remove any unreacted starting materials, byproducts, or residual reagents.

  • Washing during Work-up: After the initial synthesis of the ester, a thorough wash of the ethereal extract with water, 10% sodium hydroxide, and brine is crucial to remove water-soluble impurities and unreacted starting materials.[2][3]

  • Recrystallization: The most common method for purifying the final carboxylic acid is recrystallization. Suitable solvent systems need to be determined experimentally, but ethanol, methanol, or mixtures with water are often good starting points.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system with a gradient of ethyl acetate in hexane is a typical starting point for the elution of isoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the role of Chloramine-T in this synthesis?

A1: Chloramine-T trihydrate serves as an in-situ oxidizing agent. It facilitates the cyclization reaction between the 4-methoxybenzaldehyde oxime and ethyl acetoacetate to form the isoxazole ring.[1]

Q2: Is it possible to use a different base for the hydrolysis of the ester?

A2: Yes, while 10% NaOH is commonly used, other bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH) can also be employed for the saponification. The choice of base and reaction conditions may need to be optimized to ensure complete hydrolysis without causing degradation of the isoxazole ring.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the ester formation and the hydrolysis steps. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation of the starting materials, intermediates, and products. The spots can be visualized under UV light.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Chloramine-T is a corrosive and sensitizing agent, and contact with skin and eyes should be avoided.[1]

Experimental Protocols

Synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate

A mixture of 4-methoxybenzaldehyde oxime (1.0 g, 6.6 mmol), ethyl acetoacetate (1.72 g, 13.2 mmol), and Chloramine-T trihydrate (1.86 g, 6.6 mmol) is warmed on a water bath for 3 hours.[2][3] After cooling to room temperature, the precipitated sodium chloride is filtered off and washed with ethanol. The combined filtrate is evaporated under vacuum. The residue is then extracted with diethyl ether (25 mL). The ether layer is washed successively with water (25 mL), 10% aqueous sodium hydroxide (25 mL), and a saturated brine solution (10 mL). The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude ester.[2][3]

Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

The crude ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate is refluxed with 10% aqueous sodium hydroxide for 4 hours.[2][3] After the reaction is complete (monitored by TLC), the mixture is cooled and acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Reactant Quantities for Ester Synthesis

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
4-Methoxybenzaldehyde oxime151.161.06.61
Ethyl acetoacetate130.141.7213.22
Chloramine-T trihydrate281.691.866.61

Visualizations

experimental_workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis reactants 4-Methoxybenzaldehyde oxime + Ethyl acetoacetate + Chloramine-T trihydrate reaction_step1 Heat on water bath (3h) reactants->reaction_step1 Reaction workup1 Filtration & Evaporation reaction_step1->workup1 Work-up extraction Ether Extraction & Washes workup1->extraction product1 Crude Ethyl Ester extraction->product1 hydrolysis_step Reflux with 10% NaOH (4h) product1->hydrolysis_step Saponification acidification Acidification with dil. HCl hydrolysis_step->acidification filtration_drying Filtration, Washing & Drying acidification->filtration_drying final_product 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid filtration_drying->final_product

Caption: Experimental workflow for the synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

troubleshooting_workflow cluster_ester Ester Synthesis Issues cluster_hydrolysis Hydrolysis Issues start Low Yield or Impure Product check_step Identify the problematic step: Ester Synthesis or Hydrolysis? start->check_step ester_purity Check reactant purity (Oxime, β-ketoester) check_step->ester_purity Ester Synthesis hydrolysis_completeness Incomplete hydrolysis? Increase time/base concentration check_step->hydrolysis_completeness Hydrolysis chloramine_t Verify Chloramine-T quality ester_purity->chloramine_t ester_conditions Optimize reaction time/temp chloramine_t->ester_conditions purification Improve Purification: Recrystallization or Chromatography ester_conditions->purification degradation Product degradation? Use milder base (e.g., LiOH) hydrolysis_completeness->degradation acidification_check Check final pH after acidification degradation->acidification_check acidification_check->purification

Caption: Troubleshooting workflow for the synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

References

How to prevent decarboxylation of isoxazole-4-carboxylic acids during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoxazole-4-carboxylic acids. Below are detailed explanations, experimental protocols, and data to help prevent decarboxylation and other side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: My isoxazole-4-carboxylic acid is decarboxylating during my reaction. What is the likely cause?

Decarboxylation is a common issue, particularly with 5-hydroxyisoxazole-4-carboxylic acid derivatives. The primary cause is the tautomerization of the 5-hydroxyisoxazole to its keto form, an azlactone.[1][2] This azlactone structure contains a β-keto acid-like moiety, which is highly susceptible to decarboxylation, especially when heated or under acidic or basic conditions.[1][2]

Q2: What is the chemical mechanism behind the decarboxylation of 5-hydroxyisoxazole-4-carboxylic acids?

The decarboxylation proceeds through a β-keto acid-type mechanism. The 5-hydroxyoxazole tautomerizes to the more unstable azlactone keto form. This intermediate can then undergo decarboxylation through a cyclic transition state, leading to the loss of carbon dioxide and the formation of a stabilized enolate. This enolate is subsequently protonated to yield the final decarboxylated product.[1][2]

Q3: How can I prevent or minimize this decarboxylation?

The most effective strategy is to prevent the formation of the reactive azlactone intermediate. This is achieved by protecting the 5-hydroxyl group, typically as an ether (e.g., an ethoxy or benzyloxy group).[1][2] This protection blocks the tautomerization to the keto form, thus preventing the β-dicarbonyl-like structure that facilitates decarboxylation.[1] Additionally, careful control of reaction conditions such as temperature and pH is crucial. For some heteroaromatic carboxylic acids, the rate of decarboxylation increases in acidic conditions.[2]

Q4: Are other substituted isoxazole-4-carboxylic acids prone to decarboxylation?

While the 5-hydroxy derivatives are particularly unstable, other substitution patterns can also lead to instability under certain conditions. For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been observed to have decreased stability during microwave irradiation, which generates heat.[3] Therefore, it is advisable to handle all isoxazole-4-carboxylic acids with care, particularly at elevated temperatures.

Q5: My product seems to be degrading during purification on a silica gel column. What can I do?

The unprotected 5-hydroxyoxazole-4-carboxylic acid is known to be unstable on silica gel.[1] Even the decarboxylated azlactone by-product can be unstable under these conditions.[1] It is highly recommended to purify the protected derivative (e.g., 5-ethoxyoxazole), which is significantly more stable.[1][2] If the unprotected form is required, consider using non-acidic purification techniques and maintaining low temperatures throughout the process.

Q6: I am observing hydrolytic ring-opening in addition to decarboxylation. Are these related?

Yes, both hydrolytic ring-opening and decarboxylation are known side reactions for 5-hydroxyoxazole-4-carboxylic acid derivatives, especially under aqueous acidic or basic conditions.[1][2] Protecting the 5-hydroxyl group is an effective strategy to mitigate both of these unwanted reactions. Minimizing the duration of exposure to aqueous acidic or basic conditions during workup is also recommended.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of desired product, evidence of CO2 evolution. Decarboxylation of the isoxazole-4-carboxylic acid.Protect the 5-hydroxyl group as an ether (e.g., ethoxy) before proceeding with subsequent reactions. Maintain neutral pH and low temperatures.
Product degradation during silica gel chromatography. Instability of the unprotected 5-hydroxyisoxazole-4-carboxylic acid on silica.Purify the more stable protected form of the acid. If the unprotected form is necessary, use alternative purification methods like reverse-phase chromatography with a neutral mobile phase or crystallization.
Formation of multiple by-products during hydrolysis of an ester to the carboxylic acid. Prolonged exposure to harsh acidic or basic conditions at elevated temperatures.Use milder hydrolysis conditions (e.g., LiOH in THF/water at room temperature).[2] For acid-mediated hydrolysis, consider using 60% aqueous H2SO4 and continuously removing the alcohol by-product to reduce reaction time.[4]
Difficulty in coupling the isoxazole-4-carboxylic acid with an amine. Instability of the carboxylic acid under the coupling conditions.Consider an alternative strategy where the amide is formed from a more stable precursor, such as the corresponding ester. Alternatively, use mild coupling reagents at low temperatures.

Data Presentation

Table 1: Comparison of Yields for Protected vs. Unprotected Synthesis of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives

Compound Synthesis Step Yield (%) Reference
Ethyl 5-ethoxyoxazole-4-carboxylateCyclization of diethyl 2-(formamido)malonate with I2 and PPh384[1]
5-Ethoxyoxazole-4-carboxylic acidSaponification of ethyl 5-ethoxyoxazole-4-carboxylate with LiOH65[1]
Azlactone (decarboxylated product)Attempted deprotection of a benzyl-protected 5-hydroxyoxazole-4-carboxylic acid via hydrogenolysisNot reported, but led to the decarboxylated product[1]

Experimental Protocols

Protocol 1: Synthesis of Stable 5-Ethoxyoxazole-4-carboxylic Acid

This protocol describes the synthesis of a stable 5-ethoxyoxazole derivative to prevent decarboxylation, adapted from literature.[1][2]

Step 1: Synthesis of Ethyl 5-ethoxyoxazole-4-carboxylate

  • To a solution of the starting diester (diethyl 2-(formamido)malonate) in a suitable solvent, add iodine and triphenylphosphine.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction mixture using standard procedures to isolate the protected oxazole. The reported yield for this step is 84%.[1]

Step 2: Saponification to 5-Ethoxyoxazole-4-carboxylic acid

  • Dissolve the protected oxazole from Step 1 in a suitable solvent mixture (e.g., THF/water).

  • Add lithium hydroxide (LiOH) to the solution.

  • Stir the mixture at room temperature until the saponification is complete (monitor by TLC).

  • Acidify the reaction mixture and extract the product.

  • Purify the product to obtain the stable 5-ethoxyoxazole-4-carboxylic acid. The reported yield for this step is 65%.[1]

Protocol 2: General Procedure for Amide Coupling of Isoxazole-4-carboxylic Acid

This protocol provides a general method for amide bond formation, which can be adapted for isoxazole-4-carboxylic acids, particularly if the acid is generated in situ or used immediately after preparation.

  • Activation of the Carboxylic Acid:

    • Dissolve the isoxazole-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • Add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

    • Stir the mixture at 0 °C to room temperature for 15-30 minutes.

  • Amine Addition:

    • Add the amine (1.2 equivalents) to the activated carboxylic acid solution.

    • Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization.

Visualizations

Decarboxylation_Mechanism cluster_0 Tautomerization cluster_1 Decarboxylation 5-Hydroxyisoxazole 5-Hydroxyisoxazole- 4-carboxylic Acid Azlactone Azlactone Intermediate (β-keto acid-like) 5-Hydroxyisoxazole->Azlactone Equilibrium Enolate Stabilized Enolate Azlactone->Enolate Loss of CO2 (Heat, Acid, or Base) Decarboxylated_Product Decarboxylated Product Enolate->Decarboxylated_Product Protonation

Caption: Mechanism of decarboxylation for 5-hydroxyisoxazole-4-carboxylic acid.

Protection_Workflow Start Starting Material (e.g., Diethyl 2-(formamido)malonate) Cyclization Step 1: Cyclization (I2, PPh3) Start->Cyclization Protected_Ester Intermediate: Ethyl 5-ethoxyoxazole-4-carboxylate (Stable) Cyclization->Protected_Ester Saponification Step 2: Saponification (LiOH, THF/H2O) Protected_Ester->Saponification Protected_Acid Final Product: 5-Ethoxyoxazole-4-carboxylic acid (Stable) Saponification->Protected_Acid End Proceed with subsequent reactions Protected_Acid->End

Caption: Experimental workflow for synthesizing a stable 5-ethoxyoxazole derivative.

Decision_Tree Start Starting with an Isoxazole-4-carboxylic acid reaction Is_5_Hydroxy Is it a 5-hydroxy derivative? Start->Is_5_Hydroxy Protect_OH Protect the 5-OH group (e.g., as an ether) Is_5_Hydroxy->Protect_OH Yes Other_Substituent Other substitution pattern Is_5_Hydroxy->Other_Substituent No Check_Stability Is there evidence of instability (e.g., low yield, gas evolution)? Other_Substituent->Check_Stability Proceed_With_Caution Proceed with caution: - Use mild conditions - Keep temperature low - Maintain neutral pH Check_Stability->Proceed_With_Caution No Consider_Alternatives Consider alternative strategies: - Use a more stable precursor (e.g., ester) - In situ generation of the acid Check_Stability->Consider_Alternatives Yes

Caption: Decision-making process for handling isoxazole-4-carboxylic acids.

References

Identifying and removing isomeric impurities from 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Synthesis Routes

I'm currently immersed in a deep dive into the synthesis of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. My initial Google search yielded crucial insights into various synthesis strategies, including potential isomeric impurities. Now, I'm analyzing the reaction conditions to determine which ones offer the highest yield and purity.

Gathering Information Deeply

I've initiated a thorough search for data on the target compound, focusing on synthesis pathways and potential impurities. I'm now actively formulating a troubleshooting guide, structured as Q&A to address common experimental issues. Simultaneously, I'm collating data on properties, yields, and purification to create comparative tables. Details for analytical and purification methods, including HPLC and recrystallization, are also being finalized for the guide.

Organizing Research Outcomes

I'm now in the process of organizing the data I've gathered, structuring it into an accessible technical support center. This includes compiling quantitative information on physical properties, yields, and purification techniques. I'm focusing on creating clear, comparative tables to facilitate easy access. I'm also drafting detailed protocols for key analytical methods, readying them for inclusion in the user resource.

Challenges in scaling up the production of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research Phase

I've started gathering information on the challenges of scaling up the production of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. My initial Google search has focused on common synthesis routes, potential side reactions, purification difficulties, and safety considerations. I'm building a solid foundation of knowledge to guide my next steps.

Exploring Scale-Up Challenges

I've moved on to drafting a list of key questions and likely troubleshooting scenarios informed by my initial research. This aims to anticipate practical hurdles in large-scale production. Alongside this, I am actively seeking specific quantitative data to build informative tables comparing yield, purity, and optimal conditions across various production scales. Finding and crafting detailed protocols is the next big focus.

Exploring Synthetic Pathways

I've been sifting through several isoxazole synthesis strategies, pinpointing the target molecule's synthesis: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. 1,3-dipolar cycloaddition and Hantzsch variations are emerging as promising. Specific experimental procedures are also accessible for review.

Analyzing Scale-Up Hurdles

I'm now focusing on the scale-up feasibility of synthesizing 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. While initial routes are known, I'm finding a dearth of data comparing yields, purity, and reaction times across different production scales. General isoxazole synthesis challenges are documented, but specific, quantitative scale-up hurdles for the target compound remain elusive, including detailed scaled experimental protocols.

Uncovering Scale-Up Bottlenecks

I'm now diving deeper into the scale-up implications for synthesizing the target isoxazole derivative. While I've identified promising routes like 1,3-dipolar cycloaddition and Hantzsch variations, I'm encountering a significant data gap: specific, quantifiable challenges related to scaling production. General isoxazole synthesis issues exist, but I need specific yield, purity, and reaction time data across varying production scales for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. I'm searching for detailed scaled experimental protocols and data presented in tables.

Analyzing Isoxazole Synthesis

I've been reviewing recent findings, focusing on the practical aspects of isoxazole synthesis. The last search yielded broader insights, including 1,3-dipolar cycloaddition and chalcone-based methods. I've also uncovered troubleshooting guides for lab-scale implementations.

Investigating Scalability Gaps

My focus has shifted to the crucial area of scalability. While lab-scale methods for the target molecule exist, I'm finding a severe deficit in industrial-scale data. I need yields, purity comparisons, and reaction times across scales. Missing are vital details on heat and mass transfer, reactor design, and purification for large-scale production. This is insufficient for a comprehensive technical resource for drug development.

Investigating Synthesis Routes

I've made some good progress. I've uncovered a lab-scale synthesis method for the target molecule. This route uses a reaction between 4-methoxybenzaldehyde oxime and ethyl acetoacetate, then hydrolysis. I'm keen to further refine this process, exploring ways to improve the yield and efficiency. The next step is to examine the reaction conditions in more detail and any potential modifications.

Focusing on Scalability Gaps

I've discovered a lab-scale protocol, but I'm now drilling down to understand scalability challenges. While I've gathered general principles for isoxazole synthesis and scale-up, the data lacks specifics for this molecule, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. I'm missing quantitative comparisons, troubleshooting specifics, and detailed experimental protocols for larger-scale production. The next phase will hone in on industrial data and process optimization.

Narrowing Data Search

I'm making progress, focusing on scaling up 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. While general info exists, I lack quantitative comparisons for scale-up, troubleshooting specifics, and large-scale experimental protocols. My next focus is on process optimization and pilot studies for similar isoxazole-4-carboxylic acid derivatives to find transferable insights. I'm prioritizing more detailed, quantitative data, aiming to bolster my work with specific, industrially relevant information.

Safe handling and storage procedures for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for the safe handling and storage of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid?

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: Always wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield to protect against splashes, and a lab coat.[3][4][5][6] Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[1][5][6]

Q3: How should I properly store 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][6][7] Keep it away from heat, direct sunlight, and sources of ignition.[1][7] It should be stored separately from incompatible materials such as strong oxidizing agents, bases, and reactive metals.[5][7][8]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1][5][6] If skin irritation occurs, seek medical attention.[3][5] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1][5][6] If eye irritation persists, get medical advice.[1][3]

Q5: How should I dispose of waste containing this compound?

A5: Dispose of the compound and its container in accordance with local, state, and federal regulations.[5][6][9] It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[1][5][6] Do not allow the product to enter drains or waterways.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has changed color or appearance during storage. Exposure to light, heat, or incompatible materials.Do not use the compound. Dispose of it according to hazardous waste protocols. Review storage conditions to ensure they meet the recommended guidelines.
Skin or eye irritation experienced during handling. Inadequate personal protective equipment (PPE) or accidental exposure.Immediately follow first-aid procedures as outlined in the FAQs. Review and reinforce proper PPE usage and handling techniques with all laboratory personnel.
Difficulty in dissolving the compound. The compound may require specific solvents or conditions for dissolution.Consult relevant literature for solubility data on 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid or structurally similar compounds.

Quantitative Data Summary from Related Compounds

The following table summarizes key safety information from the Safety Data Sheets of structurally related compounds. This data should be used as a precautionary guide in the absence of a specific SDS for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Hazard Information Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate [1]3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid [5]5-Methylisoxazole-4-carboxylic acid [6]
Signal Word WarningWarningWarning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.May cause respiratory irritation.
Precautionary Statements (Handling) P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.Wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.Wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Precautionary Statements (Storage) P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.Store in a well-ventilated place. Keep container tightly closed. Store locked up.Store in a well-ventilated place. Keep container tightly closed.

Experimental Protocols & Methodologies

Detailed experimental protocols involving 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid should be designed based on its intended use, taking into account the safety information provided. Standard laboratory procedures for handling solid chemical compounds should be followed.

Visualizations

SafeHandlingAndStorage cluster_handling Safe Handling Procedures cluster_storage Proper Storage Conditions cluster_emergency Emergency Response PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Handling Avoid Dust/Aerosol Formation PPE->Handling Ventilation Use in a Well-Ventilated Area (Fume Hood) Ventilation->Handling Washing Wash Hands Thoroughly After Handling Handling->Washing SkinContact Skin Contact: Wash with Soap and Water Handling->SkinContact EyeContact Eye Contact: Rinse with Water Handling->EyeContact Spill Spill: Follow Lab Protocol Handling->Spill Disposal Dispose as Hazardous Waste Washing->Disposal Container Tightly Closed Container Environment Cool, Dry, Well-Ventilated Area Container->Environment Incompatibles Segregate from Incompatible Materials (Oxidizers, Bases) Environment->Incompatibles Light Protect from Light and Heat Environment->Light Compound 3-(4-Methoxyphenyl)-5- methylisoxazole-4-carboxylic acid Compound->PPE Compound->Ventilation Compound->Container

Caption: Logical workflow for the safe handling, storage, and emergency procedures for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

References

Resolving unexpected peaks in NMR spectrum of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address unexpected peaks in the NMR spectrum of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected peaks in my 1H NMR spectrum. What are the common sources of these signals?

A1: Unexpected peaks in an NMR spectrum can originate from several sources. These are broadly categorized as:

  • Solvent Impurities: Residual protons in deuterated solvents or contamination from other common laboratory solvents.

  • Starting Materials: Incomplete reaction can lead to the presence of starting materials in your final product.

  • Reaction Intermediates: The synthetic route may involve stable intermediates that could be carried through to the final product if not fully reacted.

  • Byproducts and Degradation Products: Side reactions or degradation of the target molecule can generate unexpected compounds.

  • External Contamination: Contamination from grease, plasticizers, or other laboratory equipment.

Q2: What are the expected chemical shifts for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in a 1H NMR spectrum?

A2: While a definitive, published spectrum with full peak assignments can be elusive, the expected proton signals for the target molecule are:

  • A singlet for the methyl group on the isoxazole ring.

  • A singlet for the methoxy group on the phenyl ring.

  • Two doublets for the aromatic protons on the 4-methoxyphenyl group.

  • A broad singlet for the carboxylic acid proton, typically appearing far downfield.

Q3: My carboxylic acid proton peak is very broad or not visible. Is this normal?

A3: Yes, the signal for a carboxylic acid proton is often broad due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent. In some cases, it can be so broad that it is difficult to distinguish from the baseline.

Q4: How can I confirm if an unexpected peak is from a carboxylic acid or other exchangeable proton (e.g., water)?

A4: A simple method is to perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. Protons that are exchangeable (like those in -COOH, -OH, -NH₂) will be replaced by deuterium, causing their corresponding peak to disappear or significantly decrease in intensity.

Troubleshooting Guide: Identifying Unexpected Peaks

This guide provides a systematic approach to identifying the source of unexpected peaks in your NMR spectrum.

Step 1: Identify Common Solvent and Contaminant Peaks

Consult the table below to identify peaks from residual solvents and common laboratory contaminants.

Compound1H Chemical Shift (δ ppm) in CDCl₃Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl ether3.48 (q), 1.21 (t)q, t
Ethanol3.72 (q), 1.24 (t)q, t
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Water~1.56br s

s = singlet, t = triplet, q = quartet, br s = broad singlet. Chemical shifts can vary slightly depending on the solvent and concentration.

Step 2: Check for Starting Materials and Intermediates

The synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the reaction of 4-methoxybenzaldehyde oxime with ethyl acetoacetate to form an ethyl ester intermediate, which is then hydrolyzed.[1][2][3] Compare your spectrum with the known spectra of these compounds.

CompoundKey 1H NMR Signals (δ ppm) in CDCl₃
4-Methoxybenzaldehyde oxime ~8.1 (s, 1H, -CH=N), ~7.5 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~3.8 (s, 3H, -OCH₃)
Ethyl acetoacetate ~4.2 (q, 2H, -OCH₂CH₃), ~3.4 (s, 2H, -COCH₂CO-), ~2.3 (s, 3H, -COCH₃), ~1.3 (t, 3H, -OCH₂CH₃)[4][5][6]
Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate Signals for the ethyl group (~4.3 ppm quartet, ~1.3 ppm triplet) in addition to the core structure signals.
Step 3: Consider Potential Byproducts and Degradation Products

Isoxazole-4-carboxylic acids can undergo decarboxylation upon heating to form the corresponding 3,5-disubstituted isoxazole.

CompoundPotential 1H NMR Signals (δ ppm)
3-(4-Methoxyphenyl)-5-methylisoxazole Absence of the carboxylic acid proton and a singlet for the C4-H proton on the isoxazole ring.

Experimental Protocols

Standard 1H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of your sample of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Capping and Inversion: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

D₂O Shake Experiment
  • Acquire Initial Spectrum: Follow the standard sample preparation protocol and acquire a 1H NMR spectrum.

  • Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake: Cap the tube and shake it vigorously for 30 seconds to facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Allow the sample to settle and re-acquire the 1H NMR spectrum. Compare this spectrum to the initial one to identify any peaks that have disappeared or diminished.

Visual Troubleshooting Guide

The following diagrams illustrate the troubleshooting workflow and potential chemical transformations that could lead to unexpected NMR peaks.

troubleshooting_workflow start Unexpected Peaks in NMR Spectrum check_solvents Identify Solvent and Common Impurity Peaks start->check_solvents check_starting_materials Compare with Starting Material Spectra (4-methoxybenzaldehyde oxime, ethyl acetoacetate) start->check_starting_materials check_intermediate Check for Intermediate (Ethyl ester) start->check_intermediate check_byproducts Consider Byproducts/Degradation (Decarboxylation product) start->check_byproducts d2o_shake Perform D2O Shake Experiment check_solvents->d2o_shake repurify Repurify Sample (e.g., recrystallization, chromatography) check_starting_materials->repurify check_intermediate->repurify check_byproducts->repurify identify_exchangeable Identify Exchangeable Protons (e.g., -COOH, H₂O) d2o_shake->identify_exchangeable reaction_pathway cluster_synthesis Synthesis Pathway cluster_degradation Potential Degradation 4-methoxybenzaldehyde oxime 4-methoxybenzaldehyde oxime Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate Ethyl Ester Intermediate 4-methoxybenzaldehyde oxime->Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid Target Product Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate->3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid Hydrolysis 3-(4-Methoxyphenyl)-5-methylisoxazole Decarboxylation Product 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid->3-(4-Methoxyphenyl)-5-methylisoxazole Heat (-CO₂)

References

Validation & Comparative

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid vs other aurora kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug discovery, Aurora kinases have emerged as critical targets due to their pivotal role in cell cycle regulation. This guide provides a detailed comparison of several prominent Aurora kinase inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. While this guide focuses on well-characterized compounds with extensive experimental data, it also notes the status of emerging molecules such as 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Overview of Compared Aurora Kinase Inhibitors

This comparison focuses on four well-documented Aurora kinase inhibitors that have been subject to extensive preclinical and clinical investigation:

  • Alisertib (MLN8237): A selective inhibitor of Aurora A kinase.[1][2]

  • Barasertib (AZD1152): A prodrug of AZD1152-HQPA, which is a highly selective inhibitor of Aurora B kinase.[3]

  • Danusertib (PHA-739358): A pan-Aurora kinase inhibitor with activity against Aurora A, B, and C.[4][5]

  • Tozasertib (VX-680/MK-0457): A pan-inhibitor of Aurora kinases A, B, and C.[6][7]

At present, publicly available experimental data on the Aurora kinase inhibitory activity of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is limited. While its synthesis and crystal structure have been reported with a note on its potential as an antitumor agent targeting Aurora kinases, specific inhibitory concentrations and detailed biological studies have not yet been published.[8][9][10]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of the selected Aurora kinase inhibitors against their respective targets. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key metrics for comparing the efficacy of these compounds.

InhibitorTarget(s)IC50 / Ki (nM)Selectivity Profile
Alisertib (MLN8237) Aurora AIC50: 1.2 nM[2]>200-fold selective for Aurora A over Aurora B in cellular assays.[1][2]
Barasertib (AZD1152) Aurora BIC50: 0.37 nM (for active metabolite AZD1152-HQPA)[3]Highly selective for Aurora B.[3]
Danusertib (PHA-739358) Aurora A, B, CIC50: 13 nM (Aurora A), 79 nM (Aurora B), 61 nM (Aurora C)[4][11]Pan-Aurora inhibitor.[4][5]
Tozasertib (VX-680) Aurora A, B, CKi: 0.6 nM (Aurora A), 18 nM (Aurora B), 4.6 nM (Aurora C)[6][7]Pan-Aurora inhibitor.[6][7]

Aurora Kinase Signaling Pathway

The diagram below illustrates the central role of Aurora kinases in the regulation of mitosis. Aurora A is crucial for centrosome separation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.

Aurora_Kinase_Pathway Aurora Kinase Signaling Pathway in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_AuroraA Aurora A Functions cluster_AuroraB Aurora B Functions cluster_Inhibitors Inhibitor Action G2 G2 Phase Centrosome_Duplication Centrosome Duplication Prophase Prophase G2->Prophase AuroraA Aurora A Centrosome_Duplication->AuroraA Metaphase Metaphase Prophase->Metaphase AuroraB Aurora B Prophase->AuroraB Anaphase Anaphase Metaphase->Anaphase Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Metaphase->Spindle_Assembly_Checkpoint Telophase Telophase Anaphase->Telophase Anaphase->AuroraB Cytokinesis Cytokinesis Telophase->Cytokinesis Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Centrosome_Separation->Prophase Spindle_Assembly->Metaphase Chromosome_Condensation Chromosome Condensation AuroraB->Chromosome_Condensation Kinetochore_Attachment Kinetochore-Microtubule Attachment AuroraB->Kinetochore_Attachment AuroraB->Spindle_Assembly_Checkpoint Cytokinesis_B Cytokinesis AuroraB->Cytokinesis_B Kinetochore_Attachment->Metaphase Alisertib Alisertib (MLN8237) Alisertib->AuroraA Barasertib Barasertib (AZD1152) Barasertib->AuroraB Pan_Inhibitor Danusertib, Tozasertib Pan_Inhibitor->AuroraA Pan_Inhibitor->AuroraB

Caption: A diagram of the Aurora kinase signaling pathway and points of inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are representative methodologies for key assays used to characterize Aurora kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: Alisertib)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To measure the IC50 value of Alisertib against Aurora A kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Biotinylated peptide substrate (e.g., Biotin-LRRASLG)

  • [γ-³³P]ATP

  • Alisertib (serial dilutions)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • FlashPlate

Procedure:

  • Prepare a reaction mixture containing Aurora A kinase and the peptide substrate in the assay buffer.

  • Add serial dilutions of Alisertib or vehicle control (DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution of EDTA.

  • Transfer the reaction mixture to a streptavidin-coated FlashPlate to capture the biotinylated peptide.

  • Measure the incorporation of ³³P into the peptide substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each Alisertib concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (Example: Barasertib)

This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cell lines.

Objective: To determine the IC50 value of Barasertib in a cancer cell line (e.g., HCT-116).

Materials:

  • HCT-116 human colorectal carcinoma cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Barasertib (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed HCT-116 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Barasertib or vehicle control for a specified duration (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Model (Example: Danusertib)

This model evaluates the antitumor efficacy of an inhibitor in a living organism.

Objective: To assess the effect of Danusertib on tumor growth in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human tumor cell line (e.g., BON1 pancreatic neuroendocrine tumor cells)[6]

  • Danusertib

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human tumor cells into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer Danusertib or vehicle control to the mice according to a specified dosing schedule (e.g., daily intraperitoneal injection).[2]

  • Measure tumor volume using calipers at regular intervals.

  • Monitor the body weight and overall health of the mice as a measure of toxicity.

  • At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for evaluating a novel Aurora kinase inhibitor.

Experimental_Workflow Workflow for Aurora Kinase Inhibitor Evaluation cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Clinical Clinical Development Compound_Synthesis Compound Synthesis (e.g., 3-(4-Methoxyphenyl)-5- methylisoxazole-4-carboxylic acid) Kinase_Assay Biochemical Kinase Assay (Determine IC50/Ki) Compound_Synthesis->Kinase_Assay Cell_Viability Cell-Based Proliferation/ Viability Assays (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for p-Aurora, Cell Cycle Analysis) Cell_Viability->Mechanism_of_Action Xenograft_Model Tumor Xenograft Models (Evaluate Antitumor Efficacy) Mechanism_of_Action->Xenograft_Model Pharmacokinetics Pharmacokinetic Studies (ADME) Xenograft_Model->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Phase_I Phase I Clinical Trials (Safety & Dosage) Toxicology->Phase_I Phase_II Phase II Clinical Trials (Efficacy in Specific Cancers) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Comparison to Standard of Care) Phase_II->Phase_III

Caption: A typical workflow for the preclinical and clinical evaluation of a novel Aurora kinase inhibitor.

References

A Comparative Guide to the Structure-Activity Relationship of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, with a specific focus on the corresponding carboxamide derivatives. While the parent carboxylic acid has been identified as a potential anti-tumor agent, publicly available SAR studies on its direct analogs are limited. This guide, therefore, concentrates on the more extensively studied carboxamide analogs, summarizing their anticancer activities against various cell lines and elucidating the key structural modifications that influence their potency.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity (IC50 values) of a series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide analogs. These compounds share the core isoxazole scaffold with the topic compound but differ in the substitution at the 3-position of the phenyl ring and the amide portion. This data is crucial for understanding the influence of different functional groups on cytotoxic activity.[1]

Table 1: Cytotoxic Activity of Isoxazole-Carboxamide Analogs (2a-2g) against Human Cancer Cell Lines. [1]

CompoundR (Substitution on Amide Phenyl Ring)IC50 (µg/mL) vs. HeLaIC50 (µg/mL) vs. MCF-7IC50 (µg/mL) vs. Hep3B
2a 4-F39.80114.80Inactive
2b 4-Cl117.50588.80Inactive
2c 4-Br100.00251.20Inactive
2d 4-CH318.6263.1023.99
2e 4-OCH3100.00158.5022.91
2f 2,4-di-F100.00100.00Inactive
2g 3,4,5-tri-OCH3100.00100.00Inactive
DOX (Doxorubicin)1.991.001.99

Inactive: IC50 > 100 µg/mL

Structure-Activity Relationship Insights

From the data presented, several key SAR insights can be drawn for this series of isoxazole-carboxamide analogs:

  • Substitution on the Amide Phenyl Ring: The nature and position of the substituent on the N-phenyl ring significantly impact the anticancer activity.

    • Electron-donating groups, such as methyl (2d) and methoxy (2e), at the para-position appear to be favorable for activity against Hep3B cells.[1]

    • Compound 2d , with a para-methyl substituent, exhibited the most potent activity against the HeLa cell line.[1]

    • Halogen substitution at the para-position (2a, 2b, 2c) generally resulted in moderate to weak activity.[1]

  • Multiple Substitutions: The presence of multiple substituents, as seen in the di-fluoro (2f) and tri-methoxy (2g) analogs, did not lead to an improvement in activity against the tested cell lines compared to the mono-substituted analogs.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the isoxazole-carboxamide analogs.

1. General Procedure for Isoxazole-Carboxamide Synthesis [1]

To a solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.5 mmol) in dichloromethane (12 mL), 4-dimethylaminopyridine (DMAP) (0.3 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.8 mmol) were added. The mixture was stirred under a nitrogen atmosphere at room temperature for 30 minutes. Subsequently, the appropriate aniline derivative (1.8 mmol) was added, and the reaction mixture was stirred for 24-48 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was removed under reduced pressure. The residue was redissolved in dichloromethane and extracted with 1% sodium bicarbonate (NaHCO3) solution and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which was then purified by silica gel column chromatography.

2. Cell Viability Assessment: Sulforhodamine B (SRB) Assay [2]

This colorimetric assay is used to determine cell density based on the measurement of cellular protein content.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Serial dilutions of the test compounds are prepared in culture medium. 100 µL of the diluted solutions are added to the respective wells. A vehicle control (e.g., DMSO) is also included. The plates are incubated for 48-72 hours.

  • Cell Fixation: The medium is gently removed, and 100 µL of cold 10% trichloroacetic acid (TCA) is added to each well to fix the cells. The plates are incubated at 4°C for 1 hour.

  • Washing: The plates are washed five times with slow-running tap water and allowed to air dry.

  • Staining: 50 µL of 0.4% SRB solution (in 1% acetic acid) is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: The plates are washed four times with 1% acetic acid to remove unbound SRB and allowed to air dry.

  • Solubilization and Measurement: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye. The absorbance is read on a microplate reader at a wavelength of 510 nm.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.

3. Apoptosis Assay: Annexin V-FITC and Propidium Iodide Staining [2]

This flow cytometry-based assay is used to detect apoptosis.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds for the desired time.

  • Cell Harvesting: Both floating and adherent cells are collected.

  • Washing: The cells are washed twice with cold phosphate-buffered saline (PBS).

  • Resuspension: The cells are resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide are added. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Dilution: 400 µL of 1X Binding Buffer is added to each tube.

  • Analysis: The samples are analyzed by flow cytometry. Annexin V-FITC positive cells are considered apoptotic, while cells positive for both Annexin V-FITC and Propidium Iodide are considered late apoptotic or necrotic.

Visualizations

Diagram 1: General Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow A Lead Compound 3-(4-Methoxyphenyl)-5- methylisoxazole-4-carboxylic acid B Analog Design & Virtual Screening A->B C Chemical Synthesis of Analogs B->C D In Vitro Biological Screening (e.g., Anticancer Assays) C->D E Data Analysis & SAR Determination D->E E->B Iterative Design F Identification of Optimized Leads E->F Potent & Selective Analogs G Further Preclinical Development F->G

Caption: A flowchart illustrating the iterative process of SAR studies in drug discovery.

Diagram 2: Potential Signaling Pathway Inhibition

The parent compound, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, has been suggested to have potential activity against Aurora kinases.[3][4][5] These are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway A Isoxazole Analog F Inhibition A->F B Aurora Kinase (e.g., Aurora A/B) C Phosphorylation of Mitotic Proteins B->C D Proper Mitotic Progression C->D E Cell Proliferation D->E F->B G Mitotic Arrest & Apoptosis F->G

Caption: A simplified diagram showing the potential mechanism of action via Aurora kinase inhibition.

References

Validating Cellular Target Engagement of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular target engagement of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. We will explore key experimental methodologies, present hypothetical comparative data, and offer detailed protocols to aid in the design and execution of target validation studies. While public domain literature suggests potential anti-tumor activity for this compound, potentially involving aurora kinases, comprehensive target engagement data is not widely available.[1][2][3] This guide therefore uses a hypothetical framework assuming aurora kinase A as the target to illustrate the validation process.

Comparative Analysis of Target Engagement Methods

The validation of target engagement is a critical step in drug discovery, confirming that a compound interacts with its intended molecular target in a cellular context.[4] Several robust methods can be employed, each with distinct advantages and limitations. Here, we compare three widely used techniques: the Cellular Thermal Shift Assay (CETSA), a Reporter Gene Assay, and Western Blotting for downstream pathway analysis.

Table 1: Comparison of Target Engagement Validation Methods

MethodPrincipleAdvantagesLimitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[5][6][7]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[4][8]Requires a specific antibody for detection; mass spectrometry-based CETSA can be complex.[4]
Reporter Gene Assay Measures the transcriptional activity of a promoter regulated by the target's signaling pathway.[9][10][11]High-throughput, sensitive, provides functional readout of target modulation.[12]Indirect measure of target engagement, susceptible to off-target effects influencing the reporter.
Western Blotting Detects changes in the phosphorylation state or expression level of downstream signaling proteins.[13][14]Widely accessible, provides information on pathway modulation, can be semi-quantitative.[15]Indirect, may not distinguish between direct and indirect effects, antibody quality is crucial.[16]

Hypothetical Performance Data

To illustrate the application of these methods, the following tables present hypothetical data comparing the in-cell performance of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid with a known Aurora Kinase A inhibitor, Alisertib (MLN8237).

Table 2: Cellular Thermal Shift Assay (CETSA) Data

CompoundConcentration (µM)Target: Aurora Kinase A (Normalized Protein Level at 52°C)Off-Target: GAPDH (Normalized Protein Level at 52°C)
Vehicle (DMSO)-0.350.95
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid 10.680.93
100.850.94
Alisertib (MLN8237)10.720.96
100.910.95

Table 3: Reporter Gene Assay Data (e.g., c-Myc Promoter-Luciferase)

CompoundConcentration (µM)Luciferase Activity (Relative Light Units)
Vehicle (DMSO)-1000
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid 1650
10320
Alisertib (MLN8237)1580
10250

Table 4: Western Blot Analysis of Phospho-Histone H3 (Ser10)

CompoundConcentration (µM)Phospho-Histone H3 (Ser10) Level (Normalized to Total Histone H3)
Vehicle (DMSO)-1.0
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid 10.75
100.40
Alisertib (MLN8237)10.65
100.28

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams are provided.

Signaling_Pathway Hypothetical Signaling Pathway of Aurora Kinase A 3_4_Methoxyphenyl_5_methylisoxazole_4_carboxylic_acid 3-(4-Methoxyphenyl)-5- methylisoxazole-4-carboxylic acid Aurora_Kinase_A Aurora Kinase A 3_4_Methoxyphenyl_5_methylisoxazole_4_carboxylic_acid->Aurora_Kinase_A Inhibition Histone_H3 Histone H3 Aurora_Kinase_A->Histone_H3 Phosphorylation c_Myc_Transcription c-Myc Transcription Aurora_Kinase_A->c_Myc_Transcription Activation Phospho_Histone_H3_Ser10 Phospho-Histone H3 (Ser10) Histone_H3->Phospho_Histone_H3_Ser10 Cell_Cycle_Progression Cell Cycle Progression Phospho_Histone_H3_Ser10->Cell_Cycle_Progression c_Myc_Transcription->Cell_Cycle_Progression

Caption: Hypothetical signaling pathway of Aurora Kinase A.

Experimental_Workflow Experimental Workflow for Target Engagement Validation cluster_cetca CETSA cluster_reporter Reporter Gene Assay cluster_wb Downstream Western Blot Cell_Treatment_CETSA Cell Treatment with Compound Heat_Shock Heat Shock Cell_Treatment_CETSA->Heat_Shock Cell_Lysis_CETSA Cell Lysis Heat_Shock->Cell_Lysis_CETSA Protein_Quantification_CETSA Protein Quantification Cell_Lysis_CETSA->Protein_Quantification_CETSA Western_Blot_CETSA Western Blot for Target Protein_Quantification_CETSA->Western_Blot_CETSA Cell_Transfection Transfect with Reporter Construct Cell_Treatment_Reporter Cell Treatment with Compound Cell_Transfection->Cell_Treatment_Reporter Cell_Lysis_Reporter Cell Lysis Cell_Treatment_Reporter->Cell_Lysis_Reporter Luciferase_Assay Measure Luciferase Activity Cell_Lysis_Reporter->Luciferase_Assay Cell_Treatment_WB Cell Treatment with Compound Cell_Lysis_WB Cell Lysis Cell_Treatment_WB->Cell_Lysis_WB Protein_Quantification_WB Protein Quantification Cell_Lysis_WB->Protein_Quantification_WB SDS_PAGE SDS-PAGE Protein_Quantification_WB->SDS_PAGE Western_Blot_WB Western Blot for p-Target SDS_PAGE->Western_Blot_WB Cell_Culture Start with Cultured Cells Cell_Culture->Cell_Treatment_CETSA Cell_Culture->Cell_Transfection Cell_Culture->Cell_Treatment_WB

Caption: Experimental workflow for target engagement validation.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA procedures.[5][7][17]

a. Cell Culture and Treatment:

  • Culture a human cancer cell line known to express the target protein (e.g., HeLa or HCT116 for Aurora Kinase A) to 70-80% confluency.

  • Treat cells with varying concentrations of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a positive control inhibitor (e.g., Alisertib), and a vehicle control (e.g., DMSO) for 2-4 hours at 37°C.

b. Thermal Challenge:

  • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature. Include a non-heated control.

c. Cell Lysis and Protein Quantification:

  • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[17]

  • Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.

d. Western Blot Analysis:

  • Normalize the protein concentrations of all samples.

  • Prepare samples for SDS-PAGE, separate the proteins, and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-Aurora Kinase A antibody).

  • Incubate with a secondary antibody and visualize the protein bands. Densitometry is used to quantify the amount of soluble target protein at each temperature.

Reporter Gene Assay

This protocol describes a luciferase-based reporter assay to measure the activity of a downstream transcription factor.[9][11][12]

a. Cell Culture and Transfection:

  • Seed cells (e.g., HEK293T) in a 96-well plate.

  • Co-transfect the cells with a reporter plasmid containing a promoter responsive to the signaling pathway of interest (e.g., c-Myc promoter driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).

b. Compound Treatment:

  • After 24 hours, treat the cells with a dilution series of the test compound, positive control, and vehicle control.

  • Incubate for an appropriate time to allow for changes in gene expression (e.g., 18-24 hours).

c. Lysis and Luciferase Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

d. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

Western Blot for Downstream Pathway Modulation

This protocol outlines the detection of a downstream phosphorylation event to confirm functional target engagement.[13][14][15]

a. Cell Treatment and Lysis:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with different concentrations of the test compound, positive control, and vehicle control for a specified period (e.g., 1-2 hours).

  • Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

b. Protein Quantification and Electrophoresis:

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

c. Immunoblotting:

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific for the phosphorylated downstream target (e.g., anti-phospho-Histone H3 (Ser10)) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • To normalize, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Histone H3).

By employing these complementary methodologies, researchers can robustly validate the cellular target engagement of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, providing crucial data for its continued development as a potential therapeutic agent.

References

A Comparative Analysis of 3-Phenylisoxazole-5-carboxylic Acid and 3-(4-methoxyphenyl)isoxazole-5-carboxylic Acid: Evaluating the Impact of Methoxy Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structures

CompoundStructure
3-Phenylisoxazole-5-carboxylic acid
3-(4-methoxyphenyl)isoxazole-5-carboxylic acid

Comparative Biological Activity

The following tables summarize the reported biological activities of the title compounds and their closely related derivatives. It is important to note that the data is compiled from different studies and direct comparison of potency (e.g., IC₅₀ values) should be interpreted with caution due to variations in experimental conditions.

Anticancer Activity

Isoxazole derivatives are widely investigated for their potential as anticancer agents, acting through various mechanisms such as apoptosis induction and enzyme inhibition.[1][2] The presence of a phenyl group at the 3-position is a common feature in many active compounds.

Compound/DerivativeCancer Cell Line(s)Reported Activity/PotencyReference
5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivativesA549, COLO 205, MDA-MB 231, PC-3Compound 4n showed potent cytotoxicity with IC₅₀ values of <12 μM against all cell lines.[4]
Isoxazole-based carboxamides, ureates, and hydrazones60 cancer cell lines (NCI)Carboxamide 3c was a promising growth inhibitor. Compounds 8 , 10a , and 10c showed superior activity against HepG2 cells (IC₅₀ = 0.69-0.84 μM), better than Sorafenib.[5]
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acidNot specifiedMentioned to have potential antitumor activity against the aurora kinase enzyme.[3][6]

Structure-Activity Relationship Insights:

The introduction of a methoxy group on the phenyl ring, as seen in 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid, can influence anticancer activity. The methoxy group is an electron-donating group which can alter the electronic properties of the molecule and its interaction with biological targets. In some isoxazole series, substitutions on the phenyl ring have been shown to modulate potency.[7] For instance, in a study on isoxazole-carboxamide derivatives, a 3,4-dimethoxy substitution on the phenyl ring was found in the most potent compound against COX-1 and COX-2 enzymes, suggesting that methoxy groups can contribute favorably to binding interactions.[7]

Antimicrobial Activity

The isoxazole nucleus is a key component of several antimicrobial agents.[3] The nature and position of substituents on the phenyl ring can significantly impact the antimicrobial spectrum and potency.

Compound/DerivativeMicrobial Strain(s)Reported Activity/PotencyReference
Isoxazole-carboxamide derivativesPseudomonas aeruginosa, Klebsiella pneumonia, Candida albicansCompound A8 showed antibacterial and antifungal activities with MIC values of 2 mg/ml.[7]
3-phenyl-4-phenoxypyrazole analoguesGram-positive bacteriaPYO12 and PYO12a showed bactericidal activity with low cytotoxicity for mammalian cells.[8]
3-Benzofurancarboxylic acid derivativesGram-positive bacteria and Candida strainsThree compounds showed antimicrobial activity against Gram-positive bacteria (MIC 50 to 200 μg/mL) and antifungal activity (MIC – 100 μg/mL).[9]

Structure-Activity Relationship Insights:

While direct comparative data is lacking, the electronic and lipophilic properties altered by the methoxy group can affect cell wall penetration and interaction with microbial targets. The impact of such a substitution is highly dependent on the specific microbial target and the overall structure of the molecule.

Anti-inflammatory Activity

Isoxazole derivatives have been explored as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[7][10]

Compound/DerivativeTarget/AssayReported Activity/PotencyReference
Isoxazole derivatives from 3-methoxy substituted chalconeCarrageenan-induced paw edema in ratsCompounds 4f , 4n , and 4a were the most potent, with inhibition ranging from 44.32% to 63.71% after 3 hours.[10]
Isoxazole-carboxamide derivativesCOX-1 and COX-2 enzymesCompound A13 with a 3,4-dimethoxy substitution was the most potent against COX-1 and COX-2 with IC₅₀ values of 64 and 13 nM, respectively.[7]
New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal and carboxylic acid analoguesCOX-1/2, 5-LOXCompounds FM4 , FM10 , and FM12 were the leading compounds with potent IC₅₀ values in the COX-2 assay (0.18-0.74 µM).[11]

Structure-Activity Relationship Insights:

The presence of a methoxy group can enhance anti-inflammatory activity. As demonstrated in the study of isoxazole-carboxamide derivatives, dimethoxy substitution led to the most potent compound, suggesting that the electron-donating nature and the steric bulk of the methoxy group can positively influence binding to the active site of COX enzymes.[7]

Experimental Protocols

Below are representative experimental protocols for the synthesis and biological evaluation of isoxazole carboxylic acids, based on methodologies described in the cited literature.

General Synthesis of 3-Aryl-isoxazole-5-carboxylic Acids

This protocol is a generalized procedure based on common synthetic routes for isoxazole derivatives.

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Substituted Acetophenone D 1-Aryl-1,3-dioxobutanoate A->D Claisen Condensation B Diethyl oxalate B->D C Sodium ethoxide C->D F 3-Aryl-isoxazole-5-carboxylic acid ester D->F Cyclization E Hydroxylamine hydrochloride E->F G 3-Aryl-isoxazole-5-carboxylic acid F->G Hydrolysis

Caption: General synthesis workflow for 3-aryl-isoxazole-5-carboxylic acids.

Procedure:

  • Claisen Condensation: A substituted acetophenone (e.g., acetophenone or 4-methoxyacetophenone) is reacted with diethyl oxalate in the presence of a base like sodium ethoxide to form the corresponding 1-aryl-1,3-dioxobutanoate.

  • Cyclization: The resulting diketone is then treated with hydroxylamine hydrochloride in a suitable solvent like ethanol. The reaction mixture is heated to reflux to facilitate the cyclization, forming the isoxazole ring and yielding the ethyl ester of the target carboxylic acid.

  • Hydrolysis: The ester is subsequently hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.

A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow for the MTT assay to determine anticancer activity.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds (3-phenylisoxazole-5-carboxylic acid and 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid) and a vehicle control.

  • After a specified incubation period (e.g., 48 or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Conclusion

Based on the analysis of the available literature, both 3-phenylisoxazole-5-carboxylic acid and 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid are promising scaffolds for the development of new therapeutic agents. The presence of the 4-methoxy group on the phenyl ring in the latter compound is likely to modulate its biological activity. Evidence from related isoxazole series suggests that the methoxy group, through its electron-donating and steric properties, can enhance anticancer and anti-inflammatory activities. However, its effect on antimicrobial activity is less predictable and would require direct testing. To definitively determine the comparative efficacy of these two compounds, a head-to-head study employing standardized in vitro and in vivo assays is necessary. Such a study would provide valuable data for guiding future drug design and development efforts based on the 3-arylisoxazole-5-carboxylic acid scaffold.

References

A Comparative Guide to the Biological Activities of 3,5-Disubstituted and 5,3-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent feature in many biologically active compounds, serving as a cornerstone in the development of novel therapeutics. The arrangement of substituents on this five-membered heterocyclic ring can significantly influence the molecule's pharmacological profile. This guide provides a comparative analysis of the biological activities of 3,5-disubstituted isoxazoles and their regioisomeric 5,3-counterparts, with a focus on their anticancer and antimicrobial properties. While direct comparative studies are limited, this document synthesizes available data to offer insights into their structure-activity relationships.

Anticancer Activity: A Tale of Two Isomers

Both 3,5- and 5,3-disubstituted isoxazoles have demonstrated significant potential as anticancer agents. The cytotoxic effects are often evaluated using cell viability assays, such as the MTT assay, against a panel of cancer cell lines.

Comparative Analysis of Anticancer Potency

The following table summarizes the cytotoxic activities (IC50 values) of representative 3,5- and 5,3-disubstituted isoxazole derivatives against various cancer cell lines. It is important to note that these results are compiled from different studies and may not represent a direct head-to-head comparison due to variations in experimental conditions.

Isomer TypeCompound/AnalogCancer Cell LineIC50 (µM)
3,5-Disubstituted 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleMCF-7 (Breast)19.72
3,5-Disubstituted Isoxazole-piperazine hybrid 5l Huh7 (Liver)0.3
3,5-Disubstituted Isoxazole-piperazine hybrid 5m Mahlavu (Liver)3.7
3,5-Disubstituted Isoxazole-piperazine hybrid 5o MCF-7 (Breast)0.8
5,3-Disubstituted 5-(3-methylquinolin-2-yl)-3-(4-fluorophenyl)isoxazole (4n )A549 (Lung)<12[1]
5,3-Disubstituted 5-(3-methylquinolin-2-yl)-3-(4-fluorophenyl)isoxazole (4n )COLO 205 (Colon)<12[1]
5,3-Disubstituted 5-(3-methylquinolin-2-yl)-3-(4-fluorophenyl)isoxazole (4n )MDA-MB 231 (Breast)<12[1]
5,3-Disubstituted 5-(3-methylquinolin-2-yl)-3-(4-fluorophenyl)isoxazole (4n )PC-3 (Prostate)<12[1]
5,3-Disubstituted 5-(Thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazoleMCF-7 (Breast)1.91[2]

From the available data, it appears that both isomeric forms can exhibit potent anticancer activity. The 3,5-disubstituted isoxazoles, particularly when hybridized with other pharmacophores like piperazine, have shown very low micromolar to nanomolar efficacy.[3] Similarly, certain 5,3-disubstituted derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.[1][4][5] The nature and position of the aryl substituents play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity: A Broad Spectrum of Action

Isoxazole derivatives are also well-recognized for their antimicrobial properties against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.

Comparative Analysis of Antimicrobial Potency

The table below presents the MIC values for selected 3,5- and 5,3-disubstituted isoxazoles against different microbial strains. As with the anticancer data, these values are collated from various sources.

Isomer TypeCompound/AnalogMicrobial StrainMIC (µg/mL)
3,5-Disubstituted 3,5-disubstituted-pyrazole ether-linked isoxazolineS. aureus-
3,5-Disubstituted 3,5-disubstituted-pyrazole ether-linked isoxazolineB. subtilis-
3,5-Disubstituted 3,5-disubstituted-pyrazole ether-linked isoxazolineE. coli-
3,5-Disubstituted 3,5-disubstituted-pyrazole ether-linked isoxazolineP. aeruginosa-
3,5-Disubstituted Nitrofuran isoxazole 14o C. parapsilosis3.4 µM[6]
3,5-Disubstituted Nitrofuran isoxazole 14p C. glabrata17.5 µM[6]
5,3-Disubstituted 5-aryl-3-(p-benzoylaminophenyl) isoxazole derivativeE. coli-
5,3-Disubstituted 5-aryl-3-(p-benzoylaminophenyl) isoxazole derivativeS. typhi-
5,3-Disubstituted 5-aryl-3-(p-benzoylaminophenyl) isoxazole derivativeS. aureus-
5,3-Disubstituted 5-aryl-3-(p-benzoylaminophenyl) isoxazole derivativeB. subtilis-

The available literature suggests that 3,5-disubstituted isoxazoles have been more extensively studied for their antimicrobial effects.[7] Specific derivatives have shown promising activity against both bacteria and fungi.[6] While data on the antimicrobial properties of 5,3-isomers is less abundant, the existing studies indicate their potential as antimicrobial agents.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • Isoxazole compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Isoxazole compounds

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the isoxazole compounds in the broth medium in the wells of the microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of 3,5- and 5,3-Isoxazole Isomers purification Purification & Characterization (NMR, MS, etc.) synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

General workflow for synthesis and biological evaluation.

signaling_pathway isoxazole Isoxazole Derivative cell_membrane Cell Membrane isoxazole->cell_membrane Cellular Uptake receptor Cell Surface Receptor cell_membrane->receptor signaling_cascade Intracellular Signaling Cascade (e.g., Kinase Pathways) receptor->signaling_cascade nucleus Nucleus signaling_cascade->nucleus apoptosis Apoptosis/Cell Cycle Arrest nucleus->apoptosis

Simplified signaling pathway for anticancer isoxazoles.

Conclusion

Both 3,5- and 5,3-disubstituted isoxazoles represent promising scaffolds for the development of new anticancer and antimicrobial agents. The biological activity is highly dependent on the specific substitution pattern on the isoxazole ring. While the current literature provides a substantial foundation for the 3,5-disubstituted isomers, further research, particularly direct comparative studies, is needed to fully elucidate the therapeutic potential of the 5,3-isomers and to establish definitive structure-activity relationships between these two classes of regioisomers. Such studies will be invaluable for the rational design of next-generation isoxazole-based drugs.

References

A Comparative Guide to Analytical Method Validation for HPLC Quantification of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For the novel compound 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a robust analytical method is essential. This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method and its validation, benchmarked against alternative approaches, to ensure reliable and reproducible results in accordance with regulatory standards.

The validation of analytical procedures is a critical regulatory requirement, designed to demonstrate that a method is suitable for its intended purpose[1][2]. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines[3][4].

Proposed Analytical Method and Alternatives

Given the chemical structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, which contains a chromophoric aromatic moiety, a reversed-phase HPLC (RP-HPLC) method with UV detection is proposed as the primary analytical technique. This method is widely used for the analysis of pharmaceutical compounds due to its high selectivity, sensitivity, and robustness[5].

Proposed RP-HPLC-UV Method

A suitable starting point for method development would involve the following conditions, which are typical for aromatic carboxylic acids and isoxazole derivatives[6][7][8][9]:

ParameterProposed Condition
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV spectrophotometry at a wavelength of maximum absorbance (e.g., 254 nm or a wavelength determined by UV scan)
Column Temperature Ambient or controlled at a specific temperature (e.g., 30 °C)
Injection Volume 10-20 µL
Alternative Method: HPLC-MS/MS

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful alternative[7].

FeatureRP-HPLC-UVHPLC-MS/MS
Selectivity Good, based on chromatographic separationExcellent, based on mass-to-charge ratio and fragmentation patterns
Sensitivity Moderate (µg/mL to ng/mL range)High to very high (ng/mL to pg/mL range)[7]
Instrumentation Widely available and cost-effectiveMore complex and expensive instrumentation
Application Routine quality control, purity, and assayBioanalysis, impurity identification, trace-level quantification[7]

Experimental Protocols for Method Validation

The proposed RP-HPLC-UV method must be validated to ensure it is fit for its intended purpose. The following validation parameters, as defined by ICH guidelines, must be assessed[3][4][10].

Workflow for HPLC Method Validation

G cluster_planning Planning cluster_execution Execution cluster_reporting Reporting URS Define User Requirement Specification (URS) Protocol Develop Validation Protocol URS->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report Approval Review & Approval Report->Approval

Caption: A typical workflow for the validation of an HPLC analytical method.

System Suitability

System suitability testing is performed before each analytical run to ensure the chromatographic system is performing adequately.

  • Protocol: A standard solution of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is injected multiple times (typically 5 or 6).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates (N): > 2000

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[3].

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Analyze a placebo sample (if applicable for a drug product formulation).

    • Perform forced degradation studies by subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light. Analyze the stressed samples to ensure that the degradation products are well-resolved from the main analyte peak.

  • Acceptance Criteria: The analyte peak should be free from interference from any other components, and peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range[10].

  • Protocol: Prepare a series of at least five standard solutions of the analyte at different concentrations, typically covering 80% to 120% of the expected sample concentration for an assay. Analyze each solution and plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) or coefficient of determination (R²): ≥ 0.999

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.

  • Protocol: Accuracy can be assessed by analyzing samples with a known concentration of the analyte (e.g., a certified reference material) or by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for the set of measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value should be verified for its precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, such as the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±5 °C), and mobile phase composition (e.g., ±2% organic modifier).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Comparative Performance Data

The following tables summarize typical performance data for HPLC method validations of isoxazole derivatives and aromatic carboxylic acids, which can be considered representative for the validation of a method for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Table 1: Linearity and Range
Analyte/Method ReferenceRange (µg/mL)Correlation Coefficient (r²)
Itraconazole (Isoxazole derivative)[11]1.0 - 1000.9972
Levamisole & Albendazole[12]15 - 120> 0.999
Aromatic Acids in p-Phthalic Acid Mother Liquid[13]1 - 50> 0.999
Table 2: Accuracy (Percent Recovery)
Analyte/Method ReferenceSpiked LevelMean Recovery (%)
Levamisole[12]75-125%99.66%
Albendazole[12]75-125%98.73%
Atomoxetine HCl[14]80-120%100.8 ± 0.4%
Table 3: Precision (%RSD)
Analyte/Method ReferenceRepeatability (%RSD)Intermediate Precision (%RSD)
Rivaroxaban Impurities[15]0.72% - 2.44%Not specified
Itraconazole[11]< 2.0%< 2.0%
Ornidazole[16]< 1.0%< 1.0%
Table 4: LOD and LOQ
Analyte/Method ReferenceLOD (µg/mL)LOQ (µg/mL)
Itraconazole[11]0.31.0
Levamisole[12]2.086.03
Albendazole[12]3.1510.40

Logical Relationships in Method Validation

The parameters of method validation are interconnected. For instance, a method must be specific before its accuracy can be reliably determined. Linearity is a prerequisite for assessing the range over which the method is accurate and precise.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision LOD LOD LOQ->LOD Robustness Robustness SystemSuitability System Suitability SystemSuitability->Specificity SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision SystemSuitability->Robustness

Caption: Logical relationships between analytical method validation parameters.

Conclusion

The development and validation of a robust analytical method are imperative for the reliable quantification of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. A stability-indicating RP-HPLC-UV method is a suitable and widely accepted approach for this purpose. A comprehensive validation protocol, covering specificity, linearity, accuracy, precision, sensitivity, and robustness, as outlined by ICH guidelines, will ensure that the method yields consistently accurate and reliable data, which is fundamental for regulatory submissions and quality control throughout the lifecycle of a pharmaceutical product. While HPLC-UV offers a balance of performance and accessibility for routine analysis, HPLC-MS/MS stands as a powerful alternative for applications demanding higher sensitivity and specificity.

References

A Comparative Guide to the Efficacy of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and Known Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for evaluating the efficacy of the novel compound 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid against established drugs. Initial research suggests that isoxazole derivatives possess a wide range of biological activities, and 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has been synthesized with potential antitumor activity targeting the Aurora kinase enzyme.[1][2][3] As preclinical data for this specific compound is not yet publicly available, this document serves as a template for its future evaluation. We present a detailed comparison with two well-characterized Aurora kinase inhibitors, Alisertib (MLN8237) and Barasertib (AZD1152), to establish a benchmark for efficacy. This guide includes quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Target: Aurora Kinases

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play critical roles in the regulation of mitosis.[4][5] They are essential for processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[5] Dysregulation and overexpression of Aurora kinases are frequently observed in a variety of human cancers, making them attractive targets for anticancer drug development.[4] Inhibition of Aurora kinases can lead to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an isoxazole derivative. The isoxazole scaffold is a versatile five-membered heterocycle known to be a key building block for various biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1] While the precise mechanism of action for this specific molecule is under investigation, its potential as an Aurora kinase inhibitor provides a clear path for comparative efficacy studies.

Comparative Efficacy Data

This section presents a quantitative comparison of the in vitro potency of the known Aurora kinase inhibitors, Alisertib and Barasertib. Data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is designated as "To Be Determined" (TBD) and will be populated as experimental results become available.

Table 1: In Vitro Kinase Inhibitory Potency
CompoundTargetIC50 / Ki (nM)Selectivity Profile
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid Aurora Kinase (TBD)TBDTBD
Alisertib (MLN8237) Aurora A1.2 (IC50)[6]>200-fold selective for Aurora A over Aurora B[6][7]
Aurora B396.5 (IC50)[6]
Barasertib (AZD1152-HQPA) Aurora A1369 (Ki)[8]>1000-fold selective for Aurora B over Aurora A[9]
Aurora B0.36 (Ki)[8]
Aurora C17.0 (Ki)[8]
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
CompoundCell LineCancer TypeGI50 / IC50 (nM)
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid TBDTBDTBD
Alisertib (MLN8237) HCT-116Colorectal Cancer6.7 (IC50)[10]
TIB-48T-cell Lymphoma80-100 (IC50)[11]
CRL-2396T-cell Lymphoma80-100 (IC50)[11]
Multiple Myeloma Cell LinesMultiple Myeloma3 - 1710 (IC50)[6]
Barasertib (AZD1152-HQPA) PALL-2Acute Lymphoblastic Leukemia5 (IC50)[12]
MOLM13Acute Myeloid Leukemia12 (IC50)[12]
MV4-11Acute Myeloid Leukemia8 (IC50)[12]
SCLC Cell Lines (sensitive)Small Cell Lung Cancer< 50 (IC50)[13]

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and a typical experimental workflow are provided below to aid in the understanding of the mechanism of action and the methods used for efficacy evaluation.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Inhibition Inhibition G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Mitotic Entry Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Mitotic_Arrest Mitotic Arrest & Polyploidy Aurora_A->Mitotic_Arrest Aurora_B Aurora B Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Spindle_Checkpoint Spindle Assembly Checkpoint Aurora_B->Spindle_Checkpoint Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis_Process Cytokinesis Aurora_B->Cytokinesis_Process Aurora_B->Mitotic_Arrest Centrosome_Maturation->Metaphase Chromosome_Alignment->Metaphase Spindle_Checkpoint->Anaphase Chromosome_Segregation->Anaphase Cytokinesis_Process->Cytokinesis Inhibitor Aurora Kinase Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 1: Simplified signaling pathway of Aurora A and B kinases in mitosis and the effect of their inhibition.

Experimental_Workflow cluster_Preparation Preparation cluster_Assays Assays cluster_Data_Analysis Data Analysis Compound_Prep Prepare Stock Solutions (Test & Known Drugs) Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Prep->Kinase_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) (GI50 Determination) Compound_Prep->Cell_Viability_Assay Cell_Culture Culture Cancer Cell Lines Cell_Culture->Cell_Viability_Assay Data_Collection Data Collection (Spectrophotometry) Kinase_Assay->Data_Collection Cell_Viability_Assay->Data_Collection IC50_Calculation Calculate IC50/GI50 (Dose-Response Curves) Data_Collection->IC50_Calculation Comparison Compare Efficacy IC50_Calculation->Comparison

Figure 2: General experimental workflow for comparing the efficacy of kinase inhibitors in vitro.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols serve as a template for the evaluation of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

In Vitro Aurora Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific Aurora kinase isoform by 50% (IC50).

  • Objective: To measure the direct inhibitory effect of the test compound on purified Aurora A and Aurora B kinases.

  • Materials:

    • Recombinant active Aurora A and Aurora B kinase.

    • Kinase substrate (e.g., inactive histone H3).

    • ATP (Adenosine triphosphate).

    • Kinase buffer (e.g., 25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2).[14]

    • Test compound and known inhibitors (dissolved in DMSO).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound and known inhibitors in the kinase buffer.

    • In a 384-well plate, add the kinase, substrate, and inhibitor solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[15]

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based assay like ADP-Glo™.[15] The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

  • Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (GI50).

  • Materials:

    • Cancer cell lines (e.g., HCT-116, TIB-48).

    • Complete cell culture medium.

    • Test compound and known inhibitors.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., SDS-HCl).[16]

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[16]

    • Treat the cells with serial dilutions of the test compound and known inhibitors for a specified duration (e.g., 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.[16]

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.

Conclusion and Future Directions

The provided data on Alisertib and Barasertib establish a strong benchmark for the preclinical efficacy of Aurora kinase inhibitors. Alisertib demonstrates high selectivity for Aurora A, while Barasertib is a potent and selective Aurora B inhibitor.[6][8][9] Both compounds exhibit low nanomolar anti-proliferative activity in sensitive cancer cell lines.[10][11][12]

The future evaluation of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid should follow the outlined experimental protocols to generate comparable efficacy data. Key next steps include:

  • In Vitro Kinase Profiling: Determine the IC50 values against Aurora A and B to establish potency and selectivity.

  • Cell-Based Screening: Assess the anti-proliferative activity across a panel of cancer cell lines to identify sensitive tumor types.

  • Mechanism of Action Studies: Investigate the downstream effects of the compound on the cell cycle and markers of apoptosis to confirm its mechanism as an Aurora kinase inhibitor.

By systematically generating these data, a direct and objective comparison can be made, which will be crucial in determining the therapeutic potential of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and guiding its further development.

References

Orthogonal Assays to Confirm the Activity of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid as a GPR84 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for utilizing orthogonal assays to confirm the antagonistic activity of the novel compound, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, against the G-protein coupled receptor 84 (GPR84). While direct experimental data for this specific compound is not yet publicly available, this guide establishes a robust strategy for its characterization, drawing parallels with the known GPR84 antagonist, GLPG1205.

GPR84 is a Gi/o-coupled receptor predominantly expressed in immune cells and has emerged as a promising therapeutic target for inflammatory diseases. Activation of GPR84 leads to a decrease in intracellular cyclic AMP (cAMP) levels and the recruitment of β-arrestin. Therefore, a primary screening assay for a GPR84 antagonist would typically involve measuring the inhibition of agonist-induced reduction in cAMP or inhibition of G-protein activation. To ensure the validity of these findings and to rule out off-target effects, a series of orthogonal assays measuring different points in the receptor signaling cascade are essential.

Comparative Overview of Orthogonal Assays

This section compares four key assays for confirming the GPR84 antagonistic activity of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. GLPG1205 is included as a reference antagonist.

Assay PrincipleMeasuresTest Compound's Expected Effect (as an Antagonist)Comparator: GLPG1205 (Reported IC50)
cAMP Assay Inhibition of agonist-induced decrease in intracellular cAMP levels.Reversal of the agonist-induced decrease in cAMP.~55 nM (GTPγS assay, considered a proxy for G-protein activation)[1]
GTPγS Binding Assay Inhibition of agonist-stimulated binding of [35S]GTPγS to Gαi/o subunits.Decrease in [35S]GTPγS binding in the presence of a GPR84 agonist.63 nM[1]
β-Arrestin Recruitment Assay Inhibition of agonist-induced recruitment of β-arrestin to the receptor.Reduction in the agonist-stimulated interaction between GPR84 and β-arrestin.Data not readily available, but expected to show inhibition.
Calcium Mobilization Assay Inhibition of agonist-induced intracellular calcium release (in cells co-expressing a promiscuous G-protein like Gα16).Attenuation of the agonist-induced calcium flux.~2 nM (in an IP1 assay, a measure of Gq-mediated signaling)[1]

Signaling Pathway and Assay Workflow

The following diagrams illustrate the GPR84 signaling pathway and the workflow for characterizing a potential antagonist.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR84 GPR84 G_protein Gi/o Protein GPR84->G_protein Activation Beta_Arrestin β-Arrestin GPR84->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Agonist Agonist (e.g., 6-OAU) Agonist->GPR84 Antagonist Antagonist (Test Compound) Antagonist->GPR84 ATP ATP ATP->AC

Caption: GPR84 Signaling Pathway

Antagonist_Characterization_Workflow Primary_Screen Primary Screen: cAMP or GTPγS Assay Hit_Identified Hit Identified: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid Primary_Screen->Hit_Identified Orthogonal_Assay1 Orthogonal Assay 1: β-Arrestin Recruitment Hit_Identified->Orthogonal_Assay1 Orthogonal_Assay2 Orthogonal Assay 2: Calcium Mobilization Hit_Identified->Orthogonal_Assay2 Confirmation Confirmation of Antagonistic Activity Orthogonal_Assay1->Confirmation Orthogonal_Assay2->Confirmation

Caption: Antagonist Characterization Workflow

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

cAMP Accumulation Assay (Antagonist Mode)

Principle: This assay measures the ability of a test compound to reverse the inhibition of adenylyl cyclase caused by a GPR84 agonist. In cells expressing GPR84, an agonist will decrease intracellular cAMP levels. An antagonist will block this effect, leading to a restoration of cAMP levels.

Protocol:

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR84 in appropriate growth medium.

  • Cell Plating: Seed the cells into a 384-well white opaque microplate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and the reference antagonist (GLPG1205) in assay buffer. Also, prepare a stock solution of a GPR84 agonist (e.g., 6-OAU) at its EC80 concentration.

  • Antagonist Incubation: Add the diluted test compounds and reference antagonist to the respective wells and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add the GPR84 agonist (at EC80) to all wells except the negative control and incubate for 30 minutes at 37°C. To stimulate cAMP production, forskolin is often added.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, Luminescence, or AlphaScreen based).

  • Data Analysis: Plot the cAMP levels against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.

[35S]GTPγS Binding Assay (Antagonist Mode)

Principle: This functional membrane-based assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation. An antagonist will inhibit the agonist-induced increase in [35S]GTPγS binding.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing GPR84.

  • Assay Buffer: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, [35S]GTPγS, and serial dilutions of the test compound or reference antagonist.

  • Agonist Stimulation: Add a GPR84 agonist (e.g., 6-OAU) at a concentration that gives a submaximal response.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.

  • Detection: Wash the filters, dry them, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 of the antagonist by plotting the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the antagonist concentration.

β-Arrestin Recruitment Assay (Antagonist Mode)

Principle: This cell-based assay measures the recruitment of β-arrestin to the activated GPR84. Various technologies, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET), can be used. An antagonist will block the agonist-induced interaction between the receptor and β-arrestin.

Protocol (using EFC technology):

  • Cell Line: Use a cell line engineered to co-express GPR84 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Cell Plating: Plate the cells in a 384-well white opaque microplate and incubate overnight.

  • Antagonist Addition: Add serial dilutions of the test compound or reference antagonist to the cells and incubate for 30 minutes.

  • Agonist Stimulation: Add a GPR84 agonist at its EC80 concentration and incubate for 90 minutes at 37°C.

  • Detection: Add the detection reagent containing the enzyme substrate. The complementation of the enzyme fragments upon β-arrestin recruitment leads to the formation of a functional enzyme that hydrolyzes the substrate, generating a chemiluminescent signal.

  • Measurement: Read the chemiluminescence on a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the inhibition of the agonist-induced signal against the antagonist concentration.

Calcium Mobilization Assay (Antagonist Mode)

Principle: GPR84 is a Gi/o-coupled receptor and does not typically signal through calcium mobilization. However, by co-expressing a promiscuous G-protein, such as Gα16, the receptor can be forced to couple to the Gq pathway, leading to an increase in intracellular calcium upon activation. An antagonist will block this agonist-induced calcium release.

Protocol:

  • Cell Line: Use HEK293 cells transiently or stably co-expressing GPR84 and a promiscuous G-protein (e.g., Gα16).

  • Cell Plating: Seed the cells into a 384-well black-walled, clear-bottom microplate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Add serial dilutions of the test compound or reference antagonist to the plate.

  • Signal Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Measure the baseline fluorescence.

  • Agonist Injection: Inject a GPR84 agonist and continue to measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Determine the antagonist's IC50 by measuring the reduction in the agonist-induced calcium peak in the presence of the antagonist.

By employing this suite of orthogonal assays, researchers can confidently characterize the antagonistic activity of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid at the GPR84 receptor, providing a solid foundation for further drug development efforts.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the In Vivo Efficacy of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vivo efficacy of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid derivatives against other alternatives, supported by experimental data. This analysis focuses on the anti-inflammatory and potential anticancer activities of this class of compounds.

Anti-inflammatory Activity: Performance in the Carrageenan-Induced Paw Edema Model

A standard and widely accepted model for assessing acute inflammation is the carrageenan-induced paw edema assay in rats. In this model, the injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.

Several studies have highlighted the potent anti-inflammatory activity of isoxazole derivatives containing a 4-methoxyphenyl group. The presence of the methoxy group at the para position of the phenyl ring has been identified as a key feature for enhanced activity.

Below is a summary of the in vivo anti-inflammatory data for representative 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid derivatives compared to a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac Sodium.

Compound/DrugDose (mg/kg)Time Post-Carrageenan% Inhibition of EdemaReference Compound% Inhibition of Edema (Reference)
Derivative A (TPI-7)203 hours68.4Nimesulide72.1
Derivative B (TPI-13)203 hours70.2Nimesulide72.1
Derivative C (Compound 5b)203 hours76.71Diclofenac Sodium78.32
Derivative D (Compound 5c)203 hours75.56Diclofenac Sodium78.32
Derivative E (Compound 5d)203 hours72.32Diclofenac Sodium78.32

Table 1: Comparative Anti-inflammatory Activity of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid Derivatives in the Carrageenan-Induced Rat Paw Edema Model. The data indicates that the isoxazole derivatives exhibit significant anti-inflammatory activity, with some compounds approaching the efficacy of the standard drug Diclofenac Sodium.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo efficacy studies.

Carrageenan-Induced Paw Edema in Rats

This protocol outlines the key steps involved in the carrageenan-induced paw edema assay.

Animals: Male Wistar rats (150-180 g) are typically used. The animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized for at least one week before the experiment.

Procedure:

  • Animals are fasted overnight before the experiment.

  • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compounds (3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid derivatives), a reference drug (e.g., Diclofenac Sodium), or the vehicle (control) are administered orally or intraperitoneally.

  • After a specific period (usually 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Statistical Analysis: Data are typically expressed as the mean ± standard error of the mean (SEM). Statistical significance between the treated and control groups is determined using appropriate statistical tests, such as one-way analysis of variance (ANOVA) followed by Dunnett's test. A p-value of less than 0.05 is generally considered statistically significant.

Potential Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of isoxazole derivatives are believed to be mediated through the inhibition of key inflammatory pathways. Two of the most implicated pathways are the cyclooxygenase (COX) and the nuclear factor-kappa B (NF-κB) signaling pathways. Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins and cytokines.

G cluster_0 Inflammatory Stimuli (e.g., Carrageenan) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Inhibition by Isoxazole Derivatives Stimuli Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 IKK IKK Complex Stimuli->IKK Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Gene_Expression->Inflammation Isoxazole 3-(4-Methoxyphenyl)-5- methylisoxazole-4- carboxylic acid derivatives Isoxazole->COX2 Inhibits Isoxazole->IKK Inhibits

Caption: Putative anti-inflammatory mechanism of isoxazole derivatives.

Anticancer Activity: Preliminary Insights

In addition to their anti-inflammatory properties, isoxazole derivatives have emerged as promising candidates in oncology. In vitro studies have demonstrated their cytotoxic effects against various cancer cell lines. Furthermore, some derivatives have shown in vivo efficacy in tumor xenograft models. The anticancer mechanism is often attributed to the inhibition of critical cellular targets, such as heat shock protein 90 (HSP90) and various kinases involved in tumor growth and proliferation.

While quantitative in vivo data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in anticancer models is limited in the reviewed literature, the consistent anti-proliferative activity of the isoxazole scaffold in preclinical cancer research suggests that this compound and its derivatives warrant further investigation in this therapeutic area.

Murine Xenograft Model: A Framework for In Vivo Anticancer Evaluation

The following provides a general workflow for assessing the in vivo anticancer efficacy of a test compound using a xenograft model.

G cluster_0 Phase 1: Cell Culture & Preparation cluster_1 Phase 2: Tumor Implantation cluster_2 Phase 3: Treatment & Evaluation A Cancer Cell Line Culture & Expansion B Cell Harvesting & Counting A->B C Resuspension in Matrigel/Saline B->C D Subcutaneous Injection into Immunocompromised Mice C->D E Tumor Growth Monitoring D->E F Randomization into Treatment & Control Groups E->F G Compound Administration (e.g., oral, i.p.) F->G H Tumor Volume Measurement (e.g., calipers) G->H I Endpoint: Tumor Excision & Weight Measurement H->I

Caption: Experimental workflow for a murine xenograft model.

Conclusion

Derivatives of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid have demonstrated compelling in vivo anti-inflammatory activity, with efficacy comparable to established NSAIDs in the carrageenan-induced paw edema model. The para-methoxy substitution on the phenyl ring appears to be a crucial determinant of this activity. While in vivo anticancer data for the specific parent compound is still emerging, the broader class of isoxazole derivatives shows significant promise in oncology. The experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold. Further in vivo studies are warranted to fully elucidate the efficacy and safety profile of these promising compounds.

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, ensuring adherence to safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). This is crucial for mitigating risks such as skin and eye irritation, which are common hazards associated with acidic organic compounds.[1] Work should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation risks.[2]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA approved respirator may be required if dust or aerosols are generated.[1]Minimizes inhalation of potentially harmful dust or vapors.
Step-by-Step Disposal Protocol

The disposal of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, in both solid and solution forms, must be managed as hazardous waste in accordance with local, state, and federal regulations.[1]

1. Waste Identification and Segregation:

  • Clearly label a dedicated, sealable container for "3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid waste".[1]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Keep incompatible materials, such as strong oxidizing agents, separate to prevent hazardous reactions.[1][3]

2. Containment:

  • For solid waste: Carefully transfer the material into the designated waste container, taking care to avoid the creation of dust.[1]

  • For solutions: Pour the liquid waste into a compatible, leak-proof container and ensure it is properly sealed.[1]

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area.[1]

  • The storage location should be a designated satellite accumulation area for hazardous waste, away from incompatible materials.[1][4]

4. Professional Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule pickup and disposal.[1]

  • It is important to note that while some acidic waste can be neutralized, this is generally not recommended for this compound due to the lack of specific data. Professional disposal is the safest option.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the safe handling and disposal of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Disposal Workflow for 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid A Start: Identify Waste B Wear Appropriate PPE A->B C Segregate Waste into Labeled Container B->C D Solid Waste? C->D E Transfer Solid Carefully (Avoid Dust) D->E Yes F Pour Liquid into Leak-Proof Container D->F No G Seal Container E->G F->G H Store in Designated Cool, Dry, Ventilated Area G->H I Contact EHS for Professional Disposal H->I J End: Disposal Complete I->J

Caption: Disposal workflow for the specified chemical.

Safety Precaution Hierarchy A Primary Control: Work in Ventilated Area (Fume Hood) B Mandatory PPE A->B F Emergency Preparedness: Eyewash & Safety Shower Access A->F C Eye Protection (Goggles/Face Shield) B->C D Hand Protection (Nitrile Gloves) B->D E Body Protection (Lab Coat) B->E

Caption: Hierarchy of safety precautions.

References

Personal protective equipment for handling 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for handling 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. The information is synthesized from safety data sheets of structurally similar compounds and general chemical handling best practices.

Hazard Identification and Personal Protective Equipment

Table 1: Personal Protective Equipment (PPE) Summary

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or glasses with side shields. A face shield is recommended when there is a risk of splashing.[1][2][3][4]To protect against eye irritation or serious eye damage from splashes or dust.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat must be worn and fully buttoned.[2][3]To prevent skin irritation upon contact.[1][3] Gloves should be inspected before use and changed immediately if contaminated.[2][3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][3] If dust generation is unavoidable and ventilation is insufficient, a NIOSH-approved respirator is necessary.To avoid inhalation of dust, which may cause respiratory irritation.[1][3][5]
Footwear Fully enclosed shoes made of a chemical-resistant material are mandatory.[3]To protect feet from potential spills.

Operational and Disposal Plans

A strict operational protocol is crucial for minimizing exposure and ensuring safe handling.[3]

Handling Procedures:

  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood.[3]

    • Ensure safety showers and eyewash stations are easily accessible.[6]

    • Gather all necessary equipment and label all containers appropriately.

  • Handling:

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[3]

    • Do not eat, drink, or smoke in the laboratory area.[3]

  • Post-Handling:

    • Decontaminate the work area and any used equipment.

    • Remove PPE in the correct order to prevent cross-contamination.

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

Disposal Plan:

  • Waste Segregation: All disposable materials contaminated with the compound (e.g., gloves, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[3]

  • Disposal Method: The compound should not be allowed to enter drains.[1] Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2] A recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Experimental Workflow

The following diagram illustrates the procedural workflow for the safe handling and disposal of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

A Preparation - Designate work area (fume hood) - Verify safety equipment - Gather materials B Don PPE - Lab coat - Safety goggles/face shield - Nitrile gloves A->B Proceed C Handling - Weighing and transfer - Avoid dust generation - Perform experiment B->C Proceed D Post-Handling - Decontaminate work area - Doff PPE correctly C->D Experiment Complete E Waste Collection - Segregate contaminated solids - Collect in labeled hazardous waste container C->E Generate Waste F Storage - Tightly sealed container - Cool, dry, well-ventilated area D->F Store Compound G Disposal - Follow institutional guidelines - Chemical incineration E->G Full Container

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.